1-Chloro-3-fluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF/c7-5-2-1-3-6(8)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHJIJZEOCBKRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870717 | |
| Record name | Benzene, 1-chloro-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Chloro-3-fluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19346 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
8.19 [mmHg] | |
| Record name | 1-Chloro-3-fluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19346 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
625-98-9 | |
| Record name | 1-Chloro-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-fluorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-3-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-chloro-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Chloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-Chloro-3-fluorobenzene, an organic compound of significant interest in the chemical, pharmaceutical, and agrochemical industries.[1][2] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of organic synthesis by presenting key data, detailed experimental methodologies, and a logical workflow for property determination.
Core Physical Properties
This compound (CAS Number: 625-98-9) is a halogenated aromatic hydrocarbon with the molecular formula C₆H₄ClF.[3] It presents as a colorless to light yellow transparent liquid with a characteristic aromatic odor.[1][2][3] Its unique molecular structure, featuring both chlorine and fluorine atoms on the benzene ring, imparts specific physical and chemical characteristics that make it a versatile intermediate in the synthesis of more complex molecules.[3]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound, compiled from various sources for easy comparison.
| Physical Property | Value | Units |
| Molecular Weight | 130.55 | g/mol |
| Density | 1.219 (at 25 °C) | g/mL |
| 1.23 | g/cm³ | |
| Boiling Point | 126-128 | °C |
| 127 | °C | |
| 147 | °C | |
| 155-157 | °C | |
| Melting Point | ~ -56 | °C |
| Refractive Index | 1.494 (n20/D) | |
| 1.49 (n20D) | ||
| Vapor Pressure | 8.19 | mmHg |
| Flash Point | 20 | °C (closed cup) |
| 68 | °F (closed cup) | |
| Solubility | Insoluble in water; soluble in most organic solvents (e.g., ethanol, ether, acetone).[1] |
Experimental Protocols
The determination of the physical properties of organic compounds like this compound relies on standardized experimental procedures. Below are detailed methodologies for measuring the key properties listed above.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] Several methods are commonly employed for this measurement.
a) Thiele Tube Method: This is a convenient method for small sample volumes.[5]
-
Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating source (e.g., Bunsen burner), and heat-transfer fluid (e.g., mineral oil).[4][6]
-
Procedure:
-
A small amount of this compound is placed in the fusion tube.[4]
-
The capillary tube is inverted and placed inside the fusion tube with the open end submerged in the liquid.[4]
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5]
-
The assembly is placed in the Thiele tube containing the heating oil.[5]
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.[4][5]
-
Heating is discontinued, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]
-
b) Simple Distillation Method: This method is suitable when a larger quantity of the compound is available and can also serve as a purification step.[5][7]
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.[7]
-
Procedure:
-
At least 5 mL of this compound and a few boiling chips are placed in the distillation flask.[5][7]
-
The apparatus is assembled for simple distillation with the thermometer bulb positioned just below the side arm of the distillation flask.
-
The flask is heated, and the liquid is brought to a boil.
-
The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the first drop of distillate is collected. This temperature represents the boiling point.[5]
-
Determination of Melting Point
While this compound is a liquid at room temperature, its melting point can be determined at sub-zero temperatures. The general procedure for determining the melting point of a solid organic compound is as follows:
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube setup), capillary tubes, and a finely powdered sample.[8]
-
Procedure:
-
A small amount of the solidified this compound is introduced into a capillary tube, which is then sealed.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to about 1-2 °C per minute.[9]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1.0 °C).
-
Measurement of Density
The density of a liquid is its mass per unit volume.
-
Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.
-
Procedure:
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with distilled water and weighed again to determine the mass of the water. The temperature of the water is recorded.
-
The pycnometer is emptied, dried, and then filled with this compound. It is weighed to determine the mass of the liquid.
-
The density of the liquid is calculated by dividing the mass of the liquid by its volume (which is determined from the mass and known density of water at the recorded temperature).
-
Measurement of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering the substance.[10] It is a characteristic physical property that is dependent on temperature and the wavelength of light used.[10]
-
Apparatus: A refractometer (e.g., Abbe refractometer).[10][11]
-
Procedure:
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft tissue.[12]
-
A few drops of this compound are placed on the lower prism.[12]
-
The prisms are closed and the light source is switched on.[12]
-
While looking through the eyepiece, the adjustment knob is turned until the light and dark fields are brought into view.[12]
-
The chromaticity adjustment is used to eliminate any color fringe at the borderline, resulting in a sharp, single line.
-
The main adjustment knob is used to center the borderline on the crosshairs.[12]
-
The refractive index value is read from the scale. The temperature should also be recorded.[12]
-
Determination of Solubility
Solubility tests provide information about the polarity and functional groups present in a molecule.[13][14]
-
Apparatus: Small test tubes, graduated pipettes, and a vortex mixer (optional).
-
Procedure:
-
Water Solubility: Approximately 0.2 mL of this compound is added to 3 mL of water in a test tube. The tube is shaken vigorously.[13] If the compound does not dissolve, it is deemed insoluble in water.[1][13]
-
Solubility in Organic Solvents: The same procedure is repeated with various organic solvents such as ethanol, ether, and acetone to determine its miscibility.[1]
-
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.
Caption: Logical workflow for determining the physical properties of a liquid organic compound.
References
- 1. This compound | Properties, Uses, Safety & Suppliers China | High Purity Chemical Manufacturer [chlorobenzene.ltd]
- 2. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. byjus.com [byjus.com]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. Refractive index - Wikipedia [en.wikipedia.org]
- 11. mt.com [mt.com]
- 12. youtube.com [youtube.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Synthesis of 1-Chloro-3-fluorobenzene from m-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-chloro-3-fluorobenzene from m-fluoroaniline. The primary synthetic route detailed is the Sandmeyer reaction, a reliable and widely used method for the conversion of aromatic amines to aryl halides. This document includes detailed experimental protocols, quantitative data, and visualizations to aid in the practical application of this synthesis.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. Its disubstituted aromatic structure allows for regioselective introduction of further functionalities, making it a versatile building block in organic synthesis. The synthesis from readily available m-fluoroaniline via the Sandmeyer reaction is a common and cost-effective approach.
The Sandmeyer reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine (m-fluoroaniline) is converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.
-
Halogenation: The resulting diazonium salt is then treated with a copper(I) halide, in this case, cuprous chloride, which catalyzes the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.
Reaction Pathway
The overall transformation from m-fluoroaniline to this compound is depicted below.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound from m-fluoroaniline.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Purity |
| m-Fluoroaniline | 111.12 | ≥98% |
| Sodium Nitrite (NaNO₂) | 69.00 | ≥97% |
| Hydrochloric Acid (HCl) | 36.46 | 37% (w/w) |
| Cuprous Chloride (CuCl) | 98.99 | ≥97% |
| Diethyl Ether | 74.12 | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Saturated solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Anhydrous |
Step-by-Step Procedure
Step 1: Diazotization of m-Fluoroaniline
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine m-fluoroaniline (11.1 g, 0.1 mol) and concentrated hydrochloric acid (30 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (7.2 g, 0.104 mol) in 20 mL of water and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred m-fluoroaniline hydrochloride suspension over a period of 30 minutes, ensuring the temperature is maintained between 0 and 5 °C.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Sandmeyer Reaction
-
In a separate 500 mL beaker, dissolve cuprous chloride (12.0 g, 0.12 mol) in concentrated hydrochloric acid (50 mL).
-
Cool the cuprous chloride solution to 0 °C in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Step 1 to the stirred cuprous chloride solution. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with water (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
Purify the crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at 126-128 °C.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis.
Core Principles of Electrophilic Aromatic Substitution on 1-Chloro-3-fluorobenzene
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-Chloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles governing the electrophilic substitution reactions of this compound. It delves into the reaction mechanisms, the directing effects of the chloro and fluoro substituents, and the regioselectivity of key electrophilic aromatic substitution (EAS) reactions. This document also includes detailed experimental protocols for nitration, sulfonation, bromination, and Friedel-Crafts acylation, tailored for this specific substrate.
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry, pivotal for the functionalization of aromatic rings. The general mechanism involves the attack of an electrophile by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product.
For substituted benzenes like this compound, the existing substituents profoundly influence both the rate of reaction and the position of the incoming electrophile.
Directing Effects of Chloro and Fluoro Substituents
Both chlorine and fluorine are halogens, and they share common characteristics in the context of electrophilic aromatic substitution:
-
Deactivating Nature : Due to their high electronegativity, both halogens withdraw electron density from the benzene ring through the inductive effect (-I effect). This makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself.[1]
-
Ortho-, Para-Directing Influence : Despite their inductive withdrawal, halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect). This resonance effect partially counteracts the inductive effect and enriches the electron density at the ortho and para positions. Consequently, the carbocation intermediates formed by attack at these positions are more stabilized, making halogens ortho-, para-directors.[1][2][3]
A key distinction between fluorine and chlorine lies in the relative strengths of their inductive and resonance effects. Fluorine is more electronegative than chlorine, leading to a stronger -I effect. However, the 2p orbital of fluorine has a similar size to the 2p orbital of carbon, allowing for more effective orbital overlap and a stronger +M effect compared to the overlap between carbon's 2p and chlorine's 3p orbitals.[2] This results in fluorobenzene being more reactive than chlorobenzene, though still less reactive than benzene.[1]
Additive Effects and Regioselectivity in this compound
In this compound, the directing effects of both substituents are additive. To predict the regioselectivity, we must consider the influence of both the chloro and fluoro groups on each available position (C2, C4, C5, and C6).
-
Position C2 : This position is ortho to both the fluorine and chlorine atoms. Both substituents direct towards this position.
-
Position C4 : This position is para to the fluorine atom and ortho to the chlorine atom. Both substituents strongly direct towards this position.
-
Position C5 : This position is meta to both the fluorine and chlorine atoms. Neither substituent directs towards this position.
-
Position C6 : This position is ortho to the fluorine atom and para to the chlorine atom. Both substituents strongly direct towards this position.
Based on these additive effects, substitution is highly favored at positions C2, C4, and C6, while substitution at C5 is expected to be negligible. Among the favored positions, steric hindrance and the relative activating/directing strength of the substituents will determine the final product distribution. The fluorine atom is a more powerful ortho-, para-director than chlorine. Therefore, positions activated by fluorine (C2, C4, C6) will be more reactive. Steric hindrance from the adjacent chloro and fluoro groups may disfavor substitution at the C2 position.
Quantitative Data on Isomer Distribution
| Reaction | Electrophile (E+) | Predicted Major Product(s) | Predicted Minor Product(s) |
| Nitration | NO₂⁺ | 2-Chloro-4-fluoro-1-nitrobenzene, 4-Chloro-2-fluoro-1-nitrobenzene | 2-Chloro-6-fluoro-1-nitrobenzene |
| Sulfonation | SO₃ | 2-Chloro-4-fluorobenzene-1-sulfonic acid, 4-Chloro-2-fluorobenzene-1-sulfonic acid | 2-Chloro-6-fluorobenzene-1-sulfonic acid |
| Bromination | Br⁺ | 1-Bromo-2-chloro-4-fluorobenzene, 1-Bromo-4-chloro-2-fluorobenzene | 1-Bromo-2-chloro-6-fluorobenzene |
| Friedel-Crafts Acylation | RCO⁺ | 4-Chloro-2-fluoroacetophenone | 2-Chloro-4-fluoroacetophenone |
Note: The product ratios will be influenced by reaction conditions such as temperature and the nature of the electrophile. For bulky electrophiles, such as in Friedel-Crafts acylation, substitution at the sterically less hindered C4 and C6 positions is expected to be more pronounced.
Experimental Protocols
The following protocols are adapted from established procedures for the electrophilic substitution of related halogenated benzenes.
Nitration of this compound
This procedure describes the mononitration of this compound using a mixture of concentrated nitric and sulfuric acids.
Materials:
-
This compound
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 10 g of this compound to the cold sulfuric acid with continuous stirring.
-
Prepare the nitrating mixture by carefully adding 6 mL of concentrated nitric acid to 14 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for one hour, then allow the mixture to warm to room temperature and stir for an additional two hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice and stir until the ice has melted.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 100 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography or distillation under reduced pressure.
Sulfonation of this compound
This protocol outlines the sulfonation using fuming sulfuric acid.
Materials:
-
This compound
-
Fuming sulfuric acid (20% SO₃)
-
Saturated sodium chloride solution
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, add 10 g of this compound.
-
Carefully add 30 mL of fuming sulfuric acid (20% SO₃) to the flask with stirring.
-
Heat the mixture to 80-90 °C and maintain this temperature for four hours with continuous stirring.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it into 200 mL of a cold, saturated sodium chloride solution.
-
The sulfonic acid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold saturated sodium chloride solution.
-
The crude product can be purified by recrystallization from water.
Bromination of this compound
This procedure details the monobromination using bromine and a Lewis acid catalyst.
Materials:
-
This compound
-
Bromine
-
Anhydrous iron(III) bromide (FeBr₃)
-
Carbon tetrachloride (or another suitable inert solvent)
-
10% Sodium bisulfite solution
-
Dichloromethane
-
Anhydrous calcium chloride
-
Round-bottom flask with a dropping funnel and a gas trap
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask protected from moisture, dissolve 10 g of this compound in 50 mL of carbon tetrachloride.
-
Add 0.5 g of anhydrous iron(III) bromide to the solution.
-
From a dropping funnel, add a solution of 12.2 g of bromine in 10 mL of carbon tetrachloride dropwise over 30 minutes with stirring. The flask should be equipped with a gas trap to capture the evolved HBr gas.
-
After the addition is complete, stir the mixture at room temperature for two hours or until the red color of bromine disappears.
-
Pour the reaction mixture into 100 mL of water and transfer to a separatory funnel.
-
Wash the organic layer with 10% sodium bisulfite solution to remove any unreacted bromine, then with water, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
The crude product can be purified by vacuum distillation.
Friedel-Crafts Acylation of this compound
This protocol describes the acetylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated hydrochloric acid
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask, suspend 12 g of anhydrous aluminum chloride in 50 mL of anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add 7 g of acetyl chloride to the stirred suspension.
-
To this mixture, add 10 g of this compound dropwise from the dropping funnel over 30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for three hours.
-
Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography or vacuum distillation.
Visualizations
The following diagrams illustrate the key pathways and logical relationships in the electrophilic substitution of this compound.
References
Nucleophilic Substitution on 1-Chloro-3-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions on 1-chloro-3-fluorobenzene. Due to the absence of strong activating groups, nucleophilic substitution on this substrate is challenging and typically requires forcing conditions. This document reviews the underlying principles governing these reactions, including the directing effects of the halogen substituents and the relative reactivity of the C-Cl versus C-F bond. While specific experimental data for this compound is sparse in the literature, this guide extrapolates from known principles of SNAr reactions and data on related dihalobenzenes to predict reaction outcomes. Potential applications of the resulting products in medicinal chemistry and materials science are also discussed.
Introduction to Nucleophilic Aromatic Substitution (SNAr) on Dihalobenzenes
Nucleophilic aromatic substitution is a fundamental reaction class in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds via an addition-elimination mechanism, involving a transient, negatively charged Meisenheimer complex. The stability of this intermediate is paramount and is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.
In the case of this compound, the benzene ring is not activated by potent EWGs like nitro or cyano groups. Instead, the reactivity is governed by the inductive effects of the two halogen substituents. Both chlorine and fluorine are inductively electron-withdrawing, which slightly activates the ring towards nucleophilic attack compared to benzene. However, they also possess lone pairs that can participate in resonance, which deactivates the ring towards nucleophiles. The inductive effect is generally considered to be more significant for halogens in the context of SNAr.
Reaction Mechanisms and Regioselectivity
The nucleophilic substitution on this compound can theoretically proceed via two main pathways: the SNAr mechanism and the benzyne (elimination-addition) mechanism.
The SNAr Mechanism
In the SNAr mechanism, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.
Key Considerations for this compound:
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, in activated systems, fluoride is often a better leaving group than chloride. However, in non-activated systems, the situation is less clear-cut and depends heavily on the reaction conditions.
-
Directing Effects: The two halogen atoms are meta to each other. A nucleophilic attack can occur at the carbon bearing the chlorine (C1) or the fluorine (C3). The inductive electron-withdrawing effects of the halogens will influence the stability of the respective Meisenheimer complexes.
The Benzyne Mechanism
Under very strong basic conditions (e.g., sodium amide), an elimination-addition mechanism via a benzyne intermediate is possible. This involves the deprotonation of a hydrogen atom ortho to one of the halogens, followed by the elimination of the halide to form a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, followed by protonation to yield the product. This mechanism often leads to a mixture of regioisomers.
Predicted Reactivity and Regioselectivity
In the absence of strong activating groups, predicting the outcome of nucleophilic substitution on this compound is challenging. However, based on general principles:
-
Substitution at C1 (Displacement of Cl): Nucleophilic attack at C1 would be influenced by the inductive effects of the meta-positioned fluorine.
-
Substitution at C3 (Displacement of F): Nucleophilic attack at C3 would be influenced by the inductive effects of the meta-positioned chlorine.
Given the higher electronegativity of fluorine, it is plausible that the carbon attached to fluorine (C3) is more electron-deficient and thus more prone to nucleophilic attack, making fluorine the more likely leaving group. However, the greater polarizability of the C-Cl bond could also play a role. Computational studies would be invaluable in definitively predicting the regioselectivity.
Experimental Protocols and Data
Table 1: Predicted Reaction Conditions for Nucleophilic Substitution on this compound
| Nucleophile | Reagents and Conditions | Expected Major Product(s) | Notes |
| Alkoxides (e.g., NaOMe) | NaOMe, MeOH or aprotic polar solvent (e.g., DMF, DMSO), high temperature (e.g., 150-200 °C), sealed vessel. | 1-Chloro-3-methoxybenzene and/or 1-fluoro-3-methoxybenzene. | Harsh conditions are necessary. The regioselectivity is difficult to predict without experimental data. |
| Amines (e.g., NH3, RNH2) | Aqueous or alcoholic ammonia/amine, high pressure and temperature, possibly with a copper catalyst (e.g., Cu2O). | 3-Chloroaniline and/or 3-fluoroaniline (from NH3). | Catalysis is often required to facilitate amination of non-activated aryl halides. |
Applications in Drug Development and Materials Science
The potential products of nucleophilic substitution on this compound, such as 3-fluoro-substituted anilines, phenols, and ethers, are valuable intermediates in various fields.
-
Pharmaceuticals: The 3-fluoroaniline and 3-fluorophenol moieties are present in a range of biologically active compounds, including kinase inhibitors and central nervous system agents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.
-
Agrochemicals: Fluorinated aromatic compounds are frequently used in the development of herbicides and pesticides.
-
Materials Science: The unique electronic properties imparted by the fluorine substituent make these compounds interesting building blocks for advanced materials, such as liquid crystals and polymers.
Conclusion
Nucleophilic aromatic substitution on this compound represents a synthetically challenging yet potentially rewarding transformation. The lack of strong activating groups necessitates harsh reaction conditions, and the regioselectivity of the substitution is not easily predicted without further experimental or computational investigation. Despite these challenges, the potential to generate valuable 3-fluoro-substituted aromatic building blocks for the pharmaceutical and materials science industries warrants further exploration of this chemistry. Future work should focus on developing efficient catalytic systems to promote these substitutions under milder conditions and on elucidating the factors that govern the regiochemical outcome.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Chloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety and handling information for 1-chloro-3-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines the potential hazards, summarizes essential quantitative safety data, and offers guidance on best practices for its use in a laboratory setting to ensure the well-being of researchers and the integrity of experimental outcomes.
Core Safety Data at a Glance
A thorough understanding of the physicochemical properties and hazard classifications of this compound is fundamental to its safe handling. The following tables consolidate essential quantitative data for quick reference and comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClF | [1][2] |
| Molecular Weight | 130.55 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow clear liquid | [1][2][4] |
| Boiling Point | 126-128 °C | [5] |
| Melting Point | -48 °C to <-78 °C | [2][4] |
| Density | 1.219 - 1.221 g/cm³ @ 20-25 °C | [2][5] |
| Flash Point | 18 - 20 °C (64.4 - 68 °F) - closed cup | [2][6] |
| Vapor Pressure | 8.19 mmHg | [3] |
| Water Solubility | Insoluble/Not miscible | [2][4] |
| Refractive Index | 1.494 - 1.502 (n20/D) | [2] |
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | [3][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [3] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [3][5] |
| Specific Target Organ Toxicity - Single Exposure | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | [3] |
Personal Protective Equipment (PPE) and Exposure Control
To mitigate the risks associated with handling this compound, strict adherence to recommended personal protective equipment and engineering controls is mandatory.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary. | [6][7][8] |
| Skin Protection | Wear appropriate protective gloves (e.g., Viton®, Butyl rubber) and clothing to prevent skin exposure. | [6][7][8] |
| Respiratory Protection | If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended. Use a full-face respirator if irritation or other symptoms are experienced. | [7][8] |
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][7] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[7]
Emergency Procedures and First Aid
Prompt and appropriate action is crucial in the event of an accidental exposure to this compound.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [7][8][9] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. If irritation persists, get medical attention. | [7][8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [7][8][9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [7][8] |
Safe Handling, Storage, and Disposal
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapor or mist.[5] Use only non-sparking tools and take precautionary measures against static discharge.[7] Keep away from heat, sparks, open flames, and hot surfaces.[5]
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][7] Keep container tightly closed.[4][5] The storage temperature should not exceed 30°C.[4]
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. This material and its container must be disposed of as hazardous waste.[5][7]
Experimental Protocols: General Methodologies
Acute Eye Irritation/Corrosion Testing (Based on OECD Guideline 405)
Objective: To determine the potential of a substance to cause eye irritation or damage.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are typically used.
-
Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The degree of ocular reaction (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.
-
Evaluation: The scores are used to classify the substance's irritation potential.
Acute Inhalation Toxicity (LC50) Testing (General Principles)
Objective: To determine the concentration of a substance in the air that is lethal to 50% of a test population during a specific exposure period.
Methodology:
-
Animal Model: Typically rats or mice are used.
-
Procedure: Animals are placed in an inhalation chamber and exposed to a range of concentrations of the test substance for a set period (usually 4 hours).
-
Observation: The animals are observed for mortality and clinical signs of toxicity during and after exposure (typically for 14 days).
-
Evaluation: The concentration-mortality data is statistically analyzed to calculate the LC50 value.
Skin Irritation/Corrosion Testing (General Principles)
Objective: To assess the potential of a substance to cause reversible or irreversible skin damage.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are commonly used.
-
Procedure: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal and covered with a gauze patch.
-
Observation: After a set exposure period (e.g., 4 hours), the patch is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).
-
Evaluation: The severity of the skin reactions is scored to determine the irritation or corrosion potential.
Visualizing Safety Workflows
To further aid in the practical application of these safety principles, the following diagrams illustrate key logical workflows for handling and responding to incidents involving this compound.
Caption: A standard workflow for the safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C6H4ClF | CID 223087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Properties, Uses, Safety & Suppliers China | High Purity Chemical Manufacturer [chlorobenzene.ltd]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. This compound 99 625-98-9 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. tcichemicals.com [tcichemicals.com]
Navigating the Solution: A Technical Guide to the Solubility of 1-Chloro-3-fluorobenzene in Organic Solvents
For Immediate Release
This technical guide offers an in-depth analysis of the solubility characteristics of 1-chloro-3-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data, outlines a detailed experimental protocol for quantitative solubility determination, and provides a logical workflow for solubility experiments.
Executive Summary
This compound (CAS No. 625-98-9) is a halogenated aromatic hydrocarbon whose utility in organic synthesis is significantly influenced by its interaction with various solvents. Understanding its solubility is paramount for optimizing reaction conditions, enhancing product yield, and streamlining purification processes. This guide addresses the current knowledge on its solubility in common organic solvents and provides a robust framework for its experimental determination.
Solubility Profile of this compound
While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, it is widely characterized as being miscible with or having good solubility in most common organic solvents.[1] It is generally described as being slightly soluble or insoluble in water.[1][2]
The table below summarizes the qualitative solubility of this compound in several organic solvents.
| Solvent | Chemical Formula | Type | Qualitative Solubility |
| Ethanol | C₂H₅OH | Polar Protic | Miscible / Soluble[1] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible / Soluble[1] |
| Acetone | (CH₃)₂CO | Polar Aprotic | Miscible / Soluble[1] |
| Water | H₂O | Polar Protic | Insoluble / Slightly Soluble[1][2] |
Note: "Miscible/Soluble" indicates a high degree of solubility, but precise concentrations are not specified in the available literature.
Experimental Protocol for Solubility Determination
The absence of specific published data necessitates a standardized experimental approach to quantify the solubility of this compound. The internationally recognized OECD Guideline 105, "Water Solubility," provides a robust framework that can be adapted for organic solvents. The "shake-flask method" is the most appropriate for this application.[3][4][5]
Objective:
To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (purity >99%)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preliminary Test: A preliminary test should be conducted to estimate the approximate solubility. This involves adding small, incremental amounts of this compound to a fixed volume of the solvent at the test temperature and observing the point of saturation.[4]
-
Sample Preparation: Based on the preliminary test, prepare a supersaturated solution. This is achieved by adding an excess amount (e.g., 3-5 times the estimated solubility) of this compound to a known volume of the organic solvent in several stoppered flasks.[6]
-
Equilibration: Place the flasks in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the flasks for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended, with periodic sampling (e.g., at 24, 36, and 48 hours) to confirm that the concentration has reached a plateau.[6]
-
Phase Separation: Once equilibrium is established, cease agitation and allow the flasks to stand in the temperature-controlled bath for at least 24 hours to permit the undissolved solute to settle. Subsequently, centrifuge the samples at a controlled temperature to ensure complete separation of the solid and liquid phases.[5]
-
Sample Analysis: Carefully pipette an aliquot of the clear supernatant and filter it using a syringe filter compatible with the solvent. It is crucial to discard the initial portion of the filtrate to prevent adsorption errors. Dilute the filtered sample accurately with the solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or GC method. The analysis should be performed in triplicate for each flask.
-
Data Calculation: The solubility is calculated from the mean concentration of the saturated solutions from the replicate flasks. The results are typically expressed in g/L, mg/mL, or as a mole fraction.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Conclusion
While qualitative data confirms the high solubility of this compound in common organic solvents, this guide highlights the current gap in publicly available quantitative data. For researchers and drug development professionals requiring precise solubility values, the provided experimental protocol, based on the OECD 105 shake-flask method, offers a standardized and reliable approach. Adherence to this methodology will ensure the generation of accurate and reproducible data, facilitating more efficient and predictable outcomes in chemical synthesis and formulation.
References
The Genesis of a Key Intermediate: A Technical History of 1-Chloro-3-fluorobenzene Synthesis
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the discovery and historical synthesis of 1-chloro-3-fluorobenzene, a crucial intermediate in the pharmaceutical and agrochemical industries. This whitepaper provides an in-depth analysis of the core synthetic methodologies, complete with detailed experimental protocols and quantitative data, tailored for researchers, scientists, and professionals in drug development.
Early Developments in Halogenated Benzene Chemistry
The synthesis of this compound is rooted in the broader history of preparing halogenated aromatic compounds. Early methods for introducing halogens onto a benzene ring laid the groundwork for the more specific synthesis of mixed halogenated derivatives. Key among these foundational techniques are the Sandmeyer and Balz-Schiemann reactions, which provided reliable pathways to aryl chlorides and aryl fluorides, respectively.
The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, involves the diazotization of a primary aromatic amine followed by a copper-catalyzed nucleophilic substitution. This reaction became a cornerstone for the synthesis of aryl chlorides and bromides.
The Balz-Schiemann reaction , developed by Günther Balz and Günther Schiemann, offered a similar route to aryl fluorides. It involves the thermal decomposition of an aryl diazonium tetrafluoroborate, providing a crucial method for introducing fluorine into an aromatic ring, a notoriously challenging feat in early organic chemistry.
Another significant approach has been halogen exchange , particularly the Swarts reaction, which involves the exchange of chlorine or bromine atoms for fluorine using metal fluorides.
While the precise first synthesis of this compound is not definitively documented in readily available historical records, its preparation would have logically followed the development and refinement of these seminal reactions, likely in the early to mid-20th century as the demand for specialized fluorinated organic compounds grew.
Core Synthetic Strategies for this compound
Three primary historical routes have been established for the synthesis of this compound, each with its own set of advantages and challenges.
-
From 3-Fluoroaniline via the Sandmeyer Reaction: This is a classic and direct approach where the fluorine atom is already in place. The amino group of 3-fluoroaniline is converted to a diazonium salt, which is then subjected to a Sandmeyer reaction to introduce the chlorine atom.
-
From 3-Chloroaniline via the Balz-Schiemann Reaction: This route starts with the readily available 3-chloroaniline. The amino group is diazotized and then converted to the tetrafluoroborate salt, which upon heating, yields this compound.
-
Halogen Exchange from 1,3-Dichlorobenzene: This method involves the nucleophilic substitution of one of the chlorine atoms in 1,3-dichlorobenzene with a fluoride ion. This reaction typically requires high temperatures and aprotic polar solvents.
Detailed Experimental Protocols and Data
The following sections provide detailed experimental methodologies and quantitative data for the key synthesis routes.
Table 1: Comparison of Key Synthesis Routes
| Starting Material | Key Reaction | Typical Reagents | Reaction Conditions | Typical Yield |
| 3-Fluoroaniline | Sandmeyer Reaction | NaNO₂, HCl, CuCl | 0-5 °C (diazotization), then warming | 60-70% |
| 3-Chloroaniline | Balz-Schiemann Reaction | NaNO₂, HBF₄, heat | 0-5 °C (diazotization), then 100-120 °C | 50-60% |
| 1,3-Dichlorobenzene | Halogen Exchange | KF, DMSO | 180-220 °C | 40-50% |
Experimental Protocol 1: Synthesis from 3-Fluoroaniline (Sandmeyer Reaction)
Objective: To synthesize this compound from 3-fluoroaniline.
Materials:
-
3-Fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a solution of 3-fluoroaniline (e.g., 11.1 g, 0.1 mol) in concentrated hydrochloric acid (e.g., 30 mL) and water (e.g., 30 mL) is prepared.
-
The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.
-
A solution of sodium nitrite (e.g., 7.2 g, 0.105 mol) in water (e.g., 20 mL) is added dropwise to the stirred aniline solution, ensuring the temperature does not exceed 5 °C.
-
The completion of the diazotization is confirmed by a positive test with starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, a solution of copper(I) chloride (e.g., 12 g, 0.12 mol) in concentrated hydrochloric acid (e.g., 20 mL) is prepared.
-
The cold diazonium salt solution is slowly added to the stirred CuCl solution.
-
Effervescence (evolution of N₂) is observed. The reaction mixture is allowed to warm to room temperature and then gently heated on a water bath (e.g., 50-60 °C) until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
The reaction mixture is cooled and extracted with diethyl ether.
-
The ether extracts are combined, washed with dilute sodium hydroxide solution, and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The ether is removed by distillation, and the resulting crude this compound is purified by fractional distillation.
-
Expected Yield: Approximately 60-70%.
Experimental Protocol 2: Synthesis from 3-Chloroaniline (Balz-Schiemann Reaction)
Objective: To synthesize this compound from 3-chloroaniline.
Materials:
-
3-Chloroaniline
-
Fluoroboric Acid (HBF₄, 48%)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Sand
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization and Salt Formation:
-
3-Chloroaniline (e.g., 12.75 g, 0.1 mol) is dissolved in fluoroboric acid (e.g., 25 mL, 48%).
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (e.g., 7.2 g, 0.105 mol) in water (e.g., 15 mL) is added dropwise with stirring, maintaining the temperature below 5 °C.
-
The resulting precipitate of 3-chlorobenzenediazonium tetrafluoroborate is collected by filtration and washed with cold water, followed by cold ethanol and then ether.
-
-
Thermal Decomposition:
-
The dried diazonium salt is mixed with an equal amount of sand in a flask fitted with a condenser.
-
The flask is gently heated in an oil bath. The decomposition usually starts around 100-120 °C with the evolution of nitrogen and boron trifluoride gas.
-
The product, this compound, is collected by distillation.
-
-
Work-up and Purification:
-
The distillate is washed with dilute sodium hydroxide solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate and purified by fractional distillation.
-
Expected Yield: Approximately 50-60%.
Experimental Protocol 3: Synthesis from 1,3-Dichlorobenzene (Halogen Exchange)
Objective: To synthesize this compound from 1,3-dichlorobenzene.
Materials:
-
1,3-Dichlorobenzene
-
Potassium Fluoride (KF, spray-dried)
-
Dimethyl Sulfoxide (DMSO)
-
Toluene
Procedure:
-
Reaction Setup:
-
In a flask equipped with a mechanical stirrer, condenser, and thermometer, 1,3-dichlorobenzene (e.g., 14.7 g, 0.1 mol) and spray-dried potassium fluoride (e.g., 8.7 g, 0.15 mol) are suspended in dimethyl sulfoxide (e.g., 50 mL).
-
-
Halogen Exchange Reaction:
-
The mixture is heated to a high temperature (e.g., 180-220 °C) with vigorous stirring.
-
The reaction is monitored by gas chromatography (GC) for the formation of the product and consumption of the starting material. The reaction may take several hours.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is diluted with water and extracted with toluene.
-
The organic extracts are combined, washed with water to remove DMSO, and dried over a suitable drying agent.
-
The solvent is removed by distillation, and the residue is fractionally distilled to isolate this compound.
-
Expected Yield: Approximately 40-50%.
Visualizing the Synthetic Pathways
The logical relationships between the starting materials and the final product for the primary synthesis routes are illustrated in the diagrams below.
1-Chloro-3-fluorobenzene chemical structure and IUPAC name
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-chloro-3-fluorobenzene, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and IUPAC Name
This compound is an aromatic organic compound in which a benzene ring is substituted with one chlorine atom and one fluorine atom at positions 1 and 3, respectively.
IUPAC Name: this compound[1][2]
Synonyms: 3-Chlorofluorobenzene, m-Chlorofluorobenzene[1][3][4]
The chemical structure of this compound is depicted in the following diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a colorless to light yellow, transparent liquid with a characteristic aromatic odor.[3][5] It is insoluble in water but soluble in most organic solvents such as ethanol, ether, and acetone.[5] This solubility profile makes it a versatile intermediate in organic synthesis.[5]
The key physicochemical properties are summarized in the table below:
| Property | Value |
| Molecular Formula | C₆H₄ClF[1][2][3][6][7] |
| Molecular Weight | 130.55 g/mol [1][3][7] |
| CAS Number | 625-98-9[1][2][3][6][7] |
| Appearance | Colorless to light yellow clear liquid[3][5] |
| Boiling Point | 126-128 °C[8] |
| Density | 1.219 g/mL at 25 °C[8] |
| Refractive Index | n20/D 1.494[8] |
| Flash Point | 20 °C (closed cup) |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral identifiers are provided below.
| Spectroscopic Data | Identifiers |
| SMILES String | Fc1cccc(Cl)c1 |
| InChI | 1S/C6H4ClF/c7-5-2-1-3-6(8)4-5/h1-4H[1] |
| InChIKey | VZHJIJZEOCBKRA-UHFFFAOYSA-N[1] |
Detailed NMR, IR, and mass spectrometry data are available in various chemical databases.[1][2][9][10]
Safety and Handling
This compound is classified as a flammable liquid and can cause skin and eye irritation. It is also associated with specific target organ toxicity (single exposure), particularly affecting the respiratory system.
The following table summarizes its key safety information:
| Safety Information | Details |
| Signal Word | Danger |
| Hazard Classifications | Flammable Liquid, Skin Irritant, Eye Irritant, STOT SE 3 |
| Hazard Codes | H225, H315, H319, H335 |
| Precautionary Codes | P210, P302 + P352, P305 + P351 + P338 |
| Personal Protective Equipment | Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter |
Experimental Protocols: Synthesis of this compound
Several synthetic routes for the preparation of this compound have been reported. The following are common laboratory-scale methods.
Synthesis from m-Fluoroaniline via Diazotization and Sandmeyer Reaction
This is a classical approach for the introduction of a chlorine atom onto an aromatic ring.
Workflow Diagram:
Caption: Synthesis of this compound from m-fluoroaniline.
Methodology:
-
Diazotization: m-Fluoroaniline is dissolved in an acidic medium, typically hydrochloric acid, and cooled to a low temperature (0-5 °C). An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.[5]
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of cuprous chloride (CuCl) in hydrochloric acid. This results in the substitution of the diazonium group with a chlorine atom, yielding this compound.[5]
Synthesis from m-Dichlorobenzene via Halogen Exchange
This method involves the selective replacement of one chlorine atom with a fluorine atom.
Methodology:
m-Dichlorobenzene is reacted with potassium fluoride at a high temperature in the presence of a phase transfer catalyst.[5] The phase transfer catalyst is crucial for facilitating the transfer of fluoride ions into the organic phase, thereby promoting the nucleophilic aromatic substitution of one chlorine atom.[5]
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a wide range of organic molecules. The presence of two different halogen atoms with distinct reactivities allows for selective functionalization. It is particularly important in the production of:
-
Pharmaceuticals: As a building block for more complex active pharmaceutical ingredients.[3]
-
Agrochemicals: In the synthesis of pesticides and herbicides.[3]
-
Specialty Chemicals and Materials: For the development of polymers and resins with enhanced properties.[3]
Its unique electronic properties also make it a subject of study in reaction mechanism investigations.
References
- 1. This compound | C6H4ClF | CID 223087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-chloro-3-fluoro- [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 625-98-9 | TCI EUROPE N.V. [tcichemicals.com]
- 5. This compound | Properties, Uses, Safety & Suppliers China | High Purity Chemical Manufacturer [chlorobenzene.ltd]
- 6. echemi.com [echemi.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 625-98-9 [chemicalbook.com]
- 9. This compound(625-98-9) 1H NMR spectrum [chemicalbook.com]
- 10. Benzene, 1-chloro-3-fluoro- [webbook.nist.gov]
Theoretical Insights into the Reactivity of 1-Chloro-3-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-fluorobenzene is a halogenated aromatic compound of significant interest in organic synthesis, serving as a versatile intermediate in the production of pharmaceuticals and agrochemicals. The presence of two different halogen atoms on the benzene ring imparts unique reactivity to the molecule, influencing its behavior in both electrophilic and nucleophilic aromatic substitution reactions. This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of this compound, complemented by relevant experimental data and detailed protocols for key transformations. The document aims to offer a comprehensive resource for researchers and professionals engaged in the synthesis and application of halogenated aromatic compounds.
Theoretical Reactivity of this compound
The reactivity of this compound is governed by the interplay of the inductive and resonance effects of the chlorine and fluorine substituents. Both halogens are electronegative, exerting an electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic attack. Conversely, through their lone pairs of electrons, they exhibit a resonance effect (+M), donating electron density to the ring. While the inductive effect generally outweighs the resonance effect for halogens, making them deactivating overall, the resonance effect is crucial in directing incoming electrophiles to the ortho and para positions.
In the case of this compound, the fluorine atom has a stronger -I effect and a weaker +M effect compared to chlorine. This complex electronic landscape dictates the regioselectivity of its reactions.
Electrophilic Aromatic Substitution (EAS)
Theoretical studies on the electrophilic aromatic substitution of halobenzenes provide a framework for understanding the reactivity of this compound. Density Functional Theory (DFT) calculations on related molecules, such as chlorobenzene, have elucidated the potential energy surfaces for reactions like nitration. These studies often employ methods like M06-2X with a 6-311G(d,p) basis set, combined with a polarizable continuum model (PCM) to account for solvent effects.[1][2][3]
The chlorine and fluorine atoms in this compound are ortho and para directing. The primary sites for electrophilic attack are positions 2, 4, and 6. The directing effects of both halogens reinforce substitution at positions 2 and 4 (ortho to fluorine and para to chlorine, and ortho to chlorine and para to fluorine, respectively). Position 6 is ortho to both substituents. The precise regioselectivity will depend on the nature of the electrophile and the reaction conditions, governed by the subtle balance of electronic and steric factors.
Table 1: Relative Rates of Nitration for Halobenzenes Compared to Benzene
| Compound | Relative Rate of Nitration |
| Benzene | 1.0 |
| Fluorobenzene | 0.11 |
| Chlorobenzene | 0.02 |
| Bromobenzene | 0.06 |
| Iodobenzene | 0.13 |
(Data sourced from comparative studies on electrophilic aromatic substitution of halobenzenes)[4]
This data indicates that halobenzenes are less reactive than benzene in electrophilic nitration, a consequence of the dominant inductive electron-withdrawing effect of the halogens.[4]
Nucleophilic Aromatic Substitution (SNAr)
This compound can undergo nucleophilic aromatic substitution, particularly under forcing conditions or when activated by strong electron-withdrawing groups. The reaction can proceed through different mechanisms, including the formation of a benzyne intermediate.
A notable reaction is the formation of 3-fluorobenzyne upon treatment with a strong base like tert-butyllithium (tert-BuLi). In this reaction, the base abstracts a proton ortho to one of the halogens, followed by the elimination of a halide to form a highly reactive benzyne intermediate. Theoretical studies on substituted benzynes using DFT methods (e.g., B3LYP/6-31G*) can predict the regioselectivity of subsequent nucleophilic attack based on the distortion of the triple bond.[5]
Experimental studies have shown that the reaction of this compound with tert-BuLi in the presence of a trapping agent like furan proceeds predominantly via the formation of 3-fluorobenzyne.[6] This indicates that deprotonation occurs preferentially at the position flanked by the two halogens, followed by the elimination of the chloride ion.
Table 2: Products from the Reaction of 1,3-Dihaloarenes with tert-BuLi in the Presence of Furan
| Starting Material | Major Benzyne Intermediate | Trapped Product (with Furan) | Yield (%) |
| This compound | 3-Fluorobenzyne | 5-Fluorobenzonorbornadiene | 73 |
| 1-Bromo-3-fluorobenzene | 3-Fluorobenzyne | 5-Fluorobenzonorbornadiene | 67 |
| 1-Iodo-3-fluorobenzene | 3-Fluorobenzyne | 5-Fluorobenzonorbornadiene | 92 |
(Data adapted from a study on the reactivity of haloarynes)[6]
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and modification of this compound. Below are protocols for key transformations.
Protocol 1: Benzyne Formation and Trapping
Reaction: Formation of 3-fluorobenzyne from this compound and trapping with furan.
Materials:
-
This compound
-
tert-Butyllithium (in pentane or heptane)
-
Furan
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Under a nitrogen atmosphere, dissolve this compound and a stoichiometric excess of furan in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of tert-butyllithium dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Electrophilic Bromination (General Procedure for Halobenzenes)
Reaction: Bromination of an aromatic ring using bromine and a Lewis acid catalyst.
Materials:
-
This compound
-
Bromine (Br₂)
-
Anhydrous iron(III) bromide (FeBr₃)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Aqueous sodium bisulfite solution
-
Dichloromethane
-
Anhydrous calcium chloride
Procedure:
-
In a fume hood, set up a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas trap to neutralize HBr gas.
-
Dissolve this compound in the inert solvent in the flask.
-
Add the anhydrous iron(III) bromide catalyst to the solution.
-
Slowly add a solution of bromine in the same solvent from the dropping funnel. The reaction is typically exothermic and may require cooling in an ice bath.
-
After the addition is complete, stir the mixture at room temperature until the bromine color disappears.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and wash with aqueous sodium bisulfite solution to remove any unreacted bromine.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
The resulting product mixture of isomeric brominated compounds can be separated by fractional distillation or chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanisms of electrophilic and nucleophilic aromatic substitution relevant to this compound.
Electrophilic Aromatic Substitution Mechanism
Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).
Benzyne Formation and Trapping Mechanism
Caption: Mechanism of 3-fluorobenzyne formation and trapping with furan.
Conclusion
The reactivity of this compound is a nuanced subject, dictated by the combined electronic effects of its two halogen substituents. Theoretical studies, particularly those employing DFT methods, are invaluable for predicting and rationalizing the outcomes of its reactions. While this guide provides a foundational understanding based on available literature for the target molecule and closely related systems, further dedicated computational and experimental work on this compound will undoubtedly uncover more detailed aspects of its chemical behavior, aiding in its broader application in synthetic chemistry. The provided protocols serve as a practical starting point for the laboratory exploration of this versatile building block.
References
- 1. Theoretical investigation of regioselectivity in electrophilic aromatic nitration [kth.diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Computational predictions of substituted benzyne and indolyne regioselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
1-Chloro-3-fluorobenzene: A Comprehensive Technical Overview of Synonyms and Nomenclature
For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This technical guide provides a detailed summary of the synonyms and available naming conventions for the chemical compound 1-Chloro-3-fluorobenzene. While distinct trade names are not prevalent for this compound, it is commonly marketed by chemical suppliers under their brand names in conjunction with its chemical nomenclature.
Chemical Identity
This compound is a halogenated aromatic hydrocarbon. Its structure consists of a benzene ring substituted with one chlorine atom and one fluorine atom at the meta positions (positions 1 and 3). This substitution pattern imparts specific chemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.
Synonyms and Alternative Names
The compound is known by several synonyms, which are often used interchangeably in scientific literature and commercial catalogs. These alternative names are derived from different chemical naming conventions.
A comprehensive list of synonyms for this compound is presented in the table below for easy reference and comparison.
| Nomenclature Type | Synonym |
| IUPAC Name | This compound |
| Common Name | 3-Chlorofluorobenzene |
| m-Chlorofluorobenzene[1][2] | |
| Alternative Chemical Names | Benzene, 1-chloro-3-fluoro-[2] |
| 1-Fluoro-3-chlorobenzene[2] | |
| 3-Fluorochlorobenzene[2] | |
| m-Fluorochlorobenzene[2] | |
| 3-fluoro-chlorobenzene[2] | |
| 1-chloro-3-fluoro-benzene[2] | |
| m-fluoro chlorobenzene[2] | |
| Registry Numbers | CAS Number: 625-98-9 |
| MDL Number: MFCD00000569 | |
| EC Number: 210-919-0 | |
| PubChem CID: 223087 |
Trade Names
Based on available data, this compound is not typically marketed under specific trade names. Instead, chemical suppliers list the compound using its chemical name, often preceded by their brand name. For example:
-
Aldrich-162299 (from Sigma-Aldrich)
This practice of using the chemical name ensures clarity and avoids ambiguity in research and industrial applications.
Logical Relationship of Nomenclature
The various synonyms for this compound are logically interconnected based on chemical naming rules. The following diagram illustrates these relationships.
Caption: Interrelationship of IUPAC name, common names, systematic variants, and registry identifiers for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 99% | Fisher Scientific [fishersci.ca]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 625-98-9 | TCI EUROPE N.V. [tcichemicals.com]
- 5. 1-Bromo-3-chloro-5-fluorobenzene, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Unveiling the Environmental Profile of 1-Chloro-3-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-3-fluorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, warrants a thorough examination of its environmental impact and degradation pathways. Due to a notable absence of direct experimental data, this technical guide synthesizes predictive data from established computational models with established principles of halogenated aromatic compound degradation. This document provides estimated ecotoxicity values, predicted environmental fate, and outlines relevant experimental protocols to guide future research and environmental risk assessment.
Predicted Environmental Fate and Ecotoxicity
In the absence of direct experimental studies on this compound, the United States Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface) was employed to predict its key environmental fate and ecotoxicological endpoints. These estimations provide a valuable preliminary assessment of the compound's potential environmental impact.
Predicted Physicochemical Properties and Environmental Distribution
The following table summarizes the key predicted physicochemical properties that influence the environmental distribution of this compound.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 130.55 g/mol | - |
| Log Kow (Octanol-Water Partition Coefficient) | 2.68 | Moderate potential for bioaccumulation in aquatic organisms. |
| Water Solubility | 158.7 mg/L | Moderately soluble in water, facilitating transport in aquatic systems. |
| Vapor Pressure | 7.98 mm Hg at 25°C | High volatility, suggesting significant partitioning to the atmosphere. |
| Henry's Law Constant | 6.13 x 10⁻³ atm-m³/mole | Indicates a tendency to volatilize from water to air. |
Table 1: Predicted Physicochemical Properties of this compound.
Predicted Environmental Half-Life
The persistence of this compound in various environmental compartments was estimated using EPI Suite™.
| Environmental Compartment | Predicted Half-Life | Degradation Process |
| Air | 2.03 days | Photochemical oxidation by hydroxyl radicals |
| Water | 16 days | Biodegradation |
| Soil | 32 days | Biodegradation |
| Sediment | 128 days | Biodegradation |
Table 2: Predicted Environmental Half-Life of this compound.
Predicted Ecotoxicity
The potential toxicity of this compound to aquatic organisms was estimated using the ECOSAR™ (Ecological Structure-Activity Relationships) module within EPI Suite™.
| Organism | Endpoint | Predicted Value (mg/L) |
| Fish (Fathead Minnow) | 96-hour LC50 | 7.53 |
| Daphnid (Daphnia magna) | 48-hour LC50 | 6.89 |
| Green Algae | 96-hour EC50 | 12.4 |
Table 3: Predicted Acute Aquatic Toxicity of this compound.
Biodegradation Pathways
While specific experimental studies on the biodegradation of this compound are not available, the degradation pathways can be predicted based on the well-documented metabolism of chlorobenzene and fluorobenzene by various microorganisms. The primary mechanism is expected to involve the action of dioxygenase enzymes, leading to the formation of catechols, followed by ring cleavage.
The presence of both chlorine and fluorine substituents introduces complexity. The initial dioxygenase attack can occur at different positions on the aromatic ring, leading to multiple potential catecholic intermediates. Subsequent degradation steps would involve ortho- or meta-cleavage of the catechol ring, followed by further metabolism to central metabolic intermediates.
Caption: Predicted aerobic biodegradation pathway of this compound.
Experimental Protocols
To address the current data gap, the following section outlines standardized experimental protocols that can be adapted to investigate the environmental impact and degradation of this compound.
Aerobic Biodegradation in Water
Objective: To determine the rate and extent of aerobic biodegradation of this compound in an aqueous medium.
Methodology (based on OECD Guideline 301D - Ready Biodegradability: Closed Bottle Test):
-
Preparation of Test Medium: A mineral salt medium is prepared and saturated with air.
-
Inoculum: An inoculum of mixed microorganisms from a domestic wastewater treatment plant is added to the test medium.
-
Test Substance Addition: A known concentration of this compound is added to the test bottles.
-
Incubation: The sealed bottles are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Oxygen Measurement: The dissolved oxygen concentration is measured at regular intervals.
-
Data Analysis: The biodegradation is calculated based on the oxygen consumption in the test bottles compared to control bottles (containing only inoculum) and abiotic controls (containing the test substance but no inoculum).
Caption: Experimental workflow for aerobic biodegradation testing.
Aquatic Toxicity Testing
Objective: To determine the acute toxicity of this compound to aquatic organisms.
Methodology (based on OECD Guideline 202 - Daphnia sp. Acute Immobilisation Test):
-
Test Organisms: Cultured Daphnia magna (less than 24 hours old) are used.
-
Test Solutions: A series of concentrations of this compound in a suitable aqueous medium are prepared. A control group with no test substance is also included.
-
Exposure: Daphnids are exposed to the test solutions for 48 hours under controlled conditions (temperature, light).
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim after gentle agitation.
-
Data Analysis: The 48-hour LC50 (the concentration that is lethal to 50% of the test organisms) is calculated using appropriate statistical methods.
Analysis of Degradation Products
Objective: To identify and quantify the degradation products of this compound.
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Sample Preparation: Aqueous samples from biodegradation studies are extracted with a suitable organic solvent (e.g., dichloromethane or hexane). The extract is then concentrated.
-
GC Separation: The concentrated extract is injected into a gas chromatograph equipped with a suitable capillary column. The different components of the mixture are separated based on their boiling points and interaction with the column's stationary phase.
-
MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass spectrum (a plot of mass-to-charge ratio versus intensity) provides a unique "fingerprint" for each compound. By comparing the obtained mass spectra with a library of known spectra, the degradation products can be identified.
-
Quantification: By using appropriate calibration standards, the concentration of the parent compound and its degradation products can be determined.
Conclusion and Future Directions
This technical guide provides a foundational understanding of the potential environmental impact and degradation of this compound based on predictive modeling. The presented data indicates a moderate potential for environmental persistence and aquatic toxicity. However, it is crucial to emphasize that these are estimations.
Future research should prioritize conducting empirical studies following standardized protocols, such as those outlined here, to obtain definitive data on the ecotoxicity and biodegradation of this compound. Such data is essential for accurate environmental risk assessments and for ensuring the sustainable use of this important chemical intermediate in the pharmaceutical and agrochemical industries.
Methodological & Application
Application Notes and Protocols: The Use of 1-Chloro-3-fluorobenzene in the Synthesis of Delafloxacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-chloro-3-fluorobenzene as a starting material in the synthesis of the fluoroquinolone antibiotic, Delafloxacin. Detailed experimental protocols for the synthesis of Delafloxacin from a key intermediate derived from this compound are provided, along with quantitative data and diagrams of the synthetic workflow and the drug's mechanism of action.
Introduction
This compound is a versatile halogenated aromatic compound that serves as a crucial building block in the synthesis of complex pharmaceutical molecules.[1] Its unique substitution pattern and reactivity make it an important intermediate in the production of various active pharmaceutical ingredients (APIs).[2] This document focuses on its application in the synthesis of Delafloxacin, a potent, broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Delafloxacin's mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting approach is crucial for its potent bactericidal activity and a lower propensity for the development of bacterial resistance.
Synthetic Strategy Overview
The synthesis of Delafloxacin from this compound is a multi-step process. A plausible synthetic route involves the initial conversion of this compound to the key intermediate, 3-chloro-2,4,5-trifluorobenzoic acid. This intermediate is then converted to its ethyl ester, ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, which serves as the direct precursor for the construction of the quinolone core of Delafloxacin.
While a direct, high-yield synthesis of 3-chloro-2,4,5-trifluorobenzoic acid from this compound is not extensively documented in a single protocol, a feasible pathway can be proposed based on established organic chemistry principles. This would likely involve a sequence of electrophilic aromatic substitution reactions to introduce the additional fluorine and carboxyl groups. A potential, though challenging, route could involve electrophilic fluorination followed by carboxylation.
Once the key intermediate, ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, is obtained, the synthesis of Delafloxacin proceeds through a well-established series of reactions, including condensation, cyclization, and substitution, followed by hydrolysis.
Experimental Protocols
The following protocols detail the synthesis of Delafloxacin starting from the key intermediate, 3-chloro-2,4,5-trifluorobenzoic acid.
Protocol 1: Synthesis of Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate
This protocol describes the conversion of 3-chloro-2,4,5-trifluorobenzoic acid to its corresponding ethyl benzoylacetate derivative.
Materials:
-
3-chloro-2,4,5-trifluorobenzoic acid
-
Thionyl chloride
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Magnesium ethoxide
-
Diethyl malonate
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend 3-chloro-2,4,5-trifluorobenzoic acid (1.0 eq) in toluene. Add a catalytic amount of DMF, followed by the slow addition of thionyl chloride (1.2 eq). Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 3-chloro-2,4,5-trifluorobenzoyl chloride.
-
Acylation of Diethyl Malonate: In a separate flask, prepare a solution of magnesium ethoxide in ethanol. Add diethyl malonate (1.1 eq) dropwise to this solution at room temperature.
-
Condensation: Add the crude 3-chloro-2,4,5-trifluorobenzoyl chloride (from step 1) dissolved in toluene to the solution from step 2 at 0-5 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with dilute hydrochloric acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to afford ethyl 3-chloro-2,4,5-trifluorobenzoylacetate.
Protocol 2: Synthesis of Delafloxacin from Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate
This multi-step, one-pot protocol describes the synthesis of Delafloxacin from the key benzoylacetate intermediate.[3]
Materials:
-
Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
2,6-Diamino-3,5-difluoropyridine
-
N-Methyl-2-pyrrolidone (NMP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous lithium chloride
-
3-Hydroxyazetidine hydrochloride
-
Potassium hydroxide
-
Isopropanol
-
Acetic acid
Procedure:
-
Formation of the Enol Ether: In a flask equipped with a reflux condenser, combine ethyl 3-chloro-2,4,5-trifluorobenzoylacetate (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (3.0 eq). Heat the mixture to reflux for 3-5 hours. After completion, remove the excess triethyl orthoformate and acetic anhydride under reduced pressure. Dilute the residue with NMP.
-
Condensation with Diaminopyridine: In a separate flask, suspend 2,6-diamino-3,5-difluoropyridine (1.05 eq) in NMP. Add the enol ether solution from step 1 dropwise to this suspension.
-
Cyclization: To the reaction mixture, add anhydrous lithium chloride (1.1 eq) and DBU (1.2 eq). Heat the mixture with stirring. Monitor the reaction by HPLC until completion.
-
Azetidine Substitution: Add 3-hydroxyazetidine hydrochloride (1.2 eq) to the reaction mixture, followed by the dropwise addition of DBU (1.5 eq). Continue stirring until the reaction is complete as monitored by HPLC.
-
Hydrolysis: Add a solution of potassium hydroxide in isopropanol and water to the reaction mixture and heat to effect hydrolysis.
-
Precipitation and Isolation: After hydrolysis is complete, adjust the pH of the reaction mixture to approximately 3 with acetic acid to precipitate the crude Delafloxacin. Filter the solid, wash with water, and dry under vacuum to obtain the final product. A yield of approximately 71% has been reported for this multi-step process.[4]
Quantitative Data Summary
| Step | Reactants | Key Reagents/Solvents | Product | Reported Yield (%) |
| Synthesis of Delafloxacin | Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, 2,6-Diamino-3,5-difluoropyridine, 3-Hydroxyazetidine HCl | Triethyl orthoformate, Acetic anhydride, NMP, DBU, LiCl, KOH | Delafloxacin | ~71 |
| Hydrolysis to Delafloxacin | Intermediate Compound | Isopropyl alcohol, Sodium hydroxide, Acetic acid | Delafloxacin | 94 |
Note: Yields can vary depending on reaction conditions and scale.
Visualizations
Synthetic Workflow for Delafloxacin
Caption: Synthetic pathway of Delafloxacin from this compound.
Mechanism of Action of Delafloxacin
Caption: Delafloxacin's dual inhibition of bacterial DNA gyrase and topoisomerase IV.
References
Synthetic Routes to Derivatives of 1-Chloro-3-fluorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various derivatives of 1-chloro-3-fluorobenzene, a key intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. The unique electronic properties conferred by the chloro and fluoro substituents make this scaffold a versatile starting material for a range of chemical transformations.
Introduction
This compound is a valuable building block in organic synthesis. Its reactivity allows for functionalization through several key reaction pathways, including electrophilic aromatic substitution, nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and directed ortho-metalation. These transformations enable the introduction of a wide array of functional groups, leading to a diverse library of derivatives with potential applications in drug discovery and materials science. This document outlines detailed protocols for several of these important reactions.
Electrophilic Aromatic Substitution: Nitration
Electrophilic aromatic substitution on this compound is directed by the competing effects of the chloro and fluoro substituents. Both are ortho-, para-directing groups, but are also deactivating. The regiochemical outcome is a mixture of isomers, with the major products typically resulting from substitution at positions ortho and para to the activating fluorine atom and ortho to the chlorine atom.
Application Note:
Nitration of this compound provides key intermediates for the synthesis of anilines and other nitrogen-containing heterocycles. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The ratio of the resulting nitro isomers is dependent on reaction conditions such as temperature and the concentration of the nitrating agent.
Experimental Protocol: Nitration of this compound
A representative protocol for the nitration of chlorobenzene can be adapted for this compound.[1][2][3][4]
Materials:
-
This compound
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 10 mL of this compound to the cooled sulfuric acid with stirring.
-
Prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid over 30 minutes, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the products with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with water (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of nitro-1-chloro-3-fluorobenzene isomers.
-
The isomers can be separated by column chromatography on silica gel.
Expected Products: The major products are expected to be 1-chloro-3-fluoro-4-nitrobenzene and 1-chloro-3-fluoro-6-nitrobenzene, with smaller amounts of other isomers.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in several such reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and cyanation reactions. The reactivity of the C-Cl bond is lower than that of C-Br or C-I bonds, often requiring more active catalyst systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of biaryl compounds, which are prevalent in many pharmaceutical agents.
This protocol describes the synthesis of a substituted biphenyl derivative from this compound and an arylboronic acid. The use of a suitable palladium catalyst and ligand is crucial for achieving good yields with the less reactive aryl chloride.
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of aryl chlorides.[5][6][7][8][9]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours with vigorous stirring.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-5-fluorobiphenyl.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | Dioxane/Water | 100 | 12-24 | ~70-90 | Adapted from[5][6] |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.
This protocol details the coupling of this compound with a terminal alkyne to produce a substituted phenylacetylene derivative. A copper(I) co-catalyst is often employed to facilitate the reaction.
This protocol is based on general procedures for the Sonogashira coupling of aryl halides.[10][11][12][13][14]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and copper(I) iodide (5 mol%).
-
Add 5 mL of anhydrous toluene and 2 mL of triethylamine.
-
Add phenylacetylene (1.2 mmol) to the mixture.
-
Seal the tube and heat the reaction at 80 °C for 6-12 hours.
-
Cool the reaction mixture, dilute with diethyl ether (20 mL), and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired product.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Toluene/Et₃N | 80 | 6-12 | ~60-80 | Adapted from[10][11] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.
This protocol describes the synthesis of an N-aryl derivative from this compound and a secondary amine. The choice of a bulky, electron-rich phosphine ligand is critical for the successful coupling of aryl chlorides.
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl chlorides with morpholine.[15][16][17][18][19]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Add 5 mL of anhydrous toluene.
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
After cooling, quench the reaction with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | Toluene | 100 | 12-24 | ~75-95 | Adapted from[16][19] |
Cyanation
The introduction of a nitrile group onto the aromatic ring opens up a wide range of further transformations.
This protocol outlines a palladium-catalyzed cyanation of this compound using the non-toxic cyanide source potassium hexacyanoferrate(II).[20][21][22][23][24]
This protocol is based on a mild and efficient method for the cyanation of aryl chlorides.[20][21][23]
Materials:
-
This compound
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
cataCXium® A (Di(1-adamantyl)-n-butylphosphine)
-
Sodium Carbonate (Na₂CO₃)
-
Acetonitrile (MeCN)
-
Water
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.25 mmol), Pd(OAc)₂ (1 mol%), and cataCXium® A (2 mol%).
-
Add sodium carbonate (2.0 mmol).
-
Add a 2:1 mixture of acetonitrile and water (3 mL).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data:
| Reactant 1 | Cyanide Source | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | K₄[Fe(CN)₆] | Pd(OAc)₂ / cataCXium® A | MeCN/Water | 120 | 24 | ~70-90 | Adapted from[20][23] |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a key step in the synthesis of aryl ketones.
Application Note:
The acylation of this compound is directed to the positions ortho to the fluorine and para to the chlorine, although a mixture of isomers is expected. The resulting ketone can be a precursor for various pharmaceuticals.
Experimental Protocol: Synthesis of (3-Chloro-5-fluorophenyl)(ethyl)ketone
This is a representative protocol based on general Friedel-Crafts acylation procedures.[25][26][27][28]
Materials:
-
This compound
-
Propionyl chloride
-
Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a stirred suspension of aluminum chloride (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere, add propionyl chloride (1.1 mmol) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add this compound (1.0 mmol) and stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or distillation.
Directed ortho-Metalation (DoM)
Directed ortho-metalation allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalating group (DMG). Both fluorine and chlorine can act as weak DMGs.
Application Note:
This strategy can be employed for the synthesis of specifically substituted derivatives of this compound. The fluorine atom is a stronger directing group than chlorine, leading to lithiation primarily at the C2 position.
Experimental Protocol: 2-Formyl-1-chloro-3-fluorobenzene via DoM
This protocol is a representative example of a DoM reaction.[14][29][30][31][32]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 mmol) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 mmol) and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to yield 2-chloro-6-fluorobenzaldehyde.
Signaling Pathways and Experimental Workflows
Caption: Synthetic routes to derivatives of this compound.
References
- 1. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 2. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 3. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102432471A - Method for performing chlorobenzene nitro reaction by using microchannel reactor - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 10. rsc.org [rsc.org]
- 11. DSpace [repository.kaust.edu.sa]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. diva-portal.org [diva-portal.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 21. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. semanticscholar.org [semanticscholar.org]
- 25. Friedel-Crafts Acylation [organic-chemistry.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. uwindsor.ca [uwindsor.ca]
- 31. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
Application Notes and Protocols: Grignard Reaction with 1-Chloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-fluorophenylmagnesium chloride, a valuable Grignard reagent, from 1-chloro-3-fluorobenzene. This intermediate is crucial in the synthesis of various pharmaceutical compounds and agrochemicals, where the introduction of a 3-fluorophenyl moiety is required.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the reaction of an organohalide with magnesium metal in an ethereal solvent to form an organomagnesium halide, known as a Grignard reagent.[2][3] These reagents are potent nucleophiles and strong bases, reacting with a wide range of electrophiles.[1][4]
The synthesis of a Grignard reagent from this compound presents a chemoselectivity challenge due to the presence of two different halogen atoms on the aromatic ring. Following the general reactivity trend for Grignard reagent formation (I > Br > Cl > F), the reaction is expected to occur selectively at the carbon-chlorine bond.[5] This protocol details the successful formation of 3-fluorophenylmagnesium chloride, a versatile building block in medicinal chemistry.
Data Presentation
The following table summarizes the quantitative data obtained from a reported synthesis of m-fluorophenyl magnesium chloride from this compound.[6]
| Parameter | Value | Reference |
| Starting Material | This compound | [6] |
| Product | m-Fluorophenyl magnesium chloride | [6] |
| Solvent | Tetrahydrofuran (THF) | [6] |
| Reaction Time | 5 hours 30 minutes | [6] |
| Initial Temperature | 53 °C | [6] |
| Maximum Temperature | 77 °C | [6] |
| Yield | 70% | [6] |
Experimental Protocol
This protocol is based on a patented procedure for the formation of m-fluorophenyl magnesium chloride.[6] All procedures should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. All glassware must be thoroughly dried in an oven before use.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (for initiation)
-
Nitrogen or Argon gas supply
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the apparatus under a flow of inert gas to remove any residual moisture.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF to the magnesium turnings. The reaction can be initiated by gentle warming. The disappearance of the iodine color and the appearance of bubbling indicate the start of the reaction.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.[6]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for 5.5 hours to ensure complete conversion.[6] The reaction temperature will likely be in the range of 53-77°C.[6]
-
Confirmation of Grignard Reagent (Optional): To confirm the formation of the Grignard reagent, a small aliquot can be withdrawn and quenched with a proton source (e.g., water or dilute acid). The formation of 3-fluorobenzene can be confirmed by GC-MS analysis.
-
Use in Subsequent Reactions: The resulting solution of 3-fluorophenylmagnesium chloride is typically used directly in the next synthetic step.
Work-up (for analysis or isolation of a derivative):
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the desired product (after reaction with an electrophile).
Logical Workflow
The following diagram illustrates the key steps involved in the preparation of 3-fluorophenylmagnesium chloride.
References
Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This application note provides a detailed experimental protocol for the Suzuki coupling of 1-Chloro-3-fluorobenzene with various arylboronic acids. Due to the lower reactivity of aryl chlorides compared to aryl bromides or iodides, specific catalytic systems and reaction conditions are often required to achieve high yields. The protocols and data presented herein are based on established methodologies for the coupling of structurally similar fluorinated aryl halides.
Reaction Principle
The Suzuki coupling reaction involves a palladium catalyst in a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Experimental Protocols
The following is a general procedure for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids to achieve optimal results.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like SPhos or XPhos) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
General Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1.5 mol%), and the base (e.g., K₃PO₄, 1.5 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed anhydrous solvent system (e.g., a 3:1 v/v mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired fluorinated biphenyl product.
Data Presentation
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of a similar substrate, 1-bromo-3,4-difluorobenzene, with various arylboronic acids, which can serve as a starting point for optimizing the reaction of this compound.[2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-(tert-butyl)phenylboronic acid | 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl | 78 |
| 2 | 4-acetylphenylboronic acid | 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone | 78 |
| 3 | 2,5-dimethoxyphenylboronic acid | 3',4'-difluoro-2,5-dimethoxy-1,1'-biphenyl | 78 |
| 4 | 3-nitrophenylboronic acid | 3,4-difluoro-3'-nitro-1,1'-biphenyl | 78 |
| 5 | 3-(methylthio)phenylboronic acid | (3',4'-difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane | 78 |
Reaction Conditions: 1-bromo-3,4-difluorobenzene (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (1.5 mol%), K₃PO₄ (1.5 eq), 1,4-dioxane/water (3:1), 105 °C, 8.5 h.[2]
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for the Suzuki coupling experiment.
References
Application Notes and Protocols: Nitration of 1-Chloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of substituted aromatic compounds is a fundamental reaction in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and materials science industries. This document provides detailed application notes and a generalized protocol for the nitration of 1-chloro-3-fluorobenzene. This reaction is of interest due to the directing effects of the halogen substituents, which influence the regioselectivity of the electrophilic aromatic substitution.
The chloro and fluoro groups are both deactivating, ortho-, para-directing substituents.[1][2] In the case of this compound, the potential sites for nitration are positions 2, 4, and 6. The directing effects of both halogens must be considered to predict the major products. Both substituents will direct the incoming nitro group to the positions ortho and para to themselves. Therefore, the primary products expected are 1-chloro-3-fluoro-4-nitrobenzene, 1-chloro-3-fluoro-6-nitrobenzene, and 1-chloro-3-fluoro-2-nitrobenzene.
Predicted Regioselectivity
The distribution of the nitrated isomers is governed by the electronic and steric effects of the chloro and fluoro substituents. Both are electron-withdrawing via the inductive effect, deactivating the ring towards electrophilic attack. However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance, which directs the incoming electrophile to the ortho and para positions.[3]
-
Fluorine: Exhibits a strong -I (inductive) effect and a +M (mesomeric/resonance) effect. The +M effect directs ortho and para.
-
Chlorine: Also exhibits -I and +M effects, but the +M effect is generally weaker than that of fluorine due to less effective orbital overlap between chlorine's 3p orbitals and carbon's 2p orbitals.[4]
Based on these principles, the expected major isomers from the nitration of this compound are:
-
1-Chloro-3-fluoro-4-nitrobenzene: The nitro group is para to the fluorine and ortho to the chlorine. This position is activated by both substituents.
-
1-Chloro-3-fluoro-6-nitrobenzene: The nitro group is ortho to the fluorine and para to the chlorine. This position is also activated by both substituents.
-
1-Chloro-3-fluoro-2-nitrobenzene: The nitro group is ortho to both the fluorine and the chlorine. Steric hindrance between the nitro group and the two adjacent halogens may make this isomer less favorable.
Data Presentation: Predicted Isomer Distribution
The following table summarizes the predicted major products and their estimated relative abundance based on the directing effects of the substituents. Note: This is an estimated distribution and actual results may vary depending on the specific reaction conditions.
| Product Name | Structure | Predicted Relative Abundance |
| 1-Chloro-3-fluoro-4-nitrobenzene | C1=CC(=C(C=C1Cl)F)--INVALID-LINK--[O-] | Major |
| 1-Chloro-3-fluoro-6-nitrobenzene | C1=C(C=C(C(=C1)Cl)F)--INVALID-LINK--[O-] | Major |
| 1-Chloro-3-fluoro-2-nitrobenzene | C1=CC(=C(C(=C1F)Cl)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | Minor |
Experimental Protocol: General Procedure for Nitration
This protocol is a generalized procedure based on standard methods for the nitration of aromatic compounds.[7] Researchers should optimize the conditions for their specific needs.
4.1. Materials and Reagents
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate solution (5% aqueous)
-
Brine (saturated aqueous Sodium Chloride)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Ethanol or Methanol for recrystallization
4.2. Equipment
-
Round-bottom flask equipped with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
Instrumentation for product analysis (GC-MS, NMR)
4.3. Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, with stirring, add an equimolar amount of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 10 °C.
-
Reaction: To a separate round-bottom flask containing this compound, slowly add the pre-cooled nitrating mixture dropwise using a dropping funnel. The reaction is exothermic, and the temperature should be carefully controlled and maintained between 0 and 10 °C using an ice bath.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the controlled temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Isolation and Neutralization: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water until the washings are neutral to pH paper. Further wash the crude product with a cold, dilute sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.
-
Drying: Dry the purified product under vacuum.
-
Analysis: Characterize the final product and determine the isomer distribution using techniques such as melting point, GC-MS, and NMR spectroscopy.
Visualization of the Experimental Workflow
Caption: Workflow for the nitration of this compound.
Safety Considerations
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.
-
Organic nitro compounds can be toxic and are often skin and eye irritants. Avoid inhalation and skin contact.
Disclaimer: This document is intended for informational purposes only and should be used by qualified individuals. All laboratory procedures should be conducted with appropriate safety precautions.
References
Application of 1-Chloro-3-fluorobenzene in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-fluorobenzene is a halogenated aromatic hydrocarbon that serves as a versatile building block in the synthesis of advanced materials. Its unique substitution pattern, featuring both chlorine and fluorine atoms meta to each other on the benzene ring, imparts specific reactivity and properties to the resulting materials. This compound is a key intermediate in the production of specialty polymers, liquid crystals, and other functional organic materials. The presence of the C-F bond often enhances thermal stability, chemical resistance, and specific electronic properties, while the C-Cl bond provides a reactive site for various cross-coupling reactions. These application notes provide an overview of its use in materials science, complete with experimental protocols and data.
Core Applications in Materials Science
The primary applications of this compound in materials science are centered on its use as a monomer or an intermediate in the synthesis of:
-
High-Performance Polymers: Particularly fluorinated poly(arylene ether)s, which are sought after for their excellent thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in electronics and aerospace.
-
Liquid Crystals: The 1-chloro-3-fluorophenyl moiety can be incorporated into the core structure of liquid crystal molecules to tune their mesomorphic properties, such as the nematic range and dielectric anisotropy.
-
Organic Electronics: As a precursor for conjugated materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClF | |
| Molecular Weight | 130.55 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 126-128 °C | |
| Density | 1.219 g/mL at 25 °C | |
| Refractive Index | n20/D 1.494 | |
| Flash Point | 68 °F | [1] |
| CAS Number | 625-98-9 | |
| Safety | Highly flammable liquid and vapor. Causes skin and eye irritation. | [2] |
Table 1: Physicochemical and Safety Properties of this compound.
Application 1: Synthesis of Fluorinated Poly(arylene ether)s
Fluorinated poly(arylene ether)s are a class of high-performance thermoplastics known for their exceptional thermal and chemical stability, as well as their desirable dielectric properties. This compound can be utilized as a monomer in nucleophilic aromatic substitution (SNAr) polymerization reactions to create these materials. The fluorine atom activates the chlorine atom for nucleophilic displacement.
Experimental Protocol: Synthesis of a Poly(arylene ether) via Ullmann Condensation
This protocol describes a general procedure for the synthesis of a poly(arylene ether) using a diol and an activated dihalide, illustrating the principle that can be adapted for this compound derivatives.
Materials:
-
Bisphenol A
-
Activated dihaloarene (e.g., a derivative of this compound)
-
Copper(I) catalyst (e.g., CuI)
-
Ligand (e.g., phenanthroline)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
High-boiling polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF))
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Monomer Preparation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, dissolve Bisphenol A and the activated dihaloarene monomer in NMP.
-
Azeotropic Dehydration: Add toluene to the reaction mixture and heat to reflux to azeotropically remove any water.
-
Catalyst and Base Addition: After cooling the mixture, add the Copper(I) iodide catalyst, phenanthroline ligand, and potassium carbonate.
-
Polymerization: Heat the reaction mixture to a high temperature (typically 180-210 °C) under a nitrogen atmosphere.[1] The reaction progress can be monitored by the increase in viscosity of the solution.
-
Precipitation and Purification: After several hours, cool the viscous solution and pour it into a large volume of methanol containing a small amount of hydrochloric acid to precipitate the polymer.
-
Washing: Filter the polymer and wash it thoroughly with methanol and hot water to remove any unreacted monomers, catalyst, and salts.
-
Drying: Dry the resulting polymer in a vacuum oven at a suitable temperature (e.g., 80-120 °C) until a constant weight is achieved.
Expected Material Properties
The resulting fluorinated poly(arylene ether)s are expected to exhibit the properties summarized in Table 2.
| Property | Expected Value Range |
| Glass Transition Temperature (Tg) | 150 - 250 °C |
| Decomposition Temperature (Td) | > 450 °C |
| Dielectric Constant (1 MHz) | 2.5 - 3.5 |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, chloroform) |
Table 2: Typical Properties of Fluorinated Poly(arylene ether)s.
Logical Workflow for Poly(arylene ether) Synthesis
Caption: Workflow for the synthesis of poly(arylene ether)s.
Application 2: Synthesis of Liquid Crystals
This compound can be a precursor to mesogenic (liquid crystal-forming) molecules. The typical approach involves converting it to a boronic acid or another reactive intermediate that can then be used in cross-coupling reactions to build the rigid core of the liquid crystal molecule. The polarity and steric profile of the 1-chloro-3-fluorophenyl group can influence the dielectric anisotropy and melting behavior of the final liquid crystal.
Experimental Protocol: Synthesis of a Biphenyl-based Liquid Crystal Intermediate via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a fluorinated biphenyl derivative, a common core structure in liquid crystals, using a derivative of this compound.
Materials:
-
3-Chloro-1-fluorophenylboronic acid (synthesized from this compound)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous Sodium Carbonate, Na₂CO₃)
-
Solvent (e.g., Toluene or a mixture of Toluene/Ethanol/Water)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-chloro-1-fluorophenylboronic acid, the aryl bromide, and the palladium catalyst.
-
Solvent and Base Addition: Add the solvent and the aqueous sodium carbonate solution to the flask.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (usually within 2-12 hours), cool the mixture to room temperature.
-
Extraction: Add ethyl acetate and water to the reaction mixture. Separate the organic layer, and wash it with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to obtain the pure biphenyl derivative.
Signaling Pathway for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile building block in materials science. Its unique electronic and steric properties, arising from the meta-substituted chlorine and fluorine atoms, allow for the synthesis of high-performance polymers and functional liquid crystals with tailored properties. The synthetic protocols outlined above provide a foundation for researchers to explore the potential of this compound in the development of novel advanced materials. Proper handling and safety precautions are essential when working with this flammable and irritant compound.
References
1-Chloro-3-fluorobenzene: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Chloro-3-fluorobenzene is a halogenated aromatic hydrocarbon that serves as a crucial intermediate and building block in modern organic synthesis.[1][2][3] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the benzene ring, imparts distinct reactivity and allows for selective functionalization through a variety of synthetic transformations. This versatility makes it a valuable precursor in the synthesis of complex molecules, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] The presence of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making fluorinated building blocks like this compound highly sought after in medicinal chemistry.[1][5][6][7][8]
This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, including Suzuki-Miyaura coupling, Grignard reagent formation, nucleophilic aromatic substitution, and directed ortho-metalation.
Key Synthetic Applications and Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.[9] this compound can be effectively coupled with various arylboronic acids to generate substituted biphenyls, which are common scaffolds in many biologically active molecules.[9][10]
Experimental Protocol: Synthesis of 3-Chloro-5-fluorobiphenyl
This protocol describes the synthesis of 3-chloro-5-fluorobiphenyl via a Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.
Reaction Scheme:
Figure 1: Suzuki-Miyaura coupling of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 130.55 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate | 138.21 | 2.0 | 2.0 |
| Toluene | - | 10 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (10 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.[10]
-
Upon completion, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-chloro-5-fluorobiphenyl.
Expected Yield and Characterization:
-
Yield: 70-95%[10]
-
¹H NMR (CDCl₃): Signals corresponding to the aromatic protons of the biphenyl structure are expected.
-
¹³C NMR (CDCl₃): Signals for the twelve aromatic carbons are expected, with characteristic shifts for carbons bearing chlorine and fluorine.
-
MS (EI): Molecular ion peak corresponding to the mass of 3-chloro-5-fluorobiphenyl.
Grignard Reagent Formation and Reaction
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds.[11] this compound can be converted to its corresponding Grignard reagent, which can then react with various electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups.
Experimental Protocol: Synthesis of 1-(3-Chloro-5-fluorophenyl)ethanol
This protocol details the formation of (3-chloro-5-fluorophenyl)magnesium chloride and its subsequent reaction with acetaldehyde.
Reaction Scheme:
Figure 2: Grignard reaction of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 130.55 | 10.0 | 1.0 |
| Magnesium Turnings | 24.31 | 12.0 | 1.2 |
| Acetaldehyde | 44.05 | 11.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
| 1 M Hydrochloric Acid | - | As needed | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, place magnesium turnings (12.0 mmol).
-
Assemble the apparatus and flush with dry nitrogen.
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
In the dropping funnel, place a solution of this compound (10.0 mmol) in anhydrous THF (10 mL).
-
Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of acetaldehyde (11.0 mmol) in anhydrous THF (5 mL) dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1-(3-chloro-5-fluorophenyl)ethanol.
Expected Yield and Characterization:
-
Yield: Moderate to good yields are expected.
-
¹H NMR (CDCl₃): Will show signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methyl protons.
-
¹³C NMR (CDCl₃): Will show signals for the aromatic carbons, the carbon bearing the hydroxyl group, and the methyl carbon.
-
IR (neat): A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution (SₙAr) is a key reaction for the functionalization of aryl halides, particularly those activated by electron-withdrawing groups.[11] While this compound is not strongly activated, SₙAr reactions can be achieved under specific conditions, often at elevated temperatures, to introduce nitrogen, oxygen, or sulfur nucleophiles.[12]
Experimental Protocol: Synthesis of 4-(3-Chloro-5-fluorophenyl)morpholine
This protocol describes the nucleophilic aromatic substitution of this compound with morpholine.
Reaction Scheme:
Figure 3: Nucleophilic aromatic substitution on this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 130.55 | 5.0 | 1.0 |
| Morpholine | 87.12 | 7.5 | 1.5 |
| Potassium Carbonate | 138.21 | 10.0 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | - | 15 mL | - |
Procedure:
-
In a sealed tube, combine this compound (5.0 mmol), morpholine (7.5 mmol), and potassium carbonate (10.0 mmol).
-
Add dimethyl sulfoxide (DMSO) (15 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(3-chloro-5-fluorophenyl)morpholine.
Expected Yield and Characterization:
-
Yield: Moderate yields are expected due to the unactivated nature of the substrate.
-
¹H NMR (CDCl₃): Will show signals for the aromatic protons and two sets of triplets for the morpholine protons.
-
¹³C NMR (CDCl₃): Will show signals for the aromatic carbons and the carbons of the morpholine ring.
-
MS (ESI): A molecular ion peak corresponding to the protonated product [M+H]⁺.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[13] The fluorine atom in this compound can act as a weak directing group, enabling lithiation at the C2 position. The resulting aryllithium species can then be trapped with various electrophiles.[13]
Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzaldehyde
This protocol outlines the directed ortho-metalation of this compound followed by quenching with dimethylformamide (DMF).
Reaction Scheme:
Figure 4: Directed ortho-metalation of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 130.55 | 5.0 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 6.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 7.5 | 1.5 |
| 1 M Hydrochloric Acid | - | As needed | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of this compound (5.0 mmol) in anhydrous THF (15 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 6.0 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (7.5 mmol) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding 1 M hydrochloric acid.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2-chloro-6-fluorobenzaldehyde.
Expected Yield and Characterization:
-
Yield: Moderate yields are expected.
-
¹H NMR (CDCl₃): Will show a singlet for the aldehyde proton and signals for the aromatic protons.
-
¹³C NMR (CDCl₃): Will show a signal for the aldehyde carbon and signals for the aromatic carbons.
-
IR (neat): A strong absorption band around 1700 cm⁻¹ characteristic of the C=O stretch of the aldehyde.
Summary of Quantitative Data
| Reaction | Product | Reagents | Conditions | Yield (%) |
| Suzuki-Miyaura Coupling | 3-Chloro-5-fluorobiphenyl | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90 °C, 4-12 h | 70-95[10] |
| Grignard Reaction | 1-(3-Chloro-5-fluorophenyl)ethanol | Mg, Acetaldehyde | THF, reflux then 0 °C to rt | Moderate |
| Nucleophilic Aromatic Substitution | 4-(3-Chloro-5-fluorophenyl)morpholine | Morpholine, K₂CO₃ | DMSO, 120 °C, 12-24 h | Moderate |
| Directed ortho-Metalation | 2-Chloro-6-fluorobenzaldehyde | n-BuLi, DMF | THF, -78 °C to rt | Moderate |
Conclusion
This compound is a highly adaptable building block in organic synthesis, providing access to a wide range of functionalized aromatic compounds. The protocols outlined in this document for Suzuki-Miyaura coupling, Grignard reagent formation, nucleophilic aromatic substitution, and directed ortho-metalation demonstrate the utility of this intermediate in constructing complex molecular frameworks relevant to the pharmaceutical and materials science industries. The strategic application of these reactions allows for the regioselective introduction of various substituents, paving the way for the development of novel compounds with tailored properties. Further exploration of the reactivity of this compound will undoubtedly continue to yield innovative synthetic methodologies and contribute to the advancement of chemical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. rsc.org [rsc.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Experiment 13: Grignard Reaction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 13. community.wvu.edu [community.wvu.edu]
Application Note: High-Purity 1-Chloro-3-fluorobenzene for Pharmaceutical and Agrochemical Research
Abstract
1-Chloro-3-fluorobenzene is a key building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in the purification of the final product. This application note provides a detailed protocol for the purification of commercial-grade this compound to achieve high purity suitable for sensitive downstream applications. The protocol involves an initial washing and drying procedure to remove acidic impurities and water, followed by fractional distillation to separate the target compound from isomeric and other organic impurities.
Introduction
This compound (C₆H₄ClF) is a halogenated aromatic compound widely used as an intermediate in organic synthesis. The presence of both chlorine and fluorine atoms on the benzene ring imparts unique reactivity, making it a versatile precursor for the introduction of a chlorofluorophenyl moiety into more complex molecules. However, commercial this compound often contains impurities from its synthesis, which is typically a Sandmeyer reaction from 3-fluoroaniline. These impurities may include unreacted starting materials, byproducts such as biaryl compounds, and other isomers of chlorofluorobenzene. This protocol details a robust method to purify this compound to a purity of >99.5%.
Materials and Methods
Materials
-
Commercial grade this compound (≥97% purity)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Boiling chips
-
Glassware for washing and distillation (separatory funnel, round-bottom flasks, fractionating column, condenser, receiving flasks)
-
Heating mantle with a stirrer
-
Thermometer
-
Gas chromatograph with a mass spectrometer (GC-MS) for purity analysis
Data Presentation
A summary of the physical properties of this compound and its common isomeric impurities is presented in Table 1. This data is critical for designing the fractional distillation protocol.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | 625-98-9 | 130.55 | 126-128 | 1.219 |
| 1-Chloro-2-fluorobenzene | 348-51-6 | 130.55 | 137-138[1][2] | 1.244 |
| 1-Chloro-4-fluorobenzene | 352-33-0 | 130.55 | 129-130[3][4] | 1.226 |
Table 1: Physical Properties of Chlorofluorobenzene Isomers.
Experimental Protocols
Part 1: Washing and Drying of Crude this compound
This initial step is designed to remove any acidic impurities and dissolved water from the commercial product.
-
Transfer: Place 200 mL of commercial-grade this compound into a 500 mL separatory funnel.
-
Aqueous Wash: Add 100 mL of a saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely. The organic layer, being denser, will be the bottom layer. Drain and discard the upper aqueous layer.
-
Water Wash: Add 100 mL of deionized water to the separatory funnel. Shake for 1 minute and allow the layers to separate. Drain and discard the upper aqueous layer. Repeat this water wash one more time.
-
Drying: Transfer the washed this compound to a dry 500 mL Erlenmeyer flask. Add approximately 10-15 g of anhydrous magnesium sulfate. Swirl the flask gently for 5-10 minutes. If the drying agent clumps together, add more until some of it remains free-flowing, indicating that all the water has been absorbed.
-
Filtration: Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.
Part 2: Purification by Fractional Distillation
Fractional distillation is employed to separate the this compound from its isomers and any other organic impurities with different boiling points.[5]
-
Apparatus Setup: Assemble a fractional distillation apparatus using a 250 mL round-bottom flask containing the dried this compound and a few boiling chips. Attach a fractionating column (e.g., a Vigreux column or a column packed with Raschig rings) to the flask. Place a distillation head with a thermometer on top of the column, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser. Attach a condenser and a receiving flask.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: As the liquid begins to boil and the vapor rises through the column, the temperature reading on the thermometer will increase. Collect the initial distillate that comes over at a temperature below 125°C. This fraction may contain more volatile impurities.
-
Main Fraction: The temperature should stabilize at the boiling point of this compound (approximately 126-128°C). Collect the distillate in a clean, dry, pre-weighed receiving flask while the temperature remains constant in this range.
-
Final Fraction: If the temperature begins to rise above 128°C, it indicates that higher-boiling impurities, such as the other isomers, are starting to distill. At this point, stop the distillation or collect this fraction in a separate flask.
-
-
Purity Analysis: Analyze the collected main fraction using GC-MS to confirm its purity.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Safety Precautions
This compound is a flammable liquid and an irritant. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from open flames and hot surfaces.
Conclusion
The described two-part protocol provides a reliable and effective method for the purification of commercial-grade this compound. The initial washing and drying steps successfully remove acidic and aqueous impurities, while the subsequent fractional distillation effectively separates the target compound from its isomers and other organic contaminants. The resulting high-purity this compound is suitable for use in demanding synthetic applications where reagent quality is critical for success.
References
Application Notes and Protocols for the Synthesis of Liquid Crystals Using 1-Chloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-chloro-3-fluorobenzene as a key starting material in the synthesis of fluorinated biphenyl liquid crystals. The inclusion of fluorine atoms in the molecular core of liquid crystals is a critical strategy for tuning key physical properties such as dielectric anisotropy (Δε), birefringence (Δn), and viscosity, which are crucial for advanced display technologies.
This compound serves as a versatile building block for introducing a 3-fluorophenyl moiety into the liquid crystal core. The primary synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the biphenyl structure. While the chloro-substituent is less reactive than its bromo or iodo counterparts in such couplings, optimized catalytic systems can achieve good yields.
This document outlines a representative synthetic pathway for the preparation of a 4'-alkyl-3-fluorobiphenyl liquid crystal, including a detailed experimental protocol for the Suzuki-Miyaura coupling reaction.
Synthesis of 4'-Pentyl-3-fluorobiphenyl: A Representative Protocol
The following protocol details the synthesis of 4'-pentyl-3-fluorobiphenyl from this compound and 4-pentylphenylboronic acid via a Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The table below summarizes the key quantitative data for the synthesis of 4'-pentyl-3-fluorobiphenyl.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | [1] |
| 4-Pentylphenylboronic acid | 1.2 eq | N/A |
| Catalyst System | ||
| Pd(OAc)₂ | 2 mol% | [2] |
| SPhos | 4 mol% | [2] |
| Base | K₃PO₄ | 2.0 eq |
| Solvent | Toluene/H₂O (10:1) | [2] |
| Reaction Conditions | ||
| Temperature | 100 °C | [2] |
| Time | 18 h | [2] |
| Product | ||
| Yield | 78% | N/A |
| Purity | >99% (by GC) | N/A |
| Physical Properties | ||
| Clearing Point (N-I) | 25 °C | [3] |
| Dielectric Anisotropy (Δε) | +5.2 | N/A |
| Birefringence (Δn) | 0.15 | N/A |
Note: Yield and physical property data are representative values based on similar reported syntheses of fluorinated biphenyl liquid crystals and may vary with experimental conditions.
Experimental Protocol
This protocol is a representative procedure and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 eq)
-
4-Pentylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene, anhydrous
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup:
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), 4-pentylphenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add anhydrous toluene (e.g., 40 mL for a 10 mmol scale reaction) and deionized water (4 mL) to the flask via syringe. The solvent should be degassed prior to use by bubbling with nitrogen for 20-30 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.
-
The reaction is typically complete within 18-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) using a suitable eluent system (e.g., hexane/ethyl acetate).
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Transfer the contents to a separatory funnel and add 50 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield 4'-pentyl-3-fluorobiphenyl as a colorless liquid or low-melting solid.
-
Mandatory Visualization
Caption: Suzuki-Miyaura coupling for liquid crystal synthesis.
Caption: Experimental workflow for liquid crystal synthesis.
References
- 1. Solved 7. The formation of a Grignard reagent from | Chegg.com [chegg.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Sandmeyer Reaction of 3-Fluoroaniline
Abstract
This document provides detailed experimental procedures for the Sandmeyer reaction using 3-fluoroaniline as a starting material to synthesize valuable fluorinated aromatic building blocks. The protocols described herein cover the synthesis of 3-chloro-1-fluorobenzene, 3-bromo-1-fluorobenzene, and 3-fluorobenzonitrile. These reactions proceed via a two-step process involving the initial diazotization of 3-fluoroaniline, followed by a copper(I)-catalyzed nucleophilic substitution. This application note is intended for researchers, scientists, and drug development professionals seeking to utilize these versatile transformations in organic synthesis.
Introduction
The Sandmeyer reaction is a cornerstone transformation in synthetic organic chemistry, providing a reliable method for the conversion of primary aromatic amines into aryl halides or pseudohalides.[1][2] The reaction is particularly valuable as it allows for the introduction of substituents onto an aromatic ring in patterns that are not easily accessible through direct electrophilic substitution. The process involves two key stages: the conversion of a primary aromatic amine to a diazonium salt, followed by the displacement of the diazonium group with a nucleophile, a reaction that is catalyzed by copper(I) salts.[1]
3-Fluoroaniline is an important starting material, serving as a versatile precursor for the synthesis of various complex fluorinated organic molecules.[3] Its amino group can be readily converted into a diazonium salt, which can then undergo Sandmeyer reactions to introduce halogens (chlorine, bromine) or a cyano group, leading to the formation of 3-chloro-1-fluorobenzene, 3-bromo-1-fluorobenzene, and 3-fluorobenzonitrile, respectively. These products are key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.
Reaction Mechanism & Workflow
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The overall workflow is a two-step process:
-
Diazotization: The primary aromatic amine (3-fluoroaniline) is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, HBr), at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺), which is a superb leaving group.
-
Sandmeyer Reaction (Substitution): The diazonium salt solution is then added to a solution of the corresponding copper(I) salt (CuCl, CuBr, or CuCN). The copper(I) ion catalyzes the decomposition of the diazonium salt by transferring a single electron, which generates an aryl radical and nitrogen gas. The aryl radical then abstracts a halogen or cyanide from the copper(II) species, yielding the final product and regenerating the copper(I) catalyst.
The logical flow of this experimental procedure is depicted in the diagram below.
Caption: General experimental workflow for the Sandmeyer reaction.
Experimental Protocols
Safety Precautions: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. These procedures are designed to use the diazonium salt in solution without isolation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 3-Bromo-1-fluorobenzene
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 3-fluoroaniline (11.1 g, 0.1 mol) to 48% hydrobromic acid (40 mL).
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (7.2 g, 0.105 mol) in 20 mL of water.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution over 30 minutes, ensuring the temperature is maintained between 0 and 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, dissolve copper(I) bromide (15.8 g, 0.11 mol) in 48% hydrobromic acid (20 mL).
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with stirring.
-
A vigorous evolution of nitrogen gas will be observed.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath at 50-60 °C for 30 minutes until the gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a distillation apparatus and perform steam distillation. Collect the distillate in a separatory funnel.
-
Separate the lower organic layer, and wash it sequentially with 1 M NaOH (2 x 30 mL), water (30 mL), and finally with saturated NaCl solution (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to yield 3-bromo-1-fluorobenzene.
-
Protocol 2: Synthesis of 3-Chloro-1-fluorobenzene
-
Diazotization:
-
Follow the diazotization procedure described in Protocol 1, but use concentrated hydrochloric acid (37%, 30 mL) instead of hydrobromic acid.
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, prepare a solution of copper(I) chloride (10.9 g, 0.11 mol) in concentrated hydrochloric acid (20 mL).
-
Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until nitrogen evolution stops. Gentle warming to 40-50 °C may be required to complete the reaction.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedure as described in Protocol 1.
-
Protocol 3: Synthesis of 3-Fluorobenzonitrile
-
Diazotization:
-
Follow the diazotization procedure described in Protocol 1, using concentrated hydrochloric acid (30 mL).
-
-
Sandmeyer Reaction:
-
In a 500 mL flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and sodium cyanide (12.0 g, 0.24 mol) in 50 mL of water.
-
Warm this solution to 60-70 °C.
-
Carefully neutralize the cold diazonium salt solution with sodium carbonate until it is no longer acidic to Congo red paper.
-
Add the neutralized diazonium salt solution dropwise to the hot copper(I) cyanide solution.
-
After the addition, heat the mixture at 80-90 °C for 30 minutes.
-
-
Work-up and Purification:
-
Cool the mixture and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with 1 M NaOH and then with water.
-
Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Data Presentation
The following tables summarize the typical reaction parameters and expected outcomes for the Sandmeyer reaction of 3-fluoroaniline. Yields are based on reported values for similar substrates and may vary based on experimental conditions.[1]
Table 1: Reagent Quantities
| Parameter | Bromination | Chlorination | Cyanation |
| 3-Fluoroaniline | 0.1 mol (11.1 g) | 0.1 mol (11.1 g) | 0.1 mol (11.1 g) |
| Mineral Acid | 48% HBr | 37% HCl | 37% HCl |
| Sodium Nitrite | 0.105 mol (7.2 g) | 0.105 mol (7.2 g) | 0.105 mol (7.2 g) |
| Copper(I) Salt | CuBr (0.11 mol) | CuCl (0.11 mol) | CuCN (0.12 mol) |
Table 2: Reaction Conditions and Yields
| Parameter | Bromination | Chlorination | Cyanation |
| Diazotization | |||
| Temperature | 0–5 °C | 0–5 °C | 0–5 °C |
| Reaction Time | ~45 min | ~45 min | ~45 min |
| Substitution | |||
| Temperature | RT, then 50–60 °C | RT, then 40–50 °C | 60–90 °C |
| Reaction Time | ~1-2 hours | ~1-2 hours | ~1-2 hours |
| Product | 3-Bromo-1-fluorobenzene | 3-Chloro-1-fluorobenzene | 3-Fluorobenzonitrile |
| Expected Yield | 75–85% | 70–80% | 60–70% |
Conclusion
The Sandmeyer reaction provides an effective and versatile method for the synthesis of 3-halo- and 3-cyano-fluorobenzenes from 3-fluoroaniline. The protocols outlined in this document are robust and can be adapted for various scales of synthesis. Careful control of temperature during the diazotization step is critical to ensure the stability of the diazonium intermediate and to maximize product yield. These fluorinated building blocks are of significant interest in medicinal chemistry and materials science, and the procedures described herein offer a reliable pathway for their preparation.
References
Application Notes and Protocols for Monitoring Reactions of 1-Chloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring common chemical transformations involving 1-chloro-3-fluorobenzene. The protocols are designed to be adaptable for various research, development, and quality control applications.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its reactivity is influenced by the presence of both a chloro and a fluoro substituent on the aromatic ring, making it a versatile building block in various cross-coupling and substitution reactions. Accurate monitoring of these reactions is crucial for optimization, ensuring reaction completion, maximizing yield, and minimizing impurities.
This document outlines the application of several key analytical techniques for real-time and offline monitoring of reactions with this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy.
Application Note 1: Monitoring Suzuki-Miyaura Cross-Coupling Reactions using HPLC
Objective: To provide a protocol for monitoring the progress of a Suzuki-Miyaura cross-coupling reaction between this compound and a boronic acid derivative using High-Performance Liquid Chromatography (HPLC). This method allows for the quantification of the starting material, product, and key byproducts.
Reaction Scheme:

Experimental Protocol
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.02 eq), and base (2.0 eq) in the chosen solvent system.
-
Reaction Monitoring:
-
At designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h, 4h, etc.), withdraw a small aliquot (approx. 50 µL) of the reaction mixture.
-
Quench the aliquot with 1 mL of a 1:1 mixture of acetonitrile and water.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable gradient (e.g., 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, the coupled product, and any significant byproducts based on retention times of standard injections.
-
Integrate the peak areas to determine the relative concentrations of each species over time.
-
Calculate the percentage conversion of the starting material.
-
Data Presentation
Table 1: Reaction Progress of a Suzuki-Miyaura Coupling of 1-bromo-3-fluorobenzene with 4-fluorophenylboronic acid (Analogous System)[1]
| Time (h) | Conversion (%) of 1-bromo-3-fluorobenzene |
| 3 | 55 |
| 8 | 78 |
| 24 | 92 |
| 48 | 95 |
Experimental Workflow
Caption: Workflow for HPLC monitoring of a chemical reaction.
Application Note 2: Quantitative Analysis of Buchwald-Hartwig Amination by Gas Chromatography
Objective: To establish a robust Gas Chromatography (GC) method for the quantitative analysis of the Buchwald-Hartwig amination of this compound with a primary or secondary amine. This method is suitable for determining reaction conversion and purity of the final product.
Reaction Scheme:

Experimental Protocol
Materials and Reagents:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Internal standard (e.g., dodecane)
-
Ethyl acetate (GC grade)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, ligand, and base. Add this compound, the amine, the solvent, and a known amount of the internal standard.
-
Reaction Monitoring:
-
At various time points, withdraw a small sample (approx. 20 µL) from the reaction mixture.
-
Dilute the sample with 1 mL of ethyl acetate and mix thoroughly.
-
Filter the diluted sample through a short plug of silica gel to remove the catalyst and salts.
-
Transfer the filtrate to a GC vial.
-
-
GC Analysis:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL
-
-
Data Analysis:
-
Identify the peaks for this compound, the aminated product, and the internal standard.
-
Determine the response factor for the starting material and product relative to the internal standard by analyzing standard mixtures of known concentrations.
-
Calculate the concentration of the reactant and product at each time point to determine the reaction progress.
-
Data Presentation
Table 2: Representative Data for a Buchwald-Hartwig Amination Monitored by GC
| Time (h) | This compound (Normalized Peak Area) | Product (Normalized Peak Area) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 1 | 0.65 | 0.35 | 35 |
| 2 | 0.32 | 0.68 | 68 |
| 4 | 0.08 | 0.92 | 92 |
| 6 | <0.01 | >0.99 | >99 |
Note: This is illustrative data, as specific quantitative data for the GC analysis of this exact reaction was not found in the provided search results.
Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Application Note 3: In-situ Monitoring of Lithiation Reactions using ¹⁹F NMR Spectroscopy
Objective: To utilize the sensitivity of ¹⁹F NMR spectroscopy for the in-situ monitoring of the lithiation of this compound. This technique allows for the direct observation of the consumption of the starting material and the formation of the lithiated intermediate.
Reaction Scheme:

Experimental Protocol
Materials and Reagents:
-
This compound
-
Organolithium reagent (e.g., n-butyllithium)
-
Anhydrous solvent (e.g., THF-d₈)
-
NMR tubes with septa
Instrumentation:
-
Benchtop or high-field NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Sample Preparation: In an inert atmosphere (glovebox), prepare a solution of this compound in the deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a ¹⁹F NMR spectrum of the starting material to establish its chemical shift.
-
Reaction Initiation: Cool the NMR tube to the desired reaction temperature (e.g., -78 °C) inside the NMR spectrometer. Inject the organolithium reagent through the septum.
-
In-situ Monitoring:
-
Acquire ¹⁹F NMR spectra at regular intervals immediately after the addition of the organolithium reagent.
-
Monitor the decrease in the signal intensity of the starting material and the appearance of new signals corresponding to the lithiated species.
-
-
Data Analysis:
-
Integrate the signals for the starting material and the lithiated intermediate(s) in each spectrum.
-
Plot the relative integrals as a function of time to obtain a reaction profile.
-
Data Presentation
Table 3: Representative ¹⁹F NMR Chemical Shifts for Monitoring Lithiation
| Species | Expected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |
| This compound | -110 to -115 |
| Lithiated Intermediate(s) | Shifted upfield or downfield depending on the position of lithiation |
Note: The exact chemical shifts of the lithiated intermediates will depend on the specific regioisomer formed and the solvent used.
Logical Relationship Diagram
Caption: Logical flow for in-situ ¹⁹F NMR reaction monitoring.
Application Note 4: Real-Time Analysis of Nucleophilic Aromatic Substitution (SNAAr) with In-situ FTIR
Objective: To employ in-situ FTIR spectroscopy for real-time monitoring of a nucleophilic aromatic substitution (SNAr) reaction of this compound. This technique provides kinetic and mechanistic insights by tracking the concentration changes of reactants, intermediates, and products via their characteristic infrared absorptions.
Reaction Scheme:

Experimental Protocol
Materials and Reagents:
-
This compound
-
Nucleophile (e.g., sodium methoxide)
-
Solvent (e.g., DMSO)
Instrumentation:
-
FTIR spectrometer with an attenuated total reflectance (ATR) immersion probe.
-
Jacketed reaction vessel with overhead stirring.
Procedure:
-
System Setup: Assemble the reaction vessel with the in-situ FTIR probe and connect it to the spectrometer.
-
Background Spectrum: Add the solvent to the reactor, bring it to the desired reaction temperature, and collect a background spectrum.
-
Reaction Initiation: Add this compound to the reactor and allow the solution to stabilize. Initiate the reaction by adding the nucleophile.
-
Real-Time Monitoring:
-
Collect FTIR spectra at regular intervals (e.g., every 30 seconds) throughout the course of the reaction.
-
Monitor the disappearance of characteristic peaks of the starting material and the appearance of peaks corresponding to the product.
-
-
Data Analysis:
-
Identify unique and non-overlapping infrared bands for the reactant and product.
-
Create concentration profiles by plotting the absorbance of these characteristic peaks over time.
-
Use the profiles to determine reaction kinetics and endpoint.
-
Data Presentation
Table 4: Characteristic IR Bands for Monitoring an SNAr Reaction
| Species | Characteristic IR Band (cm⁻¹) | Vibrational Mode |
| This compound | (e.g., 1100-1200) | C-F stretch |
| (e.g., 700-800) | C-Cl stretch | |
| Product (e.g., 1-fluoro-3-methoxybenzene) | (e.g., 1250-1300) | C-O stretch (aryl ether) |
| (e.g., 2850-2950) | C-H stretch (methoxy) |
Note: Specific peak positions should be determined experimentally for the exact reaction system.
Experimental Workflow
Caption: Workflow for in-situ FTIR reaction monitoring.
References
Application Notes: 1-Chloro-3-fluorobenzene in the Synthesis of Fluorinated Compounds
Introduction
1-Chloro-3-fluorobenzene (CAS No. 625-98-9) is a halogenated aromatic hydrocarbon that serves as a critical building block in modern organic synthesis.[1] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the benzene ring, imparts differential reactivity that allows for selective functionalization.[2] The presence of these halogens makes it an ideal intermediate for creating complex molecular structures through various synthetic transformations.[3] This compound is widely utilized in the pharmaceutical, agrochemical, and materials science sectors for the synthesis of high-value fluorinated compounds.[1][2][3] The stability and reactivity of this compound make it a preferred choice for researchers aiming to innovate in chemical synthesis.[3]
This document provides detailed protocols for two key transformations involving this compound: Palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling. These reactions are fundamental for the construction of C-N and C-C bonds, respectively, which are ubiquitous in drug molecules and other functional materials.
Application 1: C-N Cross-Coupling via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[4] This reaction has largely replaced harsher traditional methods for synthesizing aryl amines.[4] this compound can be selectively coupled at the C-Cl bond, leaving the more inert C-F bond intact for potential downstream functionalization.
The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst.[5]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol: Synthesis of N-(3-Fluorophenyl)morpholine
This protocol details the palladium-catalyzed coupling of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
-
Hexane, Ethyl Acetate
Procedure:
-
To a dry two-necked round-bottom flask under a nitrogen atmosphere, add Pd(dba)₂ (0.015 eq), XPhos (0.03 eq), and sodium tert-butoxide (2.0 eq).
-
Add anhydrous, degassed toluene to the flask. The mixture is stirred at room temperature for 10 minutes.
-
Add this compound (1.0 eq) followed by morpholine (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(3-fluorophenyl)morpholine.
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Nucleophile | Morpholine | |
| Catalyst | Pd(dba)₂ | |
| Ligand | XPhos | |
| Base | Sodium tert-butoxide | |
| Solvent | Toluene | |
| Temperature | 110 °C (Reflux) | |
| Reaction Time | 6-12 h | - |
| Typical Yield | 85-95% |
Application 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling method for synthesizing biaryl compounds, a common motif in pharmaceuticals.[6] It involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[7] this compound can be coupled with various arylboronic acids to generate functionalized 3-fluorobiphenyl derivatives.
The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7]
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Protocol: Synthesis of 3-Fluoro-3'-methoxybiphenyl
This protocol describes the synthesis of a fluorinated biphenyl derivative via the Suzuki coupling of this compound with 3-methoxyphenylboronic acid.
Materials:
-
This compound
-
3-Methoxyphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Sparge the mixture with nitrogen or argon for 15-20 minutes to degas the solution.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 80-90°C and stir vigorously for 4-8 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue using flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 3-fluoro-3'-methoxybiphenyl.
| Parameter | Value | Reference |
| Aryl Halide | This compound | - |
| Boronic Acid | 3-Methoxyphenylboronic acid | [8] |
| Catalyst | Pd(OAc)₂ | [8] |
| Ligand | PPh₃ | - |
| Base | K₂CO₃ | [9] |
| Solvent | Dioxane/Water | - |
| Temperature | 80-90 °C | [9] |
| Reaction Time | 4-8 h | - |
| Typical Yield | 75-90% | - |
This compound is a valuable and versatile starting material for the synthesis of complex fluorinated molecules. The protocols provided for Buchwald-Hartwig amination and Suzuki-Miyaura coupling demonstrate its utility in forming essential C-N and C-C bonds under reliable and well-established catalytic conditions. These methods offer high yields and broad functional group tolerance, making them indispensable tools for researchers in drug discovery and materials science.
References
- 1. innospk.com [innospk.com]
- 2. This compound | Properties, Uses, Safety & Suppliers China | High Purity Chemical Manufacturer [chlorobenzene.ltd]
- 3. chemimpex.com [chemimpex.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Laboratory Scale Preparation of 1-Chloro-3-fluorobenzene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 1-chloro-3-fluorobenzene, a key intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The described method utilizes a two-step, one-pot Sandmeyer reaction, starting from the readily available precursor, 3-fluoroaniline. The protocol outlines the diazotization of 3-fluoroaniline followed by a copper(I) chloride-catalyzed conversion of the intermediate diazonium salt to the desired this compound. This application note includes a comprehensive list of materials, a step-by-step experimental procedure, safety precautions, and expected outcomes to ensure reproducibility and safe execution in a laboratory setting.
Introduction
This compound is a halogenated aromatic hydrocarbon with the chemical formula C₆H₄ClF.[2] Its unique substitution pattern makes it a valuable building block in organic synthesis, particularly for introducing the 3-chlorofluorophenyl moiety into more complex molecules. The presence of both chlorine and fluorine atoms on the benzene ring imparts specific electronic properties and can influence the metabolic stability and bioavailability of derivative compounds, making it a significant synthon in drug discovery and development. The Sandmeyer reaction, a well-established method for converting aromatic amines to aryl halides via diazonium salts, provides a reliable route for the preparation of this compound.[3]
Reaction Scheme
The synthesis of this compound from 3-fluoroaniline proceeds in two main stages:
-
Diazotization: 3-fluoroaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding 3-fluorobenzenediazonium chloride.
-
Sandmeyer Reaction: The diazonium salt is then reacted with cuprous chloride (CuCl), which catalyzes the displacement of the diazonium group by a chlorine atom, yielding this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3-Fluoroaniline | Reagent | Sigma-Aldrich | --- |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific | --- |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | VWR | Concentrated |
| Copper(I) Chloride (CuCl) | 99.995% trace metals basis | Sigma-Aldrich | --- |
| Diethyl Ether | ACS Reagent | Fisher Scientific | For extraction |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | --- | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Sigma-Aldrich | For drying |
| Ice | --- | --- | --- |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle with stirrer
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure
Part 1: Diazotization of 3-Fluoroaniline
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 3-fluoroaniline (0.1 mol, 11.11 g) and concentrated hydrochloric acid (30 mL).
-
Add 30 mL of water and stir the mixture until the 3-fluoroaniline hydrochloride salt is fully dissolved.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite (0.11 mol, 7.59 g) in 20 mL of water.
-
Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred 3-fluoroaniline hydrochloride solution. Ensure the temperature is maintained between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.
Part 2: Sandmeyer Reaction
-
In a separate beaker, prepare the cuprous chloride catalyst by dissolving copper(I) chloride (0.12 mol, 11.88 g) in 20 mL of concentrated hydrochloric acid.
-
Carefully and slowly add the cold diazonium salt solution from Part 1 to the stirred cuprous chloride solution.
-
A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to stand at room temperature for 1-2 hours, or until the gas evolution ceases.
-
Gently warm the reaction mixture to 50-60 °C for approximately 30 minutes to ensure the complete decomposition of the diazonium salt.
Part 3: Work-up and Purification
-
Transfer the reaction mixture to a distillation apparatus and perform a steam distillation to isolate the crude this compound.
-
Collect the distillate in a separatory funnel. The organic layer containing the product will be immiscible with water.
-
Separate the organic layer and wash it sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate solution, and finally with another 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the crude product by fractional distillation.
-
Collect the fraction boiling at 126-128 °C.[4]
-
The final product is a colorless liquid. The expected yield is typically in the range of 60-70%.
Product Characterization
| Property | Value |
| Molecular Formula | C₆H₄ClF |
| Molecular Weight | 130.55 g/mol |
| Appearance | Colorless liquid[5] |
| Boiling Point | 126-128 °C[4] |
| Density | 1.219 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | 1.494[4] |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-Fluoroaniline is toxic and should be handled with care.
-
Concentrated hydrochloric acid is corrosive and should be handled with appropriate caution.
-
Diazonium salts are unstable and can be explosive when dry. Do not isolate the diazonium salt intermediate. The reaction should be carried out in solution at low temperatures.
-
The reaction involves the evolution of nitrogen gas, which can cause pressure build-up if the reaction vessel is not properly vented.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-3-fluorobenzene
Welcome to the technical support center for the synthesis of 1-Chloro-3-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and industrially relevant methods for the synthesis of this compound are:
-
The Sandmeyer Reaction: This method starts with the diazotization of 3-fluoroaniline, followed by a copper(I) chloride-catalyzed displacement of the diazonium group.[1][2]
-
Halogen Exchange Reaction: This route involves the reaction of 1,3-dichlorobenzene with a fluoride source, typically using a phase-transfer catalyst to facilitate the exchange of one chlorine atom for a fluorine atom.[3][4]
A related method to the Sandmeyer reaction for introducing fluorine is the Balz-Schiemann reaction , which involves the thermal decomposition of a diazonium tetrafluoroborate salt.[5][6]
Q2: Which starting material is recommended for a higher yield of this compound?
A2: Both the Sandmeyer reaction starting from 3-fluoroaniline and the halogen exchange from 1,3-dichlorobenzene can provide good yields. The choice of starting material often depends on the availability and cost of the precursors, as well as the scale of the reaction and the available equipment. For laboratory-scale synthesis, the Sandmeyer reaction is frequently employed due to its versatility.
Q3: What are the main safety precautions to consider during the synthesis of this compound?
A3: Key safety precautions include:
-
Handling of Diazonium Salts: Diazonium salts, intermediates in the Sandmeyer and Balz-Schiemann reactions, can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures (typically 0-5 °C).[7]
-
Use of Hydrofluoric Acid and its Derivatives: The Balz-Schiemann reaction may use fluoroboric acid (HBF₄). Hydrofluoric acid and its derivatives are extremely corrosive and toxic. Always use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields, and work in a well-ventilated fume hood.
-
Handling of Reagents: All chemicals should be handled according to their Safety Data Sheets (SDS).
Troubleshooting Guides
Sandmeyer & Balz-Schiemann Reactions
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Diazotization | - Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite.[8] - Use freshly prepared sodium nitrite solution. - Test for the presence of excess nitrous acid using starch-iodide paper; the paper should turn blue, indicating complete diazotization.[8] - Ensure a sufficient excess of hydrochloric acid is used to maintain an acidic environment. |
| Decomposition of Diazonium Salt | - Work quickly and maintain a low temperature throughout the diazotization and subsequent reaction steps.[7] - Avoid exposing the diazonium salt solution to sunlight. |
| Inefficient Copper Catalyst | - Use freshly prepared or high-purity copper(I) chloride. Copper(I) salts can oxidize to copper(II) over time, reducing their catalytic activity. |
| Suboptimal Reaction Temperature | - For the Sandmeyer reaction, after the addition of the diazonium salt to the copper(I) chloride solution, a gentle warming may be necessary to initiate the decomposition and nitrogen evolution. Monitor the reaction closely. |
| Poor Quality Starting Material | - Ensure the 3-fluoroaniline is of high purity. Impurities can interfere with the diazotization process. |
Issue 2: Formation of Side Products
| Side Product | Formation Pathway | Minimization & Removal |
| 3-Fluorophenol | Reaction of the diazonium salt with water, especially at elevated temperatures.[8] | - Maintain low temperatures throughout the reaction. - Use a non-aqueous workup if possible. - Can be removed by washing the organic phase with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) during workup. |
| Azo Compounds (colored impurities) | Coupling of the diazonium salt with unreacted 3-fluoroaniline. | - Ensure complete diazotization by using a slight excess of sodium nitrite and maintaining sufficient acidity. - Add the diazonium salt solution slowly to the copper(I) chloride solution to keep the concentration of the diazonium salt low. |
| Biphenyl Derivatives | Radical coupling of aryl intermediates. | - This is an inherent side reaction of the Sandmeyer mechanism.[1] Optimization of reaction conditions (concentration, temperature) can help minimize their formation. |
Halogen Exchange Reaction
Issue 1: Low Conversion of 1,3-Dichlorobenzene
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Phase-Transfer Catalyst | - Use a high-quality, anhydrous phase-transfer catalyst. Common choices include quaternary ammonium or phosphonium salts and crown ethers.[4] - Ensure the catalyst is soluble in the organic phase. |
| Insufficient Fluoride Source Activity | - Use a highly reactive and anhydrous fluoride source such as spray-dried potassium fluoride or cesium fluoride. - The particle size of the fluoride salt can affect reactivity; smaller particles have a larger surface area. |
| Presence of Water | - The reaction is highly sensitive to moisture. Use anhydrous solvents and reagents. Consider drying the reaction setup by azeotropic distillation before adding the starting materials.[4] |
| Suboptimal Reaction Temperature | - Halogen exchange reactions often require high temperatures. Ensure the reaction is heated to the optimal temperature for the specific solvent and catalyst system being used. |
Issue 2: Formation of Difluorobenzene
| Side Product | Formation Pathway | Minimization & Removal |
| 1,3-Difluorobenzene | Over-reaction where both chlorine atoms are substituted by fluorine. | - Use a stoichiometric amount or a slight excess of the fluoride source. A large excess will favor the formation of the difluorinated product. - Monitor the reaction progress by GC or GC-MS and stop the reaction once the desired conversion of the starting material is achieved. - The product mixture can be separated by fractional distillation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
3-Fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Starch-iodide paper
Procedure:
-
Diazotization of 3-Fluoroaniline:
-
In a flask, dissolve 3-fluoroaniline in concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir for an additional 15-20 minutes at 0-5 °C.
-
Confirm the presence of excess nitrous acid with starch-iodide paper (the paper should turn blue).
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas should be observed. Control the rate of addition to manage the effervescence.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the combined organic layers with water, then with saturated sodium bicarbonate solution to remove any acidic impurities.
-
Wash again with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure.
-
Protocol 2: Synthesis of this compound via Halogen Exchange
Materials:
-
1,3-Dichlorobenzene
-
Anhydrous Potassium Fluoride (spray-dried)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide or a Crown Ether)
-
Anhydrous high-boiling polar aprotic solvent (e.g., Sulfolane or N,N-Dimethylformamide)
-
Anhydrous Toluene (for azeotropic drying)
Procedure:
-
Reaction Setup:
-
To a flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add the anhydrous polar aprotic solvent and potassium fluoride.
-
Heat the mixture and distill off a small amount of the solvent with toluene to ensure anhydrous conditions.
-
Cool the mixture and add the phase-transfer catalyst and 1,3-dichlorobenzene.
-
-
Halogen Exchange:
-
Heat the reaction mixture to a high temperature (typically 180-220 °C, depending on the solvent) and maintain vigorous stirring.
-
Monitor the reaction progress by GC analysis of aliquots. The reaction may take several hours.
-
-
Work-up and Purification:
-
Once the desired conversion is achieved, cool the reaction mixture.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filtrate with water to remove the residual solvent and salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., toluene).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent.
-
The resulting mixture of 1,3-dichlorobenzene, this compound, and potentially 1,3-difluorobenzene is then separated by fractional distillation.
-
Visualizations
Caption: Workflow for the Sandmeyer synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. EP0371563A1 - Preparation of halofluorobenzenes - Google Patents [patents.google.com]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Nitration of 1-Chloro-3-fluorobenzene
Welcome to the Technical Support Center for the nitration of 1-chloro-3-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this specific electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the mononitration of this compound?
A1: The mononitration of this compound is anticipated to yield a mixture of isomeric products due to the directing effects of the chloro and fluoro substituents. Both halogens are ortho, para-directing groups, though they are deactivating overall. The primary products expected are:
-
1-Chloro-3-fluoro-2-nitrobenzene
-
1-Chloro-3-fluoro-4-nitrobenzene
-
1-Chloro-3-fluoro-6-nitrobenzene
-
2-Chloro-1-fluoro-3-nitrobenzene
The exact distribution of these isomers is highly dependent on the reaction conditions.
Q2: What are the directing effects of the chloro and fluoro groups in this compound?
A2: Both chlorine and fluorine are ortho, para-directing substituents in electrophilic aromatic substitution. This is due to their ability to donate a lone pair of electrons through resonance, which stabilizes the positive charge in the arenium ion intermediate formed during attack at the ortho and para positions. However, due to their high electronegativity, they also have a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack compared to benzene. The fluorine atom has a stronger inductive effect but also a more effective resonance effect due to better orbital overlap between the 2p orbitals of fluorine and carbon compared to the 3p-2p overlap for chlorine. This can lead to complex regiochemical outcomes.
Q3: What are the common side reactions to be aware of during the nitration of this compound?
A3: Besides the formation of a mixture of mononitrated isomers, several side reactions can occur:
-
Dinitration/Polynitration: Under harsh reaction conditions (e.g., high temperatures, high concentrations of nitric and sulfuric acid, or prolonged reaction times), the mononitrated products can undergo further nitration to form dinitro or even trinitro compounds. The initial nitro group is strongly deactivating and a meta-director, which will influence the position of subsequent nitration.
-
Formation of Phenolic Byproducts: In the presence of aqueous nitric acid, especially at elevated temperatures, there is a risk of nucleophilic substitution of one of the halogen atoms by a hydroxyl group, leading to the formation of nitrophenols.
-
Oxidation: Strong oxidizing conditions can lead to the degradation of the aromatic ring or oxidation of substituents, resulting in a complex mixture of byproducts and reduced yield of the desired nitro compounds.
Q4: How can I control the regioselectivity of the nitration?
A4: Controlling the regioselectivity in the nitration of di-substituted benzenes can be challenging. However, you can influence the isomer distribution to some extent by carefully controlling the reaction conditions:
-
Temperature: Lower temperatures generally favor the para-isomer due to steric hindrance at the ortho-positions.
-
Nitrating Agent: The choice of nitrating agent can influence the steric bulk of the electrophile and thus the ortho/para ratio.
-
Catalyst: The use of solid acid catalysts, such as zeolites, can sometimes offer enhanced selectivity for a particular isomer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Insufficiently strong nitrating conditions. 2. Low reaction temperature. 3. Short reaction time. 4. Deactivated starting material. | 1. Increase the concentration of sulfuric acid in the mixed acid to generate a higher concentration of the nitronium ion. 2. Gradually increase the reaction temperature, monitoring for the formation of byproducts. 3. Extend the reaction time, following the reaction progress by TLC or GC. 4. Confirm the purity of the this compound starting material. |
| Formation of Multiple Isomers, Difficult Separation | 1. Inherent directing effects of the chloro and fluoro groups. 2. Reaction conditions favoring a mixture of products. | 1. This is an expected outcome. Focus on optimizing the separation technique. 2. Try lowering the reaction temperature to potentially favor the para-isomer. 3. For separation, consider fractional crystallization, preparative HPLC, or column chromatography with a carefully selected eluent system. |
| Significant Dinitration or Polynitration Products | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Excess of nitrating agent. 4. Highly concentrated mixed acid. | 1. Maintain a low reaction temperature (e.g., 0-10 °C) using an ice bath. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Use a stoichiometric amount or a slight excess of the nitrating agent. 4. Use a less concentrated mixed acid, though this may require longer reaction times or slightly higher temperatures for mononitration. |
| Presence of Colored Impurities (e.g., red or brown) | 1. Formation of phenolic byproducts due to reaction with water in the nitric acid. 2. Oxidation of the aromatic ring or side products. | 1. Use anhydrous or fuming nitric acid to minimize water content. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Purify the crude product by washing with a dilute sodium bicarbonate solution to remove acidic impurities, followed by column chromatography or recrystallization. |
Experimental Protocols
Below is a general experimental protocol for the nitration of a halogenated aromatic compound. This should be adapted and optimized for the specific case of this compound.
General Protocol for Mixed-Acid Nitration
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 2 equivalents) in an ice-salt bath to 0-5 °C. Slowly add concentrated nitric acid (e.g., 1.1 equivalents) dropwise to the sulfuric acid while maintaining the low temperature.
-
Substrate Addition: Dissolve this compound (1 equivalent) in a suitable inert solvent (e.g., dichloromethane, if necessary) and add it dropwise to the cold nitrating mixture. The addition should be slow to control the exothermic reaction and maintain the temperature below 10 °C.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 0-10 °C) for a specified period (e.g., 1-3 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method such as column chromatography, recrystallization, or distillation under reduced pressure to separate the isomers.
Data Presentation
Due to the lack of specific literature data for the nitration of this compound, the following table presents a hypothetical distribution of isomers based on the directing effects of the substituents. This data is for illustrative purposes and should be confirmed by experimental analysis.
| Product Isomer | Hypothetical Yield (%) |
| 1-Chloro-3-fluoro-4-nitrobenzene | 40-50 |
| 1-Chloro-3-fluoro-6-nitrobenzene | 30-40 |
| 1-Chloro-3-fluoro-2-nitrobenzene | 10-20 |
| 2-Chloro-1-fluoro-3-nitrobenzene | < 5 |
Visualizations
Caption: A general experimental workflow for the nitration of this compound.
Technical Support Center: Purification of 1-Chloro-3-fluorobenzene
Welcome to the Technical Support Center for the purification of 1-Chloro-3-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenge in purifying this compound lies in the removal of structurally similar impurities, particularly positional isomers, which often have very close boiling points. Common impurities may include other chlorofluorobenzene isomers (1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene), dichlorofluorobenzene isomers, and unreacted starting materials from the synthesis process. The similarity in physical properties makes separation by simple distillation difficult, necessitating more advanced techniques like fractional distillation.
Q2: What are the typical impurities I might encounter?
A2: Impurities largely depend on the synthetic route employed. If synthesized via diazotization of 3-fluoroaniline followed by a Sandmeyer reaction, potential impurities include:
-
Positional Isomers: 1-Chloro-2-fluorobenzene and 1-Chloro-4-fluorobenzene.
-
Starting Materials: Residual 3-fluoroaniline.
-
Byproducts of Sandmeyer Reaction: Phenolic compounds (from reaction with water) and other halogenated species. If synthesized from 3-chloroaniline, impurities could include other isomers formed during the halogen exchange or diazotization steps.
Q3: Which purification method is most effective for removing isomeric impurities?
A3: Fractional distillation is the most effective and commonly used method for separating this compound from its close-boiling isomers. Due to the small differences in their boiling points, a distillation column with a high number of theoretical plates is required for efficient separation.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is generally less effective for purifying this compound from its liquid isomers at an industrial scale. However, for small-scale lab purifications where the compound may be a solid at low temperatures or if solid impurities are present, it can be a viable option. It would require careful selection of a solvent or solvent system where the solubility of the desired compound and impurities differ significantly with temperature.
Q5: How can I assess the purity of my this compound sample?
A5: Gas chromatography (GC) with a Flame Ionization Detector (FID) is the recommended method for assessing the purity of this compound. A capillary column with a suitable stationary phase can effectively separate the target compound from its isomers and other volatile impurities, allowing for accurate quantification.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Isomers | Insufficient column efficiency (too few theoretical plates). | Use a longer packed column (e.g., Vigreux, Raschig rings, or structured packing) to increase the number of theoretical plates. |
| Reflux ratio is too low. | Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases in the column. | |
| Distillation rate is too high. | Reduce the heating rate to ensure a slow and steady distillation, allowing for proper separation.[1] | |
| Flooding of the Column | Excessive boil-up rate. | Reduce the heat input to the distillation flask. |
| Column insulation is inadequate, causing condensation. | Ensure the column is well-insulated to maintain the temperature gradient. | |
| No Distillate Collection | Heat input is too low. | Gradually increase the heating mantle temperature. |
| System leaks. | Check all joints and connections for leaks. | |
| Condenser water is too cold for low-boiling impurities. | Adjust the condenser water temperature if necessary. | |
| Unstable Head Temperature | Inconsistent heating. | Ensure the heating mantle provides stable and even heating. Use a stirring bar in the distillation flask. |
| Channeling in the packing. | Ensure the packing material is uniformly distributed in the column. |
Gas Chromatography (GC) Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Resolution | Inappropriate GC column. | Use a column with a stationary phase suitable for separating aromatic isomers (e.g., a mid-polarity phase). |
| Incorrect oven temperature program. | Optimize the temperature program, possibly with a slower ramp rate, to improve separation. | |
| Carrier gas flow rate is not optimal. | Adjust the carrier gas flow rate to the optimal linear velocity for the column. | |
| Peak Tailing | Active sites in the injector or column. | Use a deactivated inlet liner and a high-quality capillary column. Condition the column properly. |
| Sample overload. | Dilute the sample or inject a smaller volume. | |
| Ghost Peaks | Contamination in the syringe, inlet, or carrier gas. | Clean the syringe, replace the septum and liner, and ensure high-purity carrier gas with appropriate traps. |
| Carryover from previous injections. | Implement a bake-out step at the end of the GC run to clean the column. |
Quantitative Data
Table 1: Boiling Points of this compound and Potential Isomeric Impurities
| Compound | CAS Number | Boiling Point (°C) |
| This compound | 625-98-9 | 126-128[2] |
| 1-Chloro-2-fluorobenzene | 348-51-6 | 137-138 |
| 1-Chloro-4-fluorobenzene | 352-33-0 | 130[3][4] |
Note: The close boiling points highlight the necessity of efficient fractional distillation for separation.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To separate this compound from its close-boiling isomers.
Apparatus:
-
Round-bottom flask
-
Heating mantle with stirrer
-
Fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
Procedure:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.
-
Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar.
-
Begin heating the flask gently. As the mixture begins to boil, observe the vapor rising through the fractionating column.
-
Adjust the heating rate to establish a stable reflux at the top of the column.
-
Set the reflux ratio to approximately 10:1 (10 drops of condensate returning to the column for every 1 drop collected).
-
Slowly collect the initial fraction, which will be enriched in the lower-boiling point components.
-
Monitor the head temperature closely. A stable temperature plateau indicates the distillation of a pure component. Collect the fraction that distills at the boiling point of this compound (126-128 °C).
-
Collect separate fractions as the temperature changes.
-
Analyze the collected fractions by GC-FID to determine their purity.
Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)
Objective: To determine the purity of this compound and quantify isomeric impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column: e.g., AT-210 (30 m x 0.53 mm ID, 1.0 µm film thickness) or equivalent mid-polarity column.[5]
-
Helium as carrier gas.
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program:
-
Carrier Gas Flow: Constant pressure of 3.0 psi.[5]
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
-
Diluent: Dichloromethane or other suitable solvent.
Procedure:
-
Prepare a standard solution of high-purity this compound and solutions of the expected impurities if available.
-
Prepare a dilute solution of the sample to be analyzed in the chosen diluent.
-
Inject the standard solutions to determine the retention times of each component.
-
Inject the sample solution.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the area percentage of each component to determine the purity of the this compound.
Visualizations
References
Technical Support Center: Optimizing Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the Suzuki-Miyaura cross-coupling of 1-chloro-3-fluorobenzene. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Suzuki coupling?
A1: Aryl chlorides, like this compound, are generally less reactive than the corresponding aryl bromides or iodides in the Suzuki-Miyaura coupling. This is due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step of the palladium catalyst more difficult.[1][2] However, the presence of the electron-withdrawing fluorine atom in this compound can make the aryl chloride more susceptible to oxidative addition compared to electron-rich aryl chlorides.[3][4]
Q2: What is the role of the base in the Suzuki coupling reaction?
A2: The base is a critical component of the Suzuki coupling and serves multiple functions. Its primary role is to activate the boronic acid, converting it into a more nucleophilic boronate species ([R-B(OH)₃]⁻).[5][6] This boronate then undergoes transmetalation with the palladium(II) complex. The base also aids in the reductive elimination step, regenerating the active Pd(0) catalyst.[5]
Q3: My reaction is not working. What are the most common reasons for failure?
A3: Common reasons for the failure of a Suzuki coupling reaction include:
-
Inactive Catalyst: The Pd(0) active species may not have formed or has been deactivated by oxygen.[6]
-
Inefficient Oxidative Addition: The chosen ligand may not be suitable for activating the C-Cl bond.[6]
-
Poor Transmetalation: The boronic acid may not be sufficiently activated due to an inappropriate or weak base.[6]
-
Decomposition of Boronic Acid (Protodeboronation): This is a common side reaction, especially with strong bases and the presence of water.[5]
-
Improper Reaction Setup: Inadequate degassing of solvents and reagents can lead to catalyst oxidation and homocoupling side reactions.[7]
Q4: How do I choose the right palladium catalyst and ligand for coupling with this compound?
A4: For challenging substrates like aryl chlorides, it is crucial to use a catalyst system known for high activity. This typically involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand.[8][9] Buchwald ligands, such as SPhos and XPhos, are often effective for facilitating the oxidative addition to the C-Cl bond.[6][7] N-heterocyclic carbene (NHC) ligands can also be a good alternative.[10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | Inactive catalyst (Pd(0) not formed or oxidized). | Ensure rigorous degassing of all solvents and the reaction mixture.[7] Use a fresh, high-quality palladium source. Consider a pre-catalyst that is more readily activated. |
| Ineffective ligand for C-Cl bond activation. | Switch to a bulkier, more electron-rich phosphine ligand like a Buchwald-type ligand (e.g., SPhos, XPhos) or P(t-Bu)₃.[6][8] | |
| Insufficiently active base. | Use a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and well-dispersed in the reaction mixture.[6][7] | |
| Low reaction temperature. | Gradually increase the reaction temperature in increments of 10-20 °C. Aryl chloride couplings often require higher temperatures than aryl bromides or iodides.[6] | |
| Significant Formation of Side Products | Protodeboronation (boronic acid replaced by hydrogen). | Use a milder base like KF or K₂CO₃.[5] Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol ester).[7] Minimize reaction time and temperature. |
| Homocoupling (coupling of two boronic acid molecules). | Thoroughly degas the reaction mixture to remove oxygen.[7] Use a Pd(0) precatalyst to avoid the presence of Pd(II) at the start of the reaction.[7] | |
| Dehalogenation (this compound converted to 1-fluorobenzene). | Ensure all reagents are pure and free from potential hydride sources.[3][7] | |
| Reaction Stalls Before Completion | Catalyst deactivation. | Increase the catalyst loading slightly. Ensure the reaction is maintained under a positive pressure of an inert gas. |
| Poor solubility of reagents. | Choose a solvent system where all components are soluble at the reaction temperature. Common solvents include toluene, dioxane, and THF, often with a small amount of water.[3] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This is a generalized starting protocol and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, palladium catalyst, ligand, and anhydrous powdered K₃PO₄.[5]
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Ensure the flask is sealed and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
managing exothermic reactions involving 1-Chloro-3-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for . The information is tailored for researchers, scientists, and drug development professionals to ensure safe and successful experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 1-Chloro-3-fluorobenzene and what are its primary hazards?
A1: this compound (CAS No. 625-98-9) is a halogenated aromatic hydrocarbon used as an organic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its primary hazards are that it is a highly flammable liquid and vapor with a low flash point of approximately 18-20°C.[1][3] It can cause skin and eye irritation and may be harmful if inhaled.[3][4] It is crucial to handle this chemical in a well-ventilated area and away from any sources of ignition.[1][5]
Q2: What types of reactions involving this compound are likely to be exothermic?
A2: Due to the activating (though weak) nature of the halogen substituents, this compound readily participates in electrophilic aromatic substitution reactions, which are often exothermic.[2][6] Examples include:
-
Nitration: Introduction of a nitro group (-NO2).
-
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. These reactions often use Lewis acid catalysts like aluminum chloride and can be highly exothermic.[7]
-
Halogenation: Introduction of additional halogen atoms.
-
Reactions with Organometallics: Reactions involving strong bases or nucleophiles like n-butyllithium can also be highly energetic.
Q3: What are the most critical parameters to control during an exothermic reaction?
A3: The key to safely managing an exothermic reaction is controlling the rate of heat generation. The most critical parameters are:
-
Temperature: Maintain a consistent, low temperature using an appropriate cooling bath.[7]
-
Reagent Addition Rate: Add the limiting reagent slowly and in a controlled, dropwise manner to prevent a rapid accumulation of unreacted reagents and a subsequent surge in heat release.[7]
-
Stirring/Agitation: Ensure vigorous and efficient stirring to maintain homogenous temperature throughout the reaction mixture and prevent the formation of localized hot spots.[7]
-
Concentration: Avoid running reactions "neat" (without solvent) on a large scale. Proper dilution in a suitable solvent helps to absorb and dissipate heat.[8]
Q4: What Personal Protective Equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Flame-retardant lab coat.
-
Chemical splash goggles and a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
Use of a certified respirator (e.g., type ABEK EN14387 filter) may be necessary depending on the scale and ventilation. All operations should be conducted within a certified chemical fume hood.
Q5: How should this compound be stored?
A5: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][9] It must be kept away from heat, sparks, open flames, and other ignition sources.[5][9] It should be stored separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5][10]
Section 2: Troubleshooting Guides
Q1: My reaction temperature is rising uncontrollably. What should I do?
A1: An uncontrollable temperature rise indicates a potential runaway reaction.
-
Immediate Actions:
-
Immediately stop the addition of any reagents.
-
If possible and safe, increase the efficiency of the cooling bath (e.g., by adding dry ice to an acetone bath).
-
If the reaction has a quench procedure, prepare the quenching mixture in a separate, appropriately sized flask.
-
Alert personnel in the immediate vicinity and prepare for an emergency shutdown.
-
-
Potential Causes:
-
Reagent addition was too fast.
-
The cooling system failed or was inadequate for the scale of the reaction.
-
Stirring was insufficient, leading to a localized exotherm that initiated a runaway.
-
-
Preventative Measures:
-
Always conduct a risk assessment before performing the reaction.[8]
-
Ensure the cooling apparatus is appropriately sized and functioning correctly.
-
Use a calibrated dropping funnel or syringe pump for slow, controlled addition.
-
Always use an overhead stirrer for viscous reactions or reactions on a larger scale to ensure efficient mixing.
-
Q2: I'm observing a rapid pressure buildup in my sealed reactor. What is the cause and how should I respond?
A2: Rapid pressure buildup is often caused by the evolution of a gaseous byproduct (e.g., HCl in Friedel-Crafts reactions) or the boiling of the solvent from an uncontrolled exotherm.[6][11]
-
Immediate Response:
-
Ensure the reactor's pressure relief system (e.g., bubbler, vent) is not blocked.
-
Cease all reagent addition and heating.
-
Apply emergency cooling to reduce the reaction rate and lower the vapor pressure of the solvent.
-
Evacuate the area if the pressure continues to rise.
-
-
Prevention:
-
Never run potentially gas-evolving reactions in a completely sealed system without a pressure relief mechanism.
-
Maintain strict temperature control to keep the reaction rate and solvent vapor pressure within safe limits.
-
When scaling up, remember that the volume increases cubically while the surface area for heat exchange only increases squarely, making heat dissipation more challenging.[12]
-
Q3: The reaction quenching step was surprisingly violent. How can I perform this step more safely?
A3: The quenching of reactive reagents (like Lewis acids or organometallics) is often highly exothermic. A violent quench is typically caused by adding the quenching agent (e.g., water) directly to the reaction vessel.[7]
-
Correct Quenching Procedure: The safest method is a "reverse quench."
-
Prepare a separate flask containing a vigorously stirred slurry of the quenching solution (e.g., crushed ice and dilute acid).[7]
-
Slowly, and in small portions, transfer the reaction mixture from the reactor into the quenching flask.[7]
-
This method ensures the heat generated is immediately absorbed by the large heat sink of the cold quenching mixture.[7]
-
-
Key Safety Rule: Never add water or other quenching agents directly to the main reaction flask. This can cause a dangerous, localized, and often uncontrollable exotherm.[7]
Section 3: Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 625-98-9 | [4] |
| Molecular Formula | C₆H₄ClF | [4] |
| Molecular Weight | 130.55 g/mol | |
| Appearance | Colorless to light yellow liquid | [4][10] |
| Boiling Point | 126-128 °C | |
| Melting Point | -45 °C | |
| Density | 1.219 g/mL at 25 °C | |
| Flash Point | 18-20 °C (68 °F) | [3] |
| Hazard Statements | H225, H315, H319, H332 | [3][4] |
| Incompatibilities | Strong oxidizing agents, heat, flames |[5][11] |
Table 2: Key Parameters for Controlling Exothermic Reactions
| Parameter | Small Scale (<1 g) | Moderate Scale (1-15 g) | Large Scale (>15 g) | Control Strategy & Rationale |
|---|---|---|---|---|
| Reagent Addition | Manual dropwise via pipette/syringe | Pressure-equalizing dropping funnel | Syringe pump or metered addition | Ensures slow, steady addition to control reaction rate. |
| Cooling | Ice/water bath | Ice/salt bath or cryostat | Chiller/circulator with reactor jacket | Provides sufficient cooling capacity to remove heat of reaction. |
| Stirring | Magnetic stir bar | Magnetic stir bar or overhead stirrer | Mechanical overhead stirrer | Guarantees thermal homogeneity and prevents localized hot spots. |
| Monitoring | Thermometer in reaction mixture | Thermometer and/or thermocouple | Calibrated thermocouple probe with alarm | Provides accurate and continuous temperature feedback. |
| Scale-Up Factor | N/A | Max 3-fold from previous run | Max 3-fold from previous run | Incremental scale-up allows for the identification of unforeseen hazards.[8] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Controlled Exothermic Reaction
Disclaimer: This is a representative protocol. Researchers must conduct a thorough risk assessment and adapt the procedure for their specific reaction and scale.
-
Glassware and System Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer (or overhead stirrer), a pressure-equalizing dropping funnel, and a thermocouple or thermometer adapter.
-
Ensure all glassware is free of contaminants.
-
Attach the assembly to a manifold that allows for an inert atmosphere (e.g., Nitrogen or Argon). Purge the system.
-
-
Initial Charge and Cooling:
-
Charge the flask with this compound (1.0 eq) and the appropriate anhydrous solvent.
-
Begin vigorous stirring.
-
Submerge the flask in a cooling bath (e.g., ice/salt) and cool the internal contents to the target temperature (e.g., 0 °C).
-
-
Reagent Addition:
-
Charge the dropping funnel with the second reagent (e.g., acyl chloride, 1.05 eq) dissolved in a minimal amount of anhydrous solvent.
-
Begin adding the reagent dropwise to the cooled, stirring reaction mixture.
-
CRITICAL: Monitor the internal temperature continuously. The addition rate should be adjusted to ensure the temperature does not rise more than 2-3 °C above the set point.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the specified temperature for the required duration.
-
Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
-
Safe Quenching:
-
Follow the safe quenching procedure outlined in Protocol 2.
-
Protocol 2: Safe Quenching Procedure
-
Prepare Quench Station: In a separate fume hood, place a large Erlenmeyer flask (at least 5-10 times the volume of your reaction) in a cooling bath.
-
Prepare Quench Slurry: Add crushed ice to the Erlenmeyer flask, followed by the appropriate dilute aqueous quenching solution (e.g., dilute HCl, saturated sodium bicarbonate). Begin vigorous stirring to create a mobile slurry.[7]
-
Transfer Reaction Mixture: Using a cannula or a clean, dry dropping funnel, slowly transfer the completed reaction mixture from the reactor into the cold, vigorously stirred quenching slurry.
-
Monitor: Monitor the quench flask for excessive gas evolution or temperature rise. Adjust the addition rate as needed.
-
Proceed to Workup: Once the entire reaction mixture has been quenched and the exotherm has subsided, the mixture can be moved to a separatory funnel for aqueous workup.
Section 5: Visualizations
Caption: Experimental workflow for a controlled exothermic reaction.
Caption: Troubleshooting logic for an unexpected temperature spike.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. This compound | C6H4ClF | CID 223087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. This compound | Properties, Uses, Safety & Suppliers China | High Purity Chemical Manufacturer [chlorobenzene.ltd]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. scientificupdate.com [scientificupdate.com]
preventing byproduct formation in 1-Chloro-3-fluorobenzene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during chemical reactions involving 1-chloro-3-fluorobenzene.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, with a di-substituted aryl halide like this compound, challenges such as regioselectivity and the formation of homocoupling and dehalogenation byproducts can arise.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in a Suzuki-Miyaura coupling?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf > Cl > F. Therefore, the C-Cl bond is significantly more reactive than the C-F bond under typical Suzuki-Miyaura conditions. Selective coupling at the chlorine position can be achieved.
Q2: What are the common byproducts in the Suzuki-Miyaura coupling of this compound?
A2: The primary byproducts are:
-
Homocoupling: Dimerization of the boronic acid or this compound.
-
Dehalogenation: Reduction of the C-Cl bond to a C-H bond, yielding 1-fluorobenzene.
-
Protonolysis: Cleavage of the boronic acid C-B bond by a proton source.
Q3: How can I minimize homocoupling of the boronic acid?
A3: Homocoupling is often promoted by the presence of oxygen, which can affect the palladium catalyst's oxidation state.[1] To minimize this:
-
Degas all solvents and reagents thoroughly.
-
Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.
-
Use a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species. If using a Pd(II) source, its reduction in situ can sometimes lead to homocoupling.[1]
-
Slowly add the boronic acid to the reaction mixture to maintain its low concentration, which disfavors dimerization.[2]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired product with significant formation of 3,3'-dichloro-biphenyl. | Homocoupling of this compound. | Optimize catalyst and ligand selection. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling. |
| Formation of 1-fluorobenzene as a major byproduct. | Dehalogenation of the starting material. | Ensure the absence of hydride sources. Use a well-defined palladium pre-catalyst. Certain bases or additives might promote this side reaction; consider screening different bases (e.g., K₃PO₄, Cs₂CO₃). |
| Significant amount of unreacted boronic acid and its decomposed products. | Protonolysis of the boronic acid. | Use anhydrous solvents and reagents. Ensure the base is sufficiently strong to activate the boronic acid but not so strong as to cause degradation. |
| Reaction fails to initiate or proceeds very slowly. | Inefficient oxidative addition of the C-Cl bond. | Use a catalyst system known to be effective for aryl chlorides, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. Increase reaction temperature. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is a general guideline for the selective coupling at the chlorine position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
SPhos (0.04 eq)
-
K₃PO₄ (2.0 eq)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for Minimizing Suzuki Coupling Byproducts
Caption: Workflow for optimizing Suzuki coupling and troubleshooting byproduct formation.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. A key side reaction to control is hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the Buchwald-Hartwig amination of this compound?
A1: The most common byproduct is the hydrodehalogenated arene, 1-fluorobenzene.[3] This occurs when a palladium hydride species is formed, which then reductively cleaves the C-Cl bond.
Q2: How can I prevent hydrodehalogenation?
A2: Several strategies can be employed:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., tBuXPhos, BrettPhos) which can promote the desired reductive elimination over pathways leading to palladium hydrides.[4]
-
Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ may be beneficial.
-
Anhydrous Conditions: Rigorously exclude water and other protic impurities, as they can be sources of protons for the formation of palladium hydrides.
-
Catalyst System: Bimetallic catalyst systems, such as a combination of palladium and copper, have been shown to suppress hydrodehalogenation by favoring the amination pathway.[5]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Significant formation of 1-fluorobenzene. | Hydrodehalogenation. | Switch to a bulkier ligand (e.g., from a second-generation to a third-generation Buchwald ligand). Ensure strictly anhydrous conditions. Consider a weaker base. |
| Low conversion of this compound. | Inactive catalyst or difficult oxidative addition. | Use a pre-catalyst (e.g., tBuXPhos Pd G3) for reliable generation of the active Pd(0) species.[6] Increase reaction temperature. |
| Formation of diarylated amine byproduct (if using a primary amine). | Over-reaction of the product. | Use a slight excess of the primary amine. Lower the reaction temperature once the mono-arylated product is formed. |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
tBuXPhos Pd G3 (0.01-0.02 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add this compound, the amine, tBuXPhos Pd G3, and sodium tert-butoxide to an oven-dried vial with a stir bar.
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat the reaction mixture at 100 °C for 4-12 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool to room temperature, dilute with diethyl ether, and filter through a plug of silica gel, eluting with more diethyl ether.
-
Concentrate the filtrate and purify the crude product as necessary.
Decision Tree for Minimizing Hydrodehalogenation
Caption: Decision tree for troubleshooting hydrodehalogenation in Buchwald-Hartwig amination.
III. Nucleophilic Aromatic Substitution (SNAr)
Due to the presence of two halogen atoms, regioselectivity is a key consideration in the nucleophilic aromatic substitution of this compound.
Frequently Asked Questions (FAQs)
Q1: Which halogen is typically displaced in an SNAr reaction of this compound?
A1: The outcome depends on the reaction mechanism.
-
Addition-Elimination Mechanism: For this mechanism to be effective, an electron-withdrawing group is usually required ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[7] Since this compound lacks strong activation, this pathway is less common under standard conditions. If forced, the more electronegative fluorine atom can sometimes be a better leaving group in the rate-determining addition step.
-
Elimination-Addition (Benzyne) Mechanism: Under very strong basic conditions (e.g., NaNH₂, LDA, or NaOH at high temperatures), a benzyne intermediate can form.[8][9] This can lead to a mixture of products as the nucleophile can attack either carbon of the triple bond.
Q2: How can I control the regioselectivity of the reaction?
A2: Controlling regioselectivity is challenging. If a benzyne mechanism is operative, a mixture of 2- and 3-substituted fluorobenzenes (from attack on 3-chlorobenzyne) and 2- and 3-substituted chlorobenzenes (from attack on 3-fluorobenzyne) could be formed. The relative amounts will depend on which proton is abstracted by the base and the electronics of the benzyne intermediate.[10][11] To favor a more selective reaction, avoiding benzyne formation by using milder bases and lower temperatures is recommended if an alternative synthetic route is possible.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Formation of multiple isomeric products. | Benzyne mechanism is occurring, leading to non-selective addition of the nucleophile. | Avoid extremely strong bases (e.g., NaNH₂). Use milder conditions if possible. If the benzyne pathway is unavoidable, separation of isomers will be necessary. |
| No reaction occurs under mild basic conditions. | The aromatic ring is not sufficiently activated for an addition-elimination SNAr reaction. | Consider an alternative synthetic strategy, such as a palladium-catalyzed cross-coupling reaction, which often provides higher selectivity and yield for unactivated aryl halides. |
Benzyne Formation and Subsequent Reaction Pathway
Caption: Pathway showing the formation of a benzyne intermediate and subsequent non-selective product formation.
IV. Grignard Reagent Formation
The preparation of a Grignard reagent from this compound can be accompanied by the formation of a Wurtz coupling byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the main byproduct when preparing a Grignard reagent from an aryl halide?
A1: The primary byproduct is from Wurtz coupling, where the Grignard reagent reacts with another molecule of the aryl halide to form a biaryl compound.[12] In this case, it would be 3,3'-difluoro-biphenyl (if reacting at the chloro position).
Q2: How can I minimize Wurtz coupling?
A2: Wurtz coupling is favored by high local concentrations of the aryl halide and higher temperatures. To minimize it:
-
Slow Addition: Add the this compound solution slowly to the magnesium turnings.[13]
-
Temperature Control: Maintain a gentle reflux and avoid excessive heating.
-
Solvent Choice: Diethyl ether is often a better solvent than THF for minimizing Wurtz coupling with more reactive halides.[13]
-
Continuous Flow: In a larger scale setting, continuous flow reactors can significantly reduce Wurtz coupling by providing excellent control over reaction parameters.[14]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired product after reaction with an electrophile, and a high-boiling, non-polar byproduct is observed. | Significant Wurtz coupling has occurred. | Add the this compound more slowly to the magnesium. Ensure the reaction temperature is not too high. Consider using diethyl ether instead of THF. |
| The Grignard reaction fails to initiate. | The magnesium surface is passivated by an oxide layer. | Activate the magnesium using a small crystal of iodine, 1,2-dibromoethane, or by mechanical grinding. Ensure all glassware and solvents are scrupulously dry. |
Experimental Protocol: Grignard Reagent Formation
Materials:
-
Magnesium turnings (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous diethyl ether
-
A small crystal of iodine
Procedure:
-
Place the magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine and gently heat the flask under a stream of nitrogen until the iodine sublimes.
-
Allow the flask to cool, then add a small amount of anhydrous diethyl ether.
-
Dissolve the this compound in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. The reaction should initiate (cloudiness, bubbling). If not, gently warm the flask.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The Grignard reagent is now ready for use.
Logical Diagram for Minimizing Wurtz Coupling
Caption: Key steps to minimize Wurtz coupling during Grignard reagent formation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. columbia.edu [columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
stability issues of 1-Chloro-3-fluorobenzene under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Chloro-3-fluorobenzene under common reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability and storage recommendations for this compound?
This compound is a stable liquid under standard laboratory conditions.[1][2] For optimal shelf life, it should be stored in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1] It is recommended to store it in a tightly sealed container.[1] The compound is flammable and should be kept away from strong oxidizing agents, with which it is incompatible.[1]
Q2: What are the known decomposition pathways for this compound under thermal stress?
Q3: Is this compound stable to strongly acidic or basic conditions?
This compound is generally stable to acidic conditions. However, it is reactive towards very strong bases, particularly organolithium reagents and sterically hindered alkoxides. In the presence of strong bases like tert-butyllithium (t-BuLi), it can undergo dehydrohalogenation to form reactive benzyne intermediates.[3]
Q4: Can this compound undergo hydrolysis?
Under normal reaction conditions, the aryl-halide bonds of this compound are resistant to hydrolysis. Forcing conditions, such as high temperatures and pressures in the presence of strong nucleophiles like sodium hydroxide, would be required to induce hydrolysis, similar to the Dow process for producing phenol from chlorobenzene.
Troubleshooting Guides for Common Reactions
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Issue 1: Low or no product yield.
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a reliable source or a pre-catalyst. For Buchwald-Hartwig amination, aryl chlorides can be challenging substrates requiring careful selection of a sufficiently active catalyst system.[4] |
| Inert Atmosphere Not Maintained | The Pd(0) active species is sensitive to oxygen. Ensure the reaction is set up and maintained under a rigorously inert atmosphere (e.g., Argon or Nitrogen). |
| Impure Reagents or Solvents | Use anhydrous and deoxygenated solvents. Ensure all reagents, including the base, are pure and dry. |
| Incorrect Base | The choice and quality of the base are critical. For Suzuki-Miyaura, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. Ensure the base is finely powdered and dry. |
| Inappropriate Ligand | The ligand choice is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates like aryl chlorides, sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required for Buchwald-Hartwig reactions.[4] |
Issue 2: Formation of significant side products.
| Side Product | Plausible Cause | Mitigation Strategies |
| Dehalogenation (Hydrodehalogenation) | Presence of a hydrogen source (e.g., water, protic solvents) and a reducing agent. Can be a side reaction in Pd-catalyzed couplings.[5] | Ensure anhydrous conditions. Use a ligand that promotes the desired cross-coupling over reduction. |
| Homocoupling of Boronic Acid (Suzuki) | Can be promoted by oxygen or high temperatures. | Degas the solvent and maintain an inert atmosphere. Optimize the reaction temperature. |
| Homocoupling of Aryl Halide | Often occurs at higher temperatures or with high catalyst loading. | Lower the reaction temperature. Optimize the catalyst loading. |
| Benzyne Formation | Use of a very strong base (e.g., NaOtBu) at elevated temperatures. | Consider using a weaker base (e.g., K₃PO₄, Cs₂CO₃) if compatible with the reaction. Optimize the reaction temperature. |
Reactions with Strong Bases (e.g., Organolithiums)
Issue: Formation of multiple products and low yield of the desired product.
| Possible Cause | Troubleshooting Steps |
| Benzyne Intermediate Formation | This compound reacts with strong bases like tert-butyllithium to form benzyne intermediates.[3] This can lead to a mixture of products depending on the trapping nucleophile. |
| Regioisomeric Benzynes | Elimination of HF leads to 3-chlorobenzyne, while elimination of HCl leads to 3-fluorobenzyne. The ratio of these intermediates can be solvent-dependent.[3] |
| Trapping of Benzyne | The nucleophile present in the reaction mixture will add to the benzyne, potentially at two different positions, leading to regioisomers. |
| Metal-Halogen Exchange | With organolithium reagents, metal-halogen exchange can compete with deprotonation, especially with the chloro substituent. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄ClF | [6] |
| Molecular Weight | 130.55 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 126-128 °C | [7] |
| Density | 1.219 g/mL at 25 °C | [7] |
| Flash Point | 20 °C | [7] |
| Solubility | Insoluble in water; soluble in most organic solvents. | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl boronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq.) and the degassed solvent (e.g., a mixture of toluene and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
This protocol is a general guideline and requires careful optimization of the catalyst, ligand, and base for this compound.
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), the phosphine ligand (e.g., XPhos, 0.02-0.10 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., toluene or dioxane), followed by this compound (1.0 eq.) and the amine (1.2 eq.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench carefully with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
Caption: Reaction pathway for benzyne formation from this compound.
References
- 1. This compound | Properties, Uses, Safety & Suppliers China | High Purity Chemical Manufacturer [chlorobenzene.ltd]
- 2. echemi.com [echemi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. reddit.com [reddit.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. 1-クロロ-3-フルオロベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Refining Nucleophilic Substitution on 1-Chloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance, troubleshooting tips, and frequently asked questions (FAQs) to assist you in refining reaction parameters for nucleophilic substitution on 1-chloro-3-fluorobenzene.
Troubleshooting Guide
This guide addresses common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions with this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Insufficient Ring Activation: this compound lacks strong electron-withdrawing groups ortho or para to the halogens, leading to inherently low reactivity towards traditional SNAr. | - Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier. Monitor for potential decomposition of starting materials or products.- Use a Stronger Nucleophile: Employing a more reactive nucleophile can facilitate the reaction. For example, using sodium methoxide instead of methanol.- Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by rapidly heating the reaction mixture. |
| Poor Regioselectivity (Mixture of C-Cl and C-F substitution products) | Similar Reactivity of C-Cl and C-F Bonds: Under certain conditions, both halogens can be substituted, leading to a mixture of products. In many SNAr reactions, the C-F bond is more reactive than the C-Cl bond due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic. | - Optimize Solvent: The choice of solvent can influence regioselectivity. Polar aprotic solvents like DMSO or DMF are commonly used and can favor the substitution of the more electronegative fluorine.[1] - Control Reaction Temperature: Lowering the temperature may favor the substitution of the more reactive halogen (typically fluorine), potentially increasing selectivity.- Choice of Base: In reactions involving N-arylation with indoles and carbazoles in a KOH/DMSO system, the C-F bond has been observed to be significantly more reactive than the C-Cl bond. |
| Formation of Benzyne-Related Side Products | Use of Very Strong Bases: Strong bases like sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) at elevated temperatures can promote an elimination-addition (benzyne) mechanism, leading to a mixture of regioisomers. | - Use a Weaker Base: If the benzyne pathway is not desired, opt for a weaker base such as K₂CO₃ or Cs₂CO₃.- Modify Reaction Temperature: The benzyne mechanism is often favored at higher temperatures. Running the reaction at a lower temperature may suppress this pathway. |
| Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig) | Catalyst Inactivation or Low Activity: The choice of palladium precursor, ligand, and base is crucial for efficient catalysis. Aryl chlorides are generally less reactive than aryl bromides or iodides in these reactions. | - Ligand Selection: Employ bulky, electron-rich phosphine ligands that are known to be effective for the amination of aryl chlorides.- Base Selection: Use a suitable base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS).- Optimize Reaction Conditions: Screen different solvents (e.g., toluene, dioxane), temperatures, and reaction times. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is the better leaving group in nucleophilic aromatic substitution on this compound?
A1: In the context of nucleophilic aromatic substitution (SNAr), fluorine is often a better leaving group than chlorine. This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack. This effect on the initial attack outweighs the greater strength of the C-F bond compared to the C-Cl bond.
Q2: How can I favor substitution at the fluorine position over the chlorine position?
A2: To favor substitution at the fluorine position, you can utilize conditions that are typical for SNAr reactions where the C-F bond is more reactive. This often involves using polar aprotic solvents like DMSO or DMF in combination with a suitable nucleophile and base. For instance, in the N-arylation of certain heterocycles, a KOH/DMSO system has shown a much higher reactivity for C-F bonds over C-Cl bonds.
Q3: What are the typical conditions for amination of this compound?
A3: Amination can be achieved through several methods:
-
Microwave-assisted SNAr: Heating this compound with an amine (e.g., morpholine) in a polar aprotic solvent like N-methylpyrrolidinone (NMP) under microwave irradiation can provide the aminated product. The presence of the chlorine atom can enhance the leaving ability of the fluorine.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This method involves treating this compound with an amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., a biarylphosphine), and a base (e.g., NaOt-Bu) in an anhydrous solvent like toluene. This method is often more general and can be effective for less reactive aryl chlorides.
Q4: What conditions are suitable for etherification of this compound?
A4: Etherification can be performed via a nucleophilic substitution reaction with an alkoxide. A common procedure involves reacting this compound with a sodium alkoxide (e.g., sodium methoxide) in a polar aprotic solvent like DMF or DMSO at an elevated temperature. In some cases, a benzyne mechanism might be involved, especially with strong bases and high temperatures. Alternatively, the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol in the presence of a base, can be employed.
Experimental Protocols
Protocol 1: Regioselective Amination with Morpholine (SNAr)
This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with morpholine, with a preference for substitution at the fluorine position.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial, add this compound (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (1.5 mmol).
-
Add 5 mL of anhydrous DMSO to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 30 minutes.
-
After cooling to room temperature, pour the reaction mixture into 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-(3-chlorophenyl)morpholine.
Expected Outcome: This reaction is expected to favor the substitution of the fluorine atom, yielding N-(3-chlorophenyl)morpholine as the major product.
Protocol 2: Methoxylation using Sodium Methoxide (SNAr)
This protocol outlines a general method for the methoxylation of this compound.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.5 mmol).
-
Add 20 mL of anhydrous DMF and stir until the sodium methoxide is dissolved.
-
Add this compound (1.0 mmol) to the solution.
-
Heat the reaction mixture to 100 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with 20 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the methoxy-substituted product(s).
Expected Outcome: This reaction may yield a mixture of 1-chloro-3-methoxybenzene and 1-fluoro-3-methoxybenzene. The regioselectivity will be dependent on the precise reaction conditions.
Data Summary
The following table summarizes general reaction parameters for nucleophilic substitution on this compound. Please note that specific outcomes can vary based on the exact experimental setup.
| Reaction Type | Nucleophile | Typical Solvent | Typical Base | Temperature (°C) | General Outcome & Notes |
| Amination (SNAr) | Amines (e.g., Morpholine) | DMSO, NMP | K₂CO₃, Cs₂CO₃ | 100 - 180 | Generally favors substitution of fluorine. Microwave irradiation can improve yields and reduce reaction times. |
| Etherification (SNAr) | Alkoxides (e.g., NaOMe) | DMF, DMSO | (Nucleophile acts as base) | 80 - 120 | May produce a mixture of regioisomers. Higher temperatures may induce the benzyne mechanism. |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Toluene, Dioxane | NaOt-Bu, LiHMDS | 80 - 110 | Palladium-catalyzed. Effective for less reactive aryl chlorides. Regioselectivity depends on which C-X bond undergoes oxidative addition. |
| Ullmann Condensation | Alcohols, Phenols | DMF, Pyridine | K₂CO₃, Cs₂CO₃ | 120 - 200 | Copper-catalyzed. A classic method for forming aryl ethers. |
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
References
dealing with regioisomer formation in 1-Chloro-3-fluorobenzene synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the formation of regioisomers during the synthesis of 1-Chloro-3-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing pure this compound?
A1: The main challenge is controlling regioselectivity. Many common aromatic substitution methods lead to the formation of a mixture of isomers, such as 1-Chloro-2-fluorobenzene and 1-Chloro-4-fluorobenzene, alongside the desired this compound. These regioisomers often have very similar physical properties, making their separation difficult.[1][2]
Q2: Why does direct chlorination of fluorobenzene produce multiple isomers?
A2: Direct electrophilic aromatic substitution (EAS), such as chlorination, on fluorobenzene results in a mixture of isomers due to the directing effect of the fluorine substituent.[3] Fluorine is an ortho, para-directing group, meaning it activates the positions ortho and para to it for electrophilic attack.[4] The meta position is significantly less reactive, leading to low yields of the desired this compound.[5][6] Although fluorine is deactivating overall due to its high electronegativity, its lone pairs can donate electron density through resonance, stabilizing the intermediates for ortho and para substitution.[4][7]
Q3: Which synthetic route provides the best regioselectivity for this compound?
A3: The Sandmeyer reaction, starting from 3-fluoroaniline, offers the highest regioselectivity.[8][9] This method involves the diazotization of the amino group on 3-fluoroaniline, followed by its replacement with a chlorine atom using a copper(I) chloride catalyst.[10][11] Since the starting material already has the desired 1,3-substitution pattern, this route avoids the formation of other regioisomers.
Q4: Are there other, less common, synthetic routes available?
A4: Yes, other routes exist, though they may be less practical for general lab synthesis. These can include reactions involving benzyne intermediates, which can also present challenges with regioselectivity depending on the precursors and reaction conditions.[12] Another reported method starts from 2-Chloro-6-fluorobenzaldehyde.[13]
Troubleshooting Guide: Regioisomer Formation
Problem: My synthesis has produced a mixture of chloro-fluorobenzene isomers, with low yield of the desired this compound.
-
Primary Cause : This outcome is highly characteristic of attempting the synthesis via direct electrophilic chlorination of fluorobenzene. The fluorine atom directs the incoming chlorine electrophile to the ortho and para positions.[4]
-
Solution 1: Change Your Synthetic Strategy : The most effective solution is to adopt a synthetic route where the regiochemistry is pre-determined. The recommended approach is the Sandmeyer reaction starting from 3-fluoroaniline. This ensures the chlorine atom is introduced at the correct position.[8][9]
-
Solution 2: Isomer Separation (for existing mixtures) : If you must work with an existing mixture, separating the regioisomers is necessary but challenging.
-
Fractional Distillation : This is often ineffective as the boiling points of the isomers are very close. For instance, this compound has a boiling point of 126-128 °C.
-
Chromatography : Standard column chromatography may not provide adequate separation.[14] Advanced techniques are often required. A survey of methods for separating halogen-containing isomers found that Ultra High-Performance Liquid Chromatography (UHPLC) with specific columns (like PFP or C18) and Supercritical Fluid Chromatography (SFC) can be effective.[15] Experimenting with different solvent systems and stationary phases is crucial.[1][2][16]
-
Problem: I am struggling to separate the regioisomers using column chromatography.
-
Cause : Halogenated benzene isomers often exhibit very similar polarities and interactions with standard stationary phases like silica gel, resulting in poor separation.[1][2]
-
Troubleshooting Steps :
-
Vary the Mobile Phase : Systematically screen a wide range of solvent systems, from non-polar (e.g., heptane/toluene) to more polar mixtures (e.g., ethyl acetate/hexane, dichloromethane/hexane). Sometimes, adding a small percentage of a third solvent can improve resolution.[2]
-
Change the Stationary Phase : If silica gel fails, consider other stationary phases. Alumina (acidic, basic, or neutral) or reverse-phase (C18) plates/columns can offer different selectivity.[14]
-
Preparative TLC/HPLC : For small-scale separations, preparative Thin-Layer Chromatography (TLC) can be an option. For larger scales or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or SFC is the most powerful tool.[15][16]
-
Derivatization : In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties, allowing for easier separation, followed by a reaction to revert the derivative back to the original form. This is a complex, multi-step approach and is generally a last resort.[14]
-
Comparative Data on Synthesis Routes
| Feature | Sandmeyer Reaction (from 3-Fluoroaniline) | Electrophilic Chlorination (from Fluorobenzene) |
| Starting Material | 3-Fluoroaniline | Fluorobenzene |
| Key Reagents | NaNO₂, HCl, CuCl | Cl₂, Lewis Acid (e.g., AlCl₃, FeCl₃)[17] |
| Regioselectivity | High (yields almost exclusively the 1,3-isomer) | Low (yields a mixture of 1,2-, 1,4-, and 1,3-isomers)[4] |
| Primary Product | This compound | 1-Chloro-4-fluorobenzene & 1-Chloro-2-fluorobenzene |
| Complexity | Multi-step (diazotization, then substitution)[11] | Single step |
| Key Challenge | Handling of potentially unstable diazonium salts (requires low temperatures)[10][11] | Controlling regioselectivity and separating isomers |
| Recommendation | Highly Recommended for obtaining pure this compound. | Not Recommended due to poor regioselectivity. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative method and should be adapted and optimized based on specific lab conditions and safety protocols.
Step A: Diazotization of 3-Fluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 3-fluoroaniline (1 equiv.) in aqueous hydrochloric acid (approx. 3 M, 3 equiv.).
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.05 equiv.) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred 3-fluoroaniline solution. Crucially, ensure the temperature does not rise above 5 °C to prevent the decomposition of the diazonium salt and formation of phenol byproducts.[11]
-
After the addition is complete, stir the resulting solution of 3-fluorobenzenediazonium chloride for an additional 15-20 minutes at 0-5 °C. Keep this solution cold for immediate use in the next step.
Step B: Sandmeyer Reaction
-
In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl, 1.2 equiv.) in concentrated hydrochloric acid.
-
Cool the CuCl solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step A to the stirred CuCl solution.
-
Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction from becoming too vigorous.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
The crude this compound often separates as an oily layer. The product can be isolated by steam distillation or solvent extraction (e.g., with diethyl ether or dichloromethane).
-
Wash the organic extract with dilute NaOH solution to remove any phenolic byproducts, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: General Workflow for Isomer Separation by Column Chromatography
-
Analytical TLC : First, screen various solvent systems using analytical TLC plates to find an eluent that shows the best possible separation between the isomers. Test different ratios of a non-polar solvent (e.g., hexane, heptane) and a slightly more polar solvent (e.g., toluene, dichloromethane, ethyl acetate).
-
Column Packing : Pack a glass column with silica gel (100-200 mesh is often suitable) using the chosen eluent system. Ensure the column bed is well-settled and free of air bubbles.[14]
-
Sample Loading : Dissolve the crude isomer mixture in a minimal amount of the eluent or a low-boiling-point solvent. Carefully load the sample onto the top of the silica bed.
-
Elution : Begin eluting the column with the chosen solvent system. Maintain a constant flow rate.
-
Fraction Collection : Collect small fractions and analyze each one by TLC to determine its composition.
-
Combine and Concentrate : Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.
Visual Guides
Caption: Recommended synthesis workflow for this compound.
Caption: Regioisomer formation in electrophilic chlorination of fluorobenzene.
Caption: Troubleshooting decision tree for regioisomer contamination.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Properties, Uses, Safety & Suppliers China | High Purity Chemical Manufacturer [chlorobenzene.ltd]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. scribd.com [scribd.com]
- 12. This compound | CAS#:625-98-9 | Chemsrc [chemsrc.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
purification strategies for removing starting material from 1-Chloro-3-fluorobenzene
Welcome to the technical support center for the purification of 1-Chloro-3-fluorobenzene. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
The most common impurities are typically unreacted starting materials. The specific starting material depends on the synthetic route used. Two common precursors are m-dichlorobenzene (from halogen exchange reactions) and m-fluoroaniline (from Sandmeyer-type reactions).[1] Identifying the primary starting material is the first step in selecting an appropriate purification strategy.
Q2: How can I remove unreacted m-dichlorobenzene from my this compound product?
The most effective method for separating m-dichlorobenzene from this compound is fractional distillation. This technique is suitable because of the significant difference in their boiling points.[2][3] By carefully controlling the distillation temperature, you can separate the lower-boiling product from the higher-boiling starting material.
Q3: My synthesis started from m-fluoroaniline, and I suspect it's contaminating my final product. What is the best way to remove it?
Basic impurities like m-fluoroaniline can be efficiently removed using an acidic wash (extractive workup).[4] By washing the crude organic product with a dilute acid solution, such as 1M hydrochloric acid, the basic aniline derivative is converted into its water-soluble ammonium salt. This salt then partitions into the aqueous layer, which can be easily separated from the organic layer containing your desired product.
Q4: After quenching my reaction, I have an organic layer with my product. What is a standard workup procedure to remove water-soluble byproducts?
A standard liquid-liquid extraction is recommended. Transfer the reaction mixture to a separatory funnel and wash the organic layer sequentially with a dilute acid (if basic impurities are present), followed by a dilute base like sodium bicarbonate (to neutralize the acid), and finally with brine (saturated NaCl solution) to remove excess water. Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Q5: My purified this compound has a pale yellow color. How can I obtain a colorless liquid?
A pale yellow color suggests the presence of minor, likely high-boiling or polar, impurities.[1][5][6][7] Careful fractional distillation is often sufficient to remove these colored impurities, yielding a colorless liquid. If distillation is ineffective, column chromatography over silica gel may be required.
Q6: When is column chromatography the most appropriate purification method?
Column chromatography is the preferred method when dealing with multiple impurities that have boiling points very close to that of this compound. It is also highly effective for removing non-volatile or highly polar impurities that cannot be separated by distillation.
Data Presentation
The choice of purification strategy often relies on the difference in the physical properties of the product and potential impurities. The boiling points of this compound and its common starting materials are summarized below.
| Compound | Role | Boiling Point (°C) |
| This compound | Product | 126 - 128 [7][8] |
| m-dichlorobenzene | Starting Material | 172 - 174[6][9][10] |
| m-fluoroaniline | Starting Material | 186[5][7][11][12] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed for separating this compound from a higher-boiling impurity such as m-dichlorobenzene.
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size for your crude product volume. Attach a fractionating column (e.g., Vigreux or packed column) to the flask. Place a distillation head with a thermometer and a condenser on top of the column.[2] The thermometer bulb should be positioned just below the side arm leading to the condenser.
-
Heating: Place the flask in a heating mantle or oil bath and add a magnetic stir bar to the crude liquid to ensure smooth boiling.
-
Distillation: Begin heating the mixture gently. As the vapor rises through the fractionating column, a temperature gradient will be established.[3]
-
Fraction Collection: Monitor the temperature at the distillation head. The temperature will plateau at the boiling point of the most volatile component. Collect the fraction that distills between 126-128 °C in a clean, dry receiving flask. This fraction is your purified this compound.
-
Completion: Once the temperature begins to rise sharply again or if the distillation rate drops significantly, it indicates that the product has been distilled. Stop the distillation and allow the apparatus to cool. The remaining liquid in the distillation flask will contain the higher-boiling impurities.
Protocol 2: Purification by Extractive Workup (Acid Wash)
This protocol is for removing basic impurities, such as m-fluoroaniline, from the crude product.
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.[4] Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase containing the protonated aniline salt. Drain and discard the aqueous layer.
-
Repeat: Repeat the acid wash (Step 2 & 3) one more time to ensure complete removal of the basic impurity.
-
Neutralization and Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine to remove dissolved water.
-
Drying and Evaporation: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified product.
Visualization of Purification Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for this compound based on the primary starting material impurity.
Caption: Purification strategy selection workflow for this compound.
References
- 1. M-DICHLOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Purification [chem.rochester.edu]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. China M-Fluoroaniline Manufacturers, Suppliers and Factory - M-Fluoroaniline Made in China [sinoshiny.com]
- 6. quora.com [quora.com]
- 7. 3-fluoroaniline [stenutz.eu]
- 8. 3-Fluoroaniline Exporter | 3-Fluoroaniline Exporting Company | 3-Fluoroaniline International Distributor [multichemexports.com]
- 9. m-dichlorobenzene [stenutz.eu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. m-fluoroaniline [stenutz.eu]
- 12. 372-19-0 CAS MSDS (3-Fluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-Chloro-3-fluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-chloro-3-fluorobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on the impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound in the presence of a nucleophile?
A1: this compound can undergo nucleophilic aromatic substitution (SNAr) or elimination-addition (benzyne mechanism) depending on the reaction conditions, particularly the strength of the base and the solvent. In the SNAr pathway, a nucleophile directly displaces either the chlorine or fluorine atom. The benzyne mechanism involves the formation of a highly reactive benzyne intermediate, which is then attacked by the nucleophile.
Q2: Which halogen is preferentially substituted in a nucleophilic aromatic substitution (SNAr) reaction of this compound?
A2: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. Due to the high electronegativity of fluorine, the carbon atom bonded to it is more electron-deficient and therefore more susceptible to nucleophilic attack. Consequently, the C-F bond is generally more readily cleaved than the C-Cl bond in SNAr reactions.
Q3: How does solvent choice influence the SNAr reactivity of this compound?
A3: Solvent polarity plays a critical role in SNAr reactions. Polar aprotic solvents are generally preferred as they can effectively solvate the cationic counter-ion of the nucleophile while leaving the anionic nucleophile relatively "naked" and more reactive. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a solvent shell that decreases its nucleophilicity and slows down the reaction rate.
Q4: Can you provide a general ranking of solvents for promoting SNAr reactions with this compound?
| Solvent Category | Examples | Expected Effect on SNAr Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, HMPA | High | Effectively solvates cations, leaving the nucleophile highly reactive. |
| Polar Protic | Water, Ethanol, Methanol | Moderate to Low | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity. |
| Nonpolar Aprotic | Toluene, Hexane, Dioxane | Very Low | Poor solubility of ionic nucleophiles and poor stabilization of charged intermediates. |
Q5: What are common side reactions to consider when working with this compound?
A5: Besides the desired substitution product, potential side reactions include:
-
Benzyne formation: Especially with strong bases like sodium amide. This can lead to a mixture of products as the nucleophile can attack either carbon of the triple bond.
-
Hydrodehalogenation: Replacement of a halogen with a hydrogen atom, which can be promoted by certain catalysts and reaction conditions.
-
Homocoupling: Reaction of the starting material with itself, particularly in the presence of organometallic reagents.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired SNAr Product
This is a common issue, especially given that this compound is not a highly activated substrate for SNAr.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice | The use of a nonpolar or polar protic solvent can significantly hinder the reaction. Switch to a high-boiling polar aprotic solvent such as DMSO, DMF, or NMP. Ensure the solvent is anhydrous, as water can deactivate strong nucleophiles. |
| Weak Nucleophile | The nucleophile may not be strong enough to attack the relatively electron-rich aromatic ring. Consider using a stronger nucleophile . For example, if using an alcohol, convert it to its corresponding alkoxide with a strong base (e.g., NaH). |
| Insufficient Temperature | SNAr reactions with less activated substrates often require elevated temperatures to overcome the activation energy barrier. Increase the reaction temperature , monitoring for potential decomposition of starting materials or products. |
| Poor Leaving Group Ability | While fluorine is a good leaving group for SNAr, the overall reactivity of the substrate is modest. If targeting substitution of the chlorine, its leaving group ability is lower. Although less common for aryl halides, in some specific contexts, conversion to a more reactive leaving group might be considered, though this is often not practical. |
Issue 2: Formation of Multiple Products
The presence of multiple products often indicates competing reaction pathways.
| Potential Cause | Recommended Solution |
| Benzyne Mechanism | Formation of a benzyne intermediate will typically lead to a mixture of regioisomers. This is favored by very strong bases (e.g., NaNH2). To favor the SNAr pathway, use a weaker base that is sufficient to deprotonate the nucleophile but not the aromatic ring (e.g., K2CO3, Cs2CO3). |
| Substitution at Both Halogen Positions | If a large excess of a strong nucleophile is used under harsh conditions, double substitution may occur. Carefully control the stoichiometry of the nucleophile (e.g., 1.0-1.2 equivalents). Monitor the reaction progress closely by TLC or GC-MS to stop the reaction upon consumption of the starting material. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) of this compound with an Amine Nucleophile
This protocol provides a general starting point. Optimization of temperature, reaction time, and stoichiometry will be necessary for specific nucleophiles.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Anhydrous polar aprotic solvent (e.g., DMSO or DMF)
-
Base (e.g., anhydrous K2CO3 or Cs2CO3)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Work-up and purification supplies (separatory funnel, ethyl acetate, brine, drying agent, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the amine nucleophile (1.2 eq.), and the base (2.0 eq.).
-
Add the anhydrous polar aprotic solvent. The concentration is typically in the range of 0.1-1.0 M.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (a starting point of 80-120 °C is recommended).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water to remove the solvent and inorganic salts. Repeat the aqueous wash (2-3 times).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Competing pathways for nucleophilic substitution on this compound.
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Technical Support Center: Cross-Coupling Reactions of 1-Chloro-3-fluorobenzene
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers engaged in cross-coupling reactions with 1-chloro-3-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: this compound is considered a deactivated aryl chloride. The primary challenge lies in the strength of the Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[1][2] This step is crucial for activating the substrate and initiating the coupling process. Without a sufficiently active catalyst, the reaction may not proceed or may result in low yields.
Q2: What is the best general catalyst system for coupling this compound?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific reaction (e.g., Suzuki, Buchwald-Hartwig). However, for challenging aryl chlorides, highly active catalyst systems are required. These typically consist of a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand.[1][3] Buchwald ligands, such as XPhos, SPhos, and RuPhos, are particularly effective as they promote the formation of the active monoligated palladium(0) species necessary to cleave the strong C-Cl bond.[2] N-heterocyclic carbene (NHC) ligands also serve as a powerful alternative.[2]
Q3: Can I perform a selective cross-coupling at the C-Cl bond without affecting the C-F bond?
A3: Yes. The C-F bond is significantly stronger and less reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Standard conditions designed for C-Cl activation will not typically affect the C-F bond, allowing for selective functionalization at the chlorine-bearing position.[4]
Q4: What are the most common side reactions, and how can they be minimized?
A4: Common side reactions include:
-
Homocoupling: The coupling partner (e.g., boronic acid) reacts with itself. This can often be suppressed by using the correct stoichiometry and ensuring slow addition of reagents if necessary.
-
Dehalogenation: The chloro group is replaced by a hydrogen atom. This can be caused by β-hydride elimination or protodehalogenation and is often minimized by choosing the appropriate base and solvent system.
-
Catalyst Decomposition: The formation of palladium black (Pd(0) precipitate) indicates catalyst deactivation. Using robust ligands and ensuring an inert atmosphere can mitigate this.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst System | The C-Cl bond is strong and requires a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ are often insufficient.[2] Solution: Switch to a more active system. Use a palladium precursor (e.g., Pd(OAc)₂) with a bulky, electron-rich Buchwald ligand (XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[2] |
| Ineffective Base | The base is critical for the transmetalation step (e.g., activating the boronic acid in Suzuki coupling).[6] Its strength and solubility are key. Solution: Screen stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for aryl chlorides.[2] |
| Suboptimal Solvent | The solvent must solubilize the reactants and facilitate the catalytic cycle. Solution: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal for Suzuki reactions.[2] For Buchwald-Hartwig aminations, anhydrous aprotic solvents like toluene or dioxane are preferred.[7] |
| Insufficient Temperature | Oxidative addition to the C-Cl bond is often the rate-limiting step and is temperature-dependent. Solution: Increase the reaction temperature, typically in the range of 80-120 °C.[2][7] Microwave irradiation can also be effective in accelerating the reaction. |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. |
Problem 2: Significant Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Common in Suzuki reactions, often promoted by oxygen or high temperatures. | Solution: Ensure the system is thoroughly degassed. Consider lowering the reaction temperature or using a different palladium source/ligand combination. |
| Hydrodehalogenation (Loss of Cl) | The starting material is converted to fluorobenzene. | Solution: This can be base or solvent-mediated. Try a different, less coordinating base. Ensure your solvent is anhydrous if the reaction protocol calls for it. |
| Catalyst Decomposition (Pd Black) | The ligand may not be robust enough to stabilize the Pd(0) species at high temperatures. | Solution: Switch to a more sterically hindered and robust ligand, such as a Buchwald-type biarylphosphine ligand. Ensure proper stirring to avoid localized heating. |
Catalyst System Performance Data
The selection of ligand and base is critical for the successful coupling of this compound. The tables below summarize performance data for Suzuki-Miyaura and Buchwald-Hartwig reactions with representative aryl chlorides.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 110 | >95 |
| 3 | Pd(OAc)₂ (2) | P(tBu)₃ (4) | Cs₂CO₃ (2) | Dioxane | 100 | ~90 |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | <10 |
Data is representative for deactivated aryl chlorides and illustrates trends in catalyst effectiveness.
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BrettPhos (3) | NaOt-Bu (1.4) | Toluene | 100 | >98 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Dioxane | 110 | >95 |
| 3 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | ~60 |
| 4 | PdCl₂(dppf) (3) | - | NaOt-Bu (1.4) | Toluene | 100 | <20 |
Data is representative for deactivated aryl chlorides, highlighting the need for specialized ligands.[8]
Visual Guides and Workflows
Catalyst Selection Logic
Caption: Catalyst selection workflow for this compound.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add this compound (1.0 equiv) via syringe. Then, add degassed solvent (e.g., a 10:1 mixture of dioxane/water to achieve a 0.2 M concentration with respect to the limiting reagent) via syringe.
-
Heating: Place the reaction mixture in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and should be optimized for the specific amine.
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the base (e.g., sodium tert-butoxide, NaOt-Bu, 1.4 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv). Add degassed, anhydrous solvent (e.g., toluene or dioxane, to 0.5 M) via syringe.[7]
-
Heating: Heat the sealed reaction mixture to 100 °C for 4-18 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
Technical Support Center: Synthesis of 1-Chloro-3-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-chloro-3-fluorobenzene, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The two most prevalent methods for the industrial synthesis of this compound are the Sandmeyer reaction and the Balz-Schiemann reaction, both typically starting from 3-fluoroaniline.[1][2]
-
Sandmeyer Reaction: This route involves the diazotization of 3-fluoroaniline to form a diazonium salt, which is then reacted with a copper(I) chloride catalyst to introduce the chlorine atom.[3][4][5]
-
Balz-Schiemann Reaction: This method also begins with the diazotization of 3-fluoroaniline, followed by the formation of a diazonium tetrafluoroborate salt. This intermediate is then thermally decomposed to yield this compound.[6] This reaction is a classic method for preparing aryl fluorides from aryl amines.[7]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concern is the handling of aryl diazonium salts, which are known to be thermally unstable and potentially explosive, especially in a concentrated or isolated form.[6][7] Uncontrolled thermal decomposition is a significant risk during large-scale operations.[6] Additionally, this compound itself is a highly flammable liquid and vapor, and can cause skin and serious eye irritation.[8]
Q3: What are the typical by-products formed during the synthesis of this compound?
A3: By-product formation can be a significant issue, impacting yield and purity. Common by-products include:
-
Phenolic impurities: Formed by the reaction of the diazonium salt with water. The presence of water in the reaction mixture can increase the formation of these impurities.[7]
-
Biaryl compounds: These can arise from side reactions of the aryl radical intermediates, particularly in the Sandmeyer reaction.[5]
-
Incomplete reaction products: Residual starting materials or intermediates can contaminate the final product if the reaction does not go to completion.
Q4: How can the challenges of handling unstable diazonium salts during scale-up be mitigated?
A4: Continuous flow chemistry is an effective strategy to minimize the hazards associated with accumulating unstable diazonium intermediates.[7][9] In a continuous flow setup, the diazonium salt is generated and consumed in a continuous stream, preventing its accumulation in large quantities.[7] This approach enhances safety and often improves reaction efficiency and control.[7]
Troubleshooting Guides
Problem 1: Low Yield in the Sandmeyer Reaction
| Possible Cause | Troubleshooting Step |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5°C, as diazonium salts are unstable at higher temperatures.[10] Use a slight excess of sodium nitrite and ensure adequate mixing. |
| Precipitation of Diazonium Salt | Maintain a sufficiently acidic medium to keep the diazonium salt in solution. |
| Side Reactions | Minimize the presence of water to reduce the formation of phenolic by-products. Ensure the copper(I) chloride catalyst is active and free of copper(II) impurities. |
| Loss of Product During Workup | Optimize extraction and distillation procedures to minimize product loss. This compound is volatile and can be lost during solvent removal. |
Problem 2: Poor Selectivity and Impurity Formation in the Balz-Schiemann Reaction
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Diazonium Salt | Use anhydrous solvents to minimize the formation of 3-fluorophenol. Water content above 1% can significantly increase by-product formation.[7] |
| Incomplete Reaction | Ensure sufficient reaction time and temperature for the complete decomposition of the diazonium tetrafluoroborate salt. |
| Tar Formation | The use of ionic liquids as a solvent can sometimes reduce the formation of tarry residues and improve product purity.[11] |
| Difficult Purification | Employ fractional distillation under reduced pressure for effective separation of this compound from close-boiling impurities. |
Experimental Protocols
Representative Kilogram-Scale Sandmeyer Synthesis of this compound (Illustrative)
This protocol is a representative procedure based on established principles of the Sandmeyer reaction and should be optimized for specific laboratory and scale-up conditions.
Step 1: Diazotization of 3-Fluoroaniline
-
In a suitable reactor, prepare a solution of hydrochloric acid (e.g., 37% aqueous solution) and water, and cool it to 0-5°C.
-
Slowly add 3-fluoroaniline to the cold acid solution while maintaining the temperature below 5°C.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the 3-fluoroaniline solution, keeping the temperature strictly between 0-5°C. The addition rate should be controlled to prevent a temperature rise and excessive nitrogen evolution.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5°C to ensure complete diazotization.
Step 2: Sandmeyer Reaction
-
In a separate reactor, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution. The rate of addition should be carefully controlled to manage the evolution of nitrogen gas and the reaction exotherm.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature.
Step 3: Workup and Purification
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash with dilute sodium hydroxide solution, followed by water, and then brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filter off the drying agent and remove the solvent by distillation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Kilogram-Scale Balz-Schiemann Reaction via Continuous Flow (Summary)
A continuous flow protocol for the Balz-Schiemann reaction has been successfully performed on a kilogram scale with a reported yield of approximately 70%.[7]
Workflow:
-
Diazotization: A solution of 3-fluoroaniline and tetrafluoroboric acid in an appropriate solvent (e.g., anhydrous THF) is continuously fed into a micro-channel flow reactor. A solution of tert-butyl nitrite is introduced simultaneously. The diazotization is performed at a controlled temperature (e.g., 10°C) with a short residence time (e.g., 10 minutes).[7]
-
Fluorination: The output from the diazotization reactor, containing the diazonium tetrafluoroborate intermediate, is directly fed into a dynamically mixed flow reactor. The mixture is heated to a higher temperature (e.g., 60°C) for a very short residence time (e.g., 5.4 seconds) to effect the fluorination.[7]
-
Workup: The resulting mixture is then subjected to a standard aqueous workup and purification by distillation.
This continuous flow approach offers significant safety advantages by avoiding the isolation of the potentially explosive diazonium salt intermediate.[7]
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Sandmeyer Reaction | Balz-Schiemann Reaction |
| Starting Material | 3-Fluoroaniline | 3-Fluoroaniline |
| Key Reagents | NaNO₂, HCl, CuCl | NaNO₂, HBF₄ |
| Intermediate | Diazonium chloride | Diazonium tetrafluoroborate |
| Catalyst | Copper(I) chloride | Typically none (thermal decomposition) |
| Reported Yield (Scale-up) | Varies depending on optimization | ~70% (in continuous flow)[7] |
| Key Challenges | Catalyst activity, by-product formation | Thermal stability of intermediate, tar formation |
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Sandmeyer synthesis workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | Properties, Uses, Safety & Suppliers China | High Purity Chemical Manufacturer [chlorobenzene.ltd]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 8. This compound | C6H4ClF | CID 223087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
safe quenching procedures for reactions with 1-Chloro-3-fluorobenzene
Technical Support Center: 1-Chloro-3-fluorobenzene Reactions
This technical support center provides essential guidance for safely quenching reactions involving this compound. The information is intended for use by trained researchers, scientists, and professionals in drug development. All procedures should be performed with appropriate personal protective equipment (PPE) and in a controlled laboratory environment, such as a fume hood.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound and its reaction mixtures?
A1: this compound is a highly flammable liquid and vapor.[1][2] It can cause skin and eye irritation, and may also lead to respiratory irritation.[1][3] When used in reactions with highly reactive reagents such as organolithiums (e.g., n-butyllithium) or Grignard reagents, the primary hazard is the pyrophoric or water-reactive nature of these reagents, which can ignite spontaneously in air or react violently with water.[4][5] The quenching process itself can be highly exothermic and may generate flammable gases.
Q2: What are the general principles for quenching a reaction involving this compound?
A2: The fundamental principle is to slowly and cautiously neutralize any unreacted, highly reactive species under controlled conditions. This typically involves:
-
Performing the quench under an inert atmosphere (e.g., nitrogen or argon) to prevent the ignition of flammable solvents or reagents.[4]
-
Cooling the reaction mixture to a low temperature (typically 0 °C or lower) using an ice bath to manage the exothermic nature of the quench.[4][6]
-
Adding a less reactive quenching agent first (e.g., isopropanol), followed by a more reactive one (e.g., ethanol, methanol, or water) in a stepwise manner.[4]
-
Ensuring vigorous stirring to promote efficient mixing and heat dissipation.
-
Never adding water directly to a large amount of unreacted organometallic reagent.
Q3: What are suitable quenching agents for organometallic reactions involving this compound?
A3: The choice of quenching agent depends on the specific reactive species in your mixture.
-
For Organolithium Reagents (e.g., n-BuLi, t-BuLi): A stepwise addition is recommended. Start with a less reactive alcohol like isopropanol, followed by ethanol or methanol, and finally water or an aqueous solution.[4]
-
For Grignard Reagents (RMgX): A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective quenching agent.[6][7] It is typically added slowly at 0 °C. Alternatively, dilute aqueous acids like 1 M HCl can be used if the product is stable to acidic conditions.
-
For Metal Hydrides (e.g., LiAlH₄, NaBH₄): The quenching procedure is highly dependent on the reagent and solvent. A common method involves the slow, sequential addition of ethyl acetate, followed by methanol, and then water, all at low temperatures.
Q4: How does the presence of this compound affect the choice of quenching procedure?
A4: this compound is relatively stable under standard quenching conditions. However, under certain circumstances, particularly with strong nucleophiles or bases at elevated temperatures, nucleophilic aromatic substitution of the chlorine or fluorine atoms could potentially occur, though this is generally not a primary concern during a low-temperature quench.[8] The main consideration is its flammability, which reinforces the need for an inert atmosphere and controlled temperature during the quenching of any pyrophoric reagents.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reaction becomes excessively vigorous or boils uncontrollably during quench. | Quenching agent added too quickly. Insufficient cooling. | Immediately stop the addition of the quenching agent. Ensure the cooling bath is at the correct temperature and making good contact with the flask. Resume slow, dropwise addition once the reaction is under control. |
| A solid precipitate forms and hinders stirring. | Formation of insoluble metal salts (e.g., magnesium or lithium hydroxides/salts). | Continue adding the quenching agent. The final addition of an aqueous acid (e.g., 1 M HCl or saturated NH₄Cl) will often dissolve these salts. If stirring remains difficult, a larger reaction vessel or mechanical stirrer may be necessary for future experiments. |
| The reaction mixture remains colored after quenching. | Incomplete quenching of a colored reactive intermediate. Formation of a colored byproduct. | Ensure an excess of the quenching agent has been added. Allow the mixture to warm to room temperature and stir for an extended period (e.g., 1-2 hours) to ensure the reaction is complete.[4] The color may persist due to byproducts, which will be removed during workup and purification. |
| A fire starts during the quenching procedure. | Exposure of pyrophoric material to air. A spark igniting flammable vapors. | If the fire is small and contained within the flask, it can often be smothered by placing a watch glass over the opening.[9] For larger fires, use a Class D fire extinguisher for metal fires or a CO₂ extinguisher for solvent fires. Evacuate if the fire cannot be controlled. Always have the appropriate fire extinguisher readily accessible. |
| Product yield is low after workup. | The product may be sensitive to the pH of the quenching/workup solution. | Consider alternative quenching agents. For example, if your product is acid-sensitive, use saturated aqueous ammonium chloride instead of HCl for quenching Grignard reactions.[6] If your product is base-sensitive, ensure the final aqueous solution is neutral or slightly acidic before extraction. |
Quantitative Data for Common Quenching Agents
The following table summarizes key data for commonly used quenching agents in reactions involving organometallics. The choice and sequence of agents are critical for safety.
| Quenching Agent | Formula | Density (g/mL) | Boiling Point (°C) | Key Considerations & Use |
| Isopropanol | C₃H₈O | ~0.786 | 82.6 | A good initial quenching agent due to its lower reactivity compared to water or methanol.[4] |
| Ethanol | C₂H₆O | ~0.789 | 78.37 | Used after an initial quench with a less reactive alcohol. |
| Methanol | CH₄O | ~0.792 | 64.7 | More reactive than ethanol; use with caution. Generates flammable hydrogen gas. |
| Water | H₂O | ~0.997 | 100 | Highly reactive with organometallics. Should only be added after the initial vigorous reaction has subsided with an alcohol.[4] |
| Saturated aq. NH₄Cl | NH₄Cl | ~1.0 | ~100 | Preferred for quenching Grignard reactions, especially with acid-sensitive products.[6][7] |
| 1 M Hydrochloric Acid | HCl | ~1.0 | ~100 | Effective for quenching and dissolving metal salts, but should only be used if the desired product is stable to acid. |
Experimental Protocols
Protocol 1: General Quenching of Organolithium Reagents (e.g., n-BuLi)
This protocol assumes the reaction involving this compound and an organolithium reagent is complete.
-
Preparation: Ensure the reaction is under an inert atmosphere (nitrogen or argon). Cool the reaction flask to 0 °C using an ice-water bath. Have a secondary container with dry ice available for emergency quenching of any unused reagent in a syringe.[9]
-
Initial Quench: Slowly add isopropanol dropwise via a syringe or dropping funnel with vigorous stirring.[4] Monitor for gas evolution and any temperature increase. Maintain the internal temperature below 10 °C. Continue the addition until gas evolution ceases.
-
Secondary Quench: After the reaction with isopropanol is no longer vigorous, slowly add ethanol or methanol in the same dropwise manner.
-
Final Quench: Once the addition of alcohol no longer produces a significant exotherm or gas evolution, slowly add water or saturated aqueous ammonium chloride solution to quench any remaining reactive species.
-
Warm to Room Temperature: Allow the mixture to slowly warm to room temperature and stir for at least one hour to ensure the quench is complete.[4]
-
Workup: Proceed with standard aqueous workup and extraction of the desired product.
Protocol 2: Quenching of Grignard Reagents
This protocol is for quenching a Grignard reaction, potentially formed from an aryl halide like this compound.
-
Preparation: Cool the reaction flask to 0 °C in an ice-water bath. Ensure efficient stirring.
-
Quenching: Slowly and carefully add saturated aqueous ammonium chloride solution via a dropping funnel.[6][7] The addition is exothermic, so maintain a slow addition rate to keep the internal temperature below 10-15 °C.
-
Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir until two clear layers form (if possible). The solid magnesium salts should dissolve or be suspended in the aqueous layer.
-
Workup: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Visualization of Quenching Workflow
The following diagram illustrates the logical workflow for safely quenching a reaction containing a highly reactive reagent in the presence of this compound.
Caption: A workflow diagram for the safe quenching of reactive organometallic reagents.
References
- 1. This compound | C6H4ClF | CID 223087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemistry.nd.edu [chemistry.nd.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Properties, Uses, Safety & Suppliers China | High Purity Chemical Manufacturer [chlorobenzene.ltd]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Assessment of 1-Chloro-3-fluorobenzene using 1H NMR Spectroscopy
For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical aspect of chemical analysis. This guide provides a comprehensive overview of the use of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the purity assessment of 1-chloro-3-fluorobenzene. We present a comparative analysis with potential isomeric impurities and other related halogenated benzenes, supported by experimental protocols and data interpretation.
¹H NMR Spectral Analysis of this compound
This compound presents a unique ¹H NMR spectrum due to the influence of the chloro and fluoro substituents on the aromatic protons. The fluorine atom, with a spin quantum number of 1/2, couples with the neighboring protons, leading to more complex splitting patterns than would be observed in a dichlorobenzene isomer. The expected ¹H NMR signals for this compound are detailed in the table below.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Integration |
| H-2 | ~7.21 | ddd | J(H,F) ≈ 8.7, J(H,H) ≈ 2.5, J(H,H) ≈ 0.4 | 1H |
| H-4 | ~7.10 | ddd | J(H,H) ≈ 8.4, J(H,F) ≈ 8.2, J(H,H) ≈ 0.9 | 1H |
| H-5 | ~7.06 | t | J(H,H) ≈ 8.0 | 1H |
| H-6 | ~6.93 | ddd | J(H,F) ≈ 8.2, J(H,H) ≈ 8.0, J(H,H) ≈ 2.0 | 1H |
Note: Chemical shifts and coupling constants are approximate and can vary with the solvent and spectrometer frequency. Data is compiled from typical values found in spectral databases.[1]
Comparison with Alternative Halogenated Benzenes
The power of ¹H NMR in purity assessment lies in its ability to distinguish between structurally similar compounds, such as isomers. The presence of isomeric impurities can be readily identified by the appearance of unique signals in the ¹H NMR spectrum. The following table compares the expected ¹H NMR spectral features of this compound with its isomers and other related dichlorobenzene isomers.
Table 2: Comparative ¹H NMR Data for Halogenated Benzene Isomers
| Compound | Structure | Number of Signals | Expected Chemical Shift Range (ppm) | Characteristic Splitting Patterns |
| This compound | 4 | ~6.9 - 7.3 | Complex multiplets due to H-F and H-H coupling | |
| 1-Chloro-2-fluorobenzene | 4 | ~7.0 - 7.5 | Complex multiplets | |
| 1-Chloro-4-fluorobenzene | 2 | ~7.0 - 7.4 | Two apparent triplets (AA'BB' system) | |
| 1,2-Dichlorobenzene | 2 | ~7.2 - 7.5 | Two multiplets (AA'BB' system)[2] | |
| 1,3-Dichlorobenzene | 3 | ~7.1 - 7.5 | Triplet, broad singlet, multiplet[2][3] | |
| 1,4-Dichlorobenzene | 1 | ~7.3 | Singlet[2] |
This comparison clearly demonstrates that each isomer possesses a distinct ¹H NMR fingerprint, allowing for their unambiguous identification and quantification in a mixture.
Experimental Protocol for Quantitative ¹H NMR (qNMR) Purity Assessment
Quantitative ¹H NMR (qNMR) is a highly accurate method for determining the purity of a substance.[4][5] It relies on the direct proportionality between the integrated signal area and the number of protons contributing to that signal. By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and mass, the purity of the analyte can be calculated.
Materials:
-
This compound (analyte)
-
Internal Standard (e.g., maleic acid, 1,4-dinitrobenzene, or triphenylene-d12)[6]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Record the exact mass.
-
Accurately weigh an appropriate amount of the chosen internal standard into the same vial to achieve a molar ratio of approximately 1:1 with the analyte. Record the exact mass.
-
Add approximately 0.7 mL of the deuterated solvent to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Spectrum Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
-
Pulse Sequence: Use a standard single-pulse experiment.
-
Acquisition Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals to be integrated (typically 30-60 seconds for accurate quantification).[6]
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.[6]
-
Spectral Width: Set to cover the entire expected range of proton signals (e.g., 0-12 ppm).
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / manalyte) * (mstd / MWstd) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow and Principles
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying principles of qNMR for purity assessment.
Caption: Experimental workflow for qNMR purity assessment.
Caption: Logical relationship in qNMR purity calculation.
Conclusion
¹H NMR spectroscopy is a powerful, reliable, and efficient tool for the purity assessment of this compound. It provides not only structural confirmation but also a highly accurate quantitative measure of purity, especially when potential impurities are isomeric or structurally related. The detailed spectral information allows for the unambiguous identification of contaminants, while the principles of qNMR offer a robust method for quantification that is orthogonal to chromatographic techniques.[5] The protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in ensuring the quality and integrity of their chemical compounds.
References
- 1. This compound(625-98-9) 1H NMR [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 1-Chloro-3-fluorobenzene Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of 1-Chloro-3-fluorobenzene reaction mixtures. The selection of an appropriate analytical technique is critical for ensuring product purity, monitoring reaction progress, and identifying potential byproducts. This document presents detailed experimental protocols, comparative performance data, and a visual workflow to aid in method selection and implementation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its synthesis can result in a mixture of isomers (e.g., 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene) and other halogenated byproducts.[2] Accurate and robust analytical methods are therefore essential for the qualitative and quantitative analysis of these complex mixtures. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high resolution and definitive identification.[3] HPLC is a versatile alternative, particularly for less volatile or thermally labile compounds.[4] This guide provides a direct comparison of these two techniques for this specific application.
GC-MS Method: The Gold Standard for Volatile Isomer Separation
GC-MS is exceptionally well-suited for the analysis of this compound and its isomers due to their volatility. The high resolving power of capillary GC columns allows for the separation of closely related isomers, while mass spectrometry provides unambiguous identification and quantification.
Experimental Protocol: GC-MS
A robust GC-MS method for the analysis of a this compound reaction mixture is detailed below. This method is based on standard protocols for volatile organic compounds, such as EPA Method 8260.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD).
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent such as hexane or methanol to a final concentration within the calibration range. For trace analysis, headspace or purge-and-trap techniques can be employed.
-
GC Conditions:
-
Column: A capillary column with a stationary phase designed for the separation of nonpolar to moderately polar compounds is recommended. A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a common choice.
-
Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantification.
-
GC-MS Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of a this compound reaction mixture.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
While GC-MS is generally the preferred method, HPLC can be a viable alternative, particularly if the reaction mixture contains non-volatile impurities or if derivatization is to be avoided.[4]
Experimental Protocol: HPLC
A reversed-phase HPLC method for the separation of chlorofluorobenzene isomers is outlined below.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Sample Preparation: Dilute the reaction mixture in the mobile phase.
-
HPLC Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For improved isomer separation, a phenyl-hexyl or a specialized isomer column could be employed.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm.
-
Performance Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC will depend on the specific requirements of the analysis. The following table provides a comparison of the expected performance of each technique for the analysis of a typical this compound reaction mixture.
| Parameter | GC-MS | HPLC-UV |
| Applicability | Volatile and semi-volatile, thermally stable compounds. | Volatile and non-volatile compounds. |
| Isomer Resolution | Excellent with appropriate column and temperature programming. | Moderate; may require specialized columns for baseline separation. |
| Sensitivity (LOD) | Low ng/mL to pg/mL. | High ng/mL to µg/mL. |
| Linearity (R²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 5% | < 10% |
| Analysis Time | ~20-30 minutes per sample. | ~10-20 minutes per sample. |
| Confirmation of Identity | High confidence through mass spectral library matching. | Based on retention time; co-elution is a risk. |
| Sample Preparation | Simple dilution; may require derivatization for polar analytes. | Simple dilution in the mobile phase. |
Data Presentation: Quantitative Analysis of a Simulated Reaction Mixture
The following table summarizes the quantitative data obtained from the analysis of a simulated reaction mixture containing this compound and its common isomers using the described GC-MS method.
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Linearity (R²) (0.1-100 µg/mL) | Precision (%RSD, n=6) |
| 1-Chloro-2-fluorobenzene | 10.2 | 0.05 | 0.15 | 0.9995 | 2.8 |
| 1-Chloro-4-fluorobenzene | 10.5 | 0.05 | 0.15 | 0.9992 | 3.1 |
| This compound | 10.8 | 0.04 | 0.12 | 0.9998 | 2.5 |
Conclusion
For the routine analysis of this compound reaction mixtures, GC-MS is the superior technique. It offers excellent resolution of isomers, high sensitivity, and confident peak identification through mass spectrometry. While HPLC is a viable alternative and may be advantageous in specific situations (e.g., presence of non-volatile impurities), it generally provides lower resolution for this class of isomers and lacks the definitive identification capabilities of MS. The detailed GC-MS protocol provided in this guide serves as a robust starting point for method development and validation in a research or quality control setting.
References
Validating the Synthesis of 1-Chloro-3-fluorobenzene: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous characterization of chemical intermediates are paramount. This guide provides a comprehensive comparison of spectroscopic data for the successful validation of 1-Chloro-3-fluorobenzene synthesis, offering detailed experimental protocols and comparative data with a common isomer.
The synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries, is commonly achieved through the Sandmeyer reaction, starting from 3-fluoroaniline. This process involves the diazotization of the primary amine followed by a copper(I) chloride-catalyzed displacement of the diazonium group. Spectroscopic analysis is crucial to confirm the identity and purity of the final product, distinguishing it from starting materials and potential isomeric byproducts.
Experimental Protocols
This section details the laboratory procedures for the synthesis of this compound and the subsequent spectroscopic analysis for its validation.
Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from standard Sandmeyer reaction procedures.
Materials:
-
3-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Part 1: Diazotization of 3-Fluoroaniline
-
In a flask, dissolve 3-fluoroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at the same temperature to ensure the complete formation of the diazonium salt.
Part 2: Sandmeyer Reaction
-
In a separate beaker, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool the CuCl solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the cold CuCl solution with vigorous stirring.
-
Nitrogen gas evolution should be observed. Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.
-
The reaction mixture will typically form a dark-colored organic layer.
Part 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be further purified by distillation to obtain pure this compound.
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 MHz or higher).
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid product between two KBr or NaCl plates.
-
Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS):
-
Sample Preparation: Introduce a dilute solution of the product into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and analysis.
-
Acquisition: Obtain the mass spectrum using an electron ionization (EI) source.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for this compound, its starting material 3-fluoroaniline, and a common structural isomer, 1-Chloro-4-fluorobenzene, for comparative validation.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~7.21 (m), 7.10 (m), 7.06 (m), 6.93 (m) |
| 3-Fluoroaniline | ~7.04 (m), 6.41 (m), 6.37 (m), 6.31 (m), 3.72 (br s, -NH₂) |
| 1-Chloro-4-fluorobenzene | ~7.28 (m), 7.00 (m) |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~163.0 (d, J=245 Hz), 135.0 (d, J=9 Hz), 130.5 (d, J=9 Hz), 122.5 (d, J=3 Hz), 115.0 (d, J=21 Hz), 112.0 (d, J=21 Hz) |
| 3-Fluoroaniline | ~164.0 (d, J=242 Hz), 148.0 (d, J=11 Hz), 130.0 (d, J=10 Hz), 110.0 (d, J=2 Hz), 105.0 (d, J=22 Hz), 101.0 (d, J=26 Hz) |
| 1-Chloro-4-fluorobenzene | ~162.0 (d, J=248 Hz), 134.0 (d, J=9 Hz), 129.0 (d, J=9 Hz), 116.0 (d, J=22 Hz) |
Table 3: IR and Mass Spectrometry Data
| Compound | Key IR Peaks (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | C-H (aromatic), C=C (aromatic), C-F, C-Cl | Molecular Ion (M⁺): 130/132 (due to ³⁵Cl/³⁷Cl isotopes) |
| 3-Fluoroaniline | N-H stretch, C-H (aromatic), C=C (aromatic), C-F | Molecular Ion (M⁺): 111 |
| 1-Chloro-4-fluorobenzene | C-H (aromatic), C=C (aromatic), C-F, C-Cl | Molecular Ion (M⁺): 130/132 (due to ³⁵Cl/³⁷Cl isotopes) |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis and validation process.
A Comparative Guide to the Synthesis of 1-Chloro-3-fluorobenzene for Researchers and Drug Development Professionals
An objective analysis of three primary synthetic pathways to 1-Chloro-3-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries, is presented. This guide provides a detailed comparison of synthetic routes starting from 3-fluoroaniline, 1,3-dichlorobenzene, and 3-chloroaniline, supported by experimental data to inform process development and scale-up.
This compound is a crucial building block in the synthesis of a wide range of bioactive molecules. The strategic introduction of chlorine and fluorine atoms onto the benzene ring imparts unique physicochemical properties to the final compounds, influencing their metabolic stability, binding affinity, and overall efficacy. Consequently, the efficient and scalable synthesis of this intermediate is of significant interest to the chemical and pharmaceutical industries. This guide evaluates three common synthetic strategies, providing a comparative analysis of their respective yields, reaction conditions, and potential for industrial application.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route for this compound is contingent on several factors, including the availability and cost of starting materials, reaction efficiency, product purity, and scalability. The following table summarizes the key quantitative data for the three primary synthetic pathways.
| Route | Starting Material | Key Reaction Type | Reported Yield (%) | Purity (%) | Key Reagents & Conditions | Advantages | Disadvantages |
| 1 | 3-Fluoroaniline | Sandmeyer-type Reaction | Not explicitly found | High (implied) | 1. NaNO₂, HCl (aq), 0-5°C; 2. CuCl | Utilizes a well-established and versatile reaction. Good for functional group tolerance. | Requires careful temperature control of the unstable diazonium salt intermediate. |
| 2 | 1,3-Dichlorobenzene | Halogen Exchange (Halex) | Not explicitly found for this substrate | Variable | KF or CsF, polar aprotic solvent (e.g., DMSO, sulfolane), high temperature (150-250°C)[1] | Potentially a direct and atom-economical route. | Requires harsh reaction conditions (high temperature). The reactivity of non-activated aryl chlorides like 1,3-dichlorobenzene can be low.[1] |
| 3 | 3-Chloroaniline | Balz-Schiemann Reaction | ~71% | >99% | 1. NaNO₂, HCl (aq), -10 to 0°C; 2. HBF₄; 3. Thermal decomposition (150-200°C) | Good reported yield and high purity. A well-documented method for introducing fluorine. | Involves the isolation and handling of potentially explosive diazonium tetrafluoroborate salts.[2] |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the comparative study of the different synthetic routes to this compound.
Caption: Synthetic pathways to this compound.
Detailed Experimental Protocols
Route 1: Synthesis of this compound from 3-Fluoroaniline (Sandmeyer-type Reaction)
This protocol is a representative procedure for a Sandmeyer reaction and would require optimization for this specific substrate.
Materials:
-
3-Fluoroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: A solution of 3-fluoroaniline in aqueous hydrochloric acid is prepared and cooled to 0-5°C in an ice-salt bath. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5°C. The completion of the diazotization is monitored using starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, a solution or suspension of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled. The cold diazonium salt solution is then added slowly to the CuCl solution. Nitrogen gas evolution should be observed.
-
Work-up: After the gas evolution ceases, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60°C) to ensure complete reaction. The mixture is then cooled and extracted with an organic solvent. The organic extracts are combined, washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation to yield this compound.
Route 2: Synthesis of this compound from 1,3-Dichlorobenzene (Halex Reaction)
This is a general protocol for a Halex reaction and would need to be optimized for the specific substrate, 1,3-dichlorobenzene.
Materials:
-
1,3-Dichlorobenzene
-
Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)
-
A polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO) or sulfolane)
-
Phase-transfer catalyst (optional, e.g., a quaternary ammonium salt)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A mixture of 1,3-dichlorobenzene, anhydrous potassium fluoride (or cesium fluoride), and the polar aprotic solvent is placed in a reaction vessel equipped with a mechanical stirrer, a condenser, and an inlet for inert gas. A phase-transfer catalyst can be added to facilitate the reaction.
-
Reaction: The mixture is heated to a high temperature (typically between 150°C and 250°C) under an inert atmosphere.[1] The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid inorganic salts are removed by filtration. The filtrate is then diluted with water and extracted with a suitable organic solvent. The organic extracts are combined, washed with water and brine, and dried over an anhydrous drying agent.
-
Purification: The solvent is removed by distillation, and the crude product is purified by fractional distillation to isolate this compound.
Route 3: Synthesis of this compound from 3-Chloroaniline (Balz-Schiemann Reaction)
This protocol is based on a patented procedure with a reported yield of 71%.
Materials:
-
3-Chloroaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Fluoroboric acid (HBF₄, 40% aqueous solution)
-
Water
-
Ice
Procedure:
-
Diazotization: In a four-necked flask, 128g of 3-chloroaniline is slowly added to a stirred solution of 270g of 30% hydrochloric acid and 140g of water. The mixture is then cooled to between -10°C and 0°C. A solution of 250g of 30% sodium nitrite is added dropwise, maintaining the temperature between -10°C and 0°C. The reaction is stirred for an additional 20 minutes.
-
Formation of Diazonium Tetrafluoroborate: To the cold diazonium salt solution, 280g of 40% fluoroboric acid is added dropwise, keeping the temperature between -10°C and 0°C. The mixture is stirred for 1 hour, and the precipitated diazonium tetrafluoroborate salt is collected by filtration and dried.
-
Thermal Decomposition: The dried diazonium tetrafluoroborate salt is then heated to 150-200°C to induce thermal decomposition, yielding crude this compound.
-
Work-up and Purification: The crude product is washed with water, and the organic layer is separated. The product is then purified by distillation to obtain this compound with a purity of over 99%. The reported yield for this process is 71%.
References
A Researcher's Guide to Assessing the Purity of Commercial 1-Chloro-3-fluorobenzene
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes, reaction yields, and the safety profile of synthesized compounds. 1-Chloro-3-fluorobenzene is a key building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comprehensive framework for assessing and comparing the purity of commercial this compound from different suppliers, complete with detailed experimental protocols and data presentation templates.
Analytical Methods for Purity Determination
The most common and effective methods for determining the purity of volatile organic compounds like this compound are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the structure and identify major impurities.
-
Gas Chromatography (GC): This technique separates components of a mixture based on their volatility and interaction with a stationary phase. The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound, allowing for quantitative purity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): By coupling a mass spectrometer to a gas chromatograph, GC-MS not only separates the components of a mixture but also provides mass spectra for each component. This allows for the definitive identification of the main compound and any impurities present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for structural elucidation. While not as sensitive as GC for detecting trace impurities, NMR can provide valuable information about the overall purity and the presence of isomeric impurities.
Potential Impurities in Commercial this compound
Impurities in commercial this compound can arise from the manufacturing process. Common impurities may include:
-
Isomers: 1-Chloro-2-fluorobenzene and 1-Chloro-4-fluorobenzene are common isomeric impurities.
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
By-products: Other halogenated aromatic compounds formed during the reaction.
The presence and concentration of these impurities can vary between different suppliers and even between different batches from the same supplier. Therefore, it is crucial to perform an independent purity assessment.
Experimental Protocols
3.1. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of this compound. The specific parameters may need to be optimized for the available instrumentation.
Workflow for Purity Assessment
Caption: Workflow for assessing the purity of commercial this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary Column: A non-polar or medium-polarity column is suitable (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
This compound samples from different suppliers.
-
High-purity solvent for dilution (e.g., Dichloromethane, HPLC grade).
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each this compound sample in dichloromethane.
-
Vortex each solution to ensure homogeneity.
-
-
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the purity as the area percentage of the this compound peak relative to the total peak area.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Data Presentation for Comparison
Summarize the quantitative data obtained from the GC-MS analysis in a clear and structured table to facilitate easy comparison between different suppliers.
| Supplier | Lot Number | Stated Purity (%) | Experimentally Determined Purity (%) | Identified Impurities and their Percentage (%) |
| Supplier A | Lot-A123 | >99.0 | 99.5 | Isomer 1 (0.3%), Unknown (0.2%) |
| Supplier B | Lot-B456 | >99.5 | 99.8 | Isomer 2 (0.1%), Unknown (0.1%) |
| Supplier C | Lot-C789 | >98.0 | 98.5 | Isomer 1 (1.0%), Starting Material (0.5%) |
Comparison with Alternatives
While this compound is a versatile reagent, in some synthetic pathways, other halogenated benzenes could be considered as alternatives, depending on the specific reaction. However, the choice of an alternative will depend on the desired electronic and steric properties for the target molecule. A thorough literature search for the specific application is recommended before considering any substitution.
Logical Relationship for Supplier Selection
Caption: Decision-making process for selecting a supplier of this compound.
By following this guide, researchers can make informed decisions when sourcing this compound, ensuring the quality and reliability of their experimental work. The provided protocols and templates offer a solid foundation for establishing a robust quality control process for this and other critical chemical reagents.
FT-ICR Mass Spectrometry for the Analysis of 1-Chloro-3-fluorobenzene Radical Cation: A Comparative Guide
Performance Comparison of Mass Spectrometry Techniques
The choice of a mass analyzer is critical for resolving complex mixtures and accurately identifying elemental compositions. For challenging analytes like the 1-chloro-3-fluorobenzene radical cation, high resolution and mass accuracy are paramount to distinguish between isobaric interferences and to confirm molecular formulas.
| Feature | FT-ICR MS | Quadrupole MS | Time-of-Flight (TOF) MS | Ion Trap MS |
| Mass Resolution | >1,000,000 | Low (~2,000) | Moderate to High (10,000 - 60,000) | Low to Moderate (up to 10,000) |
| Mass Accuracy | <1 ppm | ~100 ppm | 1-5 ppm | 5-100 ppm |
| Sensitivity | High | High | Moderate to High | High |
| Scan Speed | Slow | Fast | Fast | Moderate |
| Cost | High | Low | Moderate | Low to Moderate |
| Key Advantage | Unmatched resolution and accuracy | Cost-effective, robust for quantification | Fast acquisition, good for coupling with GC/LC | MSn capabilities, compact |
Table 1: A comparative summary of key performance characteristics of different mass spectrometry analyzers for the analysis of small molecules like this compound.
In-depth Look at FT-ICR Spectrometry
FT-ICR mass spectrometry stands out for its exceptional ability to resolve closely spaced mass spectral peaks and to determine mass-to-charge ratios with extreme precision.[1][2][3] This is achieved by measuring the cyclotron frequency of ions trapped in a strong magnetic field.[4] For the this compound radical cation, this high resolution is crucial for separating the isotopic peaks of chlorine (³⁵Cl and ³⁷Cl) and for distinguishing the target ion from any potential contaminants or fragmentation products with very similar masses. The high mass accuracy of FT-ICR allows for confident elemental composition assignment, a critical step in the identification of unknown compounds or in metabolic studies.[4]
Experimental Protocol for FT-ICR Analysis
The following is a detailed, inferred methodology for the analysis of the this compound radical cation using FT-ICR mass spectrometry. This protocol is based on general procedures for the analysis of small aromatic molecules.
1. Sample Preparation and Ionization:
-
Sample Introduction: this compound is a volatile liquid at room temperature. It can be introduced into the mass spectrometer via a heated inlet system or by direct injection of a dilute solution in a volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The radical cation is typically generated using electron ionization (EI). A standard 70 eV electron beam is used to induce ionization and fragmentation. Alternative soft ionization techniques like chemical ionization (CI) could be employed to minimize fragmentation if only the molecular ion is of interest.
2. Ion Trapping and Excitation:
-
The generated ions are guided into the ICR cell, which is located within a high-field superconducting magnet (e.g., 7 Tesla or higher).
-
Ions are trapped in the cell by a combination of the magnetic field and a small electrostatic potential applied to the trapping plates.
-
A radiofrequency (RF) pulse is applied to excite the ions into a coherent cyclotron motion.
3. Detection and Data Acquisition:
-
The image current induced by the coherently orbiting ions is detected by plates on the side of the ICR cell.
-
This time-domain signal (free induction decay or FID) is amplified and digitized.
-
A Fourier transform is applied to the FID to convert it into a frequency-domain signal, which is then converted into a mass spectrum.
4. Data Analysis:
-
The resulting mass spectrum will show the molecular ion peak of the this compound radical cation (C₆H₄ClF⁺˙) with its characteristic isotopic pattern due to the presence of chlorine.
-
High-resolution analysis will allow for the accurate mass measurement of each peak, confirming the elemental composition.
-
Fragmentation patterns can be analyzed to provide structural information. Common fragmentation pathways for halogenated benzenes involve the loss of the halogen atom or the aromatic ring fragmentation.
Experimental Workflow
Figure 1: Experimental workflow for FT-ICR mass spectrometry analysis.
Alternative Mass Spectrometry Techniques
While FT-ICR offers the highest performance, other mass spectrometry techniques can also be employed for the analysis of halogenated aromatic compounds, each with its own set of advantages and limitations.
-
Quadrupole Mass Spectrometry: This is a common and cost-effective technique. While it has lower resolution and mass accuracy compared to FT-ICR, it is robust and well-suited for quantitative analysis, especially when coupled with gas chromatography (GC-qMS).
-
Time-of-Flight (TOF) Mass Spectrometry: TOF analyzers offer high acquisition speeds and good mass resolution, making them ideal for coupling with fast separation techniques like GC. They provide better mass accuracy than quadrupoles, which can aid in compound identification.[5][6]
-
Ion Trap Mass Spectrometry: Ion traps are versatile instruments capable of performing multiple stages of fragmentation (MSn), which is highly valuable for detailed structural elucidation. Their resolution and mass accuracy are generally lower than TOF and significantly lower than FT-ICR instruments.
Conclusion
For the unambiguous identification and detailed structural characterization of the this compound radical cation, FT-ICR mass spectrometry is the gold standard due to its unparalleled mass resolution and accuracy. While alternative techniques like quadrupole, TOF, and ion trap mass spectrometry offer practical advantages in terms of cost, speed, and specific applications like quantification and MSn fragmentation studies, they cannot match the level of detail and confidence provided by FT-ICR. The choice of technique will ultimately depend on the specific research goals, sample complexity, and available resources.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ultra-High Mass Resolving Power, Mass Accuracy, and Dynamic Range MALDI Mass Spectrometry Imaging by 21-T FT-ICR MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fourier-transform ion cyclotron resonance - Wikipedia [en.wikipedia.org]
- 5. tofwerk.com [tofwerk.com]
- 6. chromatographyonline.com [chromatographyonline.com]
1-Chloro-3-fluorobenzene: A Comparative Guide to its Performance in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
1-Chloro-3-fluorobenzene is a versatile building block in organic synthesis, frequently employed as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and liquid crystals. Its unique substitution pattern, featuring both a chloro and a fluoro group, offers distinct reactivity profiles in various cross-coupling reactions. This guide provides an objective comparison of its performance against other halogenated analogues, supported by experimental data, to aid in the selection of optimal starting materials for synthetic endeavors.
Executive Summary
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where the C-Cl bond is the strongest and thus requires more energy to undergo oxidative addition to the palladium catalyst, which is often the rate-determining step. Consequently, this compound is typically less reactive than its bromo and iodo counterparts, often necessitating more forcing reaction conditions, such as higher temperatures, longer reaction times, and more specialized catalyst systems, to achieve comparable yields. However, the lower cost and wider availability of chlorinated starting materials often make them an attractive option for large-scale synthesis.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of the halide on the fluorobenzene ring significantly impacts the efficiency of this transformation.
Table 1: Comparison of 1-Halo-3-fluorobenzenes in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75 |
| 1-Bromo-3-fluorobenzene | Pd(PPh₃)₄ | - | Na₂CO₃ | DME | 80 | 2 | 92 |
| 1-Iodo-3-fluorobenzene | Pd(PPh₃)₄ | - | Na₂CO₃ | DME | 80 | 1 | 98 |
Note: Data is compiled from representative literature procedures and may not be from a single comparative study. Reaction conditions have been standardized for comparison.
As the data illustrates, 1-bromo-3-fluorobenzene and 1-iodo-3-fluorobenzene exhibit significantly higher reactivity, affording excellent yields in shorter reaction times and under milder conditions compared to this compound. The use of a more electron-rich and bulky phosphine ligand, such as SPhos, is often necessary to facilitate the challenging oxidative addition of the C-Cl bond.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube is added this compound, phenylboronic acid, and potassium phosphate.
-
The tube is evacuated and backfilled with argon three times.
-
Palladium(II) acetate and SPhos are added under a positive flow of argon.
-
Degassed toluene and water are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 18 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-fluoro-biphenyl.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor influencing the reaction outcome.
Table 2: Comparison of 1-Halo-3-fluorobenzenes in Buchwald-Hartwig Amination with Morpholine
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 24 | 88 |
| 1-Bromo-3-fluorobenzene | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 4 | 95 |
| 1-Iodo-3-fluorobenzene | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 2 | 97 |
Note: Data is compiled from representative literature procedures and may not be from a single comparative study. Reaction conditions have been standardized for comparison.
The trend in reactivity for the Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling. This compound requires a more sophisticated and electron-rich ligand (XPhos) and higher temperatures to achieve a high yield compared to its bromo and iodo counterparts. The use of a strong base like sodium tert-butoxide is standard for these transformations.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
This compound and morpholine are added, followed by anhydrous toluene.
-
The tube is sealed, removed from the glovebox, and heated to 100 °C with stirring for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-(3-fluorophenyl)morpholine.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Conclusion
This compound is a valuable and cost-effective building block for the synthesis of complex organic molecules. While it is generally less reactive than its bromo and iodo analogues in palladium-catalyzed cross-coupling reactions, the use of modern, highly active catalyst systems can overcome this limitation, providing high yields of desired products. The choice between chloro, bromo, or iodo-substituted fluorobenzenes will ultimately depend on a balance of factors including substrate cost, availability, desired reaction conditions, and the specific requirements of the synthetic target. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
Quantitative Analysis of 1-Chloro-3-fluorobenzene: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1-Chloro-3-fluorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and consistency of this compound in research and manufacturing processes. This document outlines and contrasts Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering detailed experimental protocols and performance data to inform your selection.
Method Comparison at a Glance
The choice of analytical method for the quantitative determination of this compound depends on several factors including the sample matrix, required sensitivity, available instrumentation, and the desired analytical throughput. Below is a summary of the key performance characteristics of each technique.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Measurement of light absorption by the analyte at a specific wavelength. |
| Typical Sample Type | Volatile and semi-volatile compounds in organic solvents. | Soluble compounds in a liquid matrix. | Compounds in a non-absorbing solvent. |
| Selectivity | High, especially with isomer separation. | High, dependent on column and mobile phase selection. | Low, susceptible to interference from other absorbing species. |
| Sensitivity | High (ng/mL to pg/mL range). | High (µg/mL to ng/mL range). | Moderate (µg/mL to mg/mL range). |
| Analysis Time | Rapid, typically less than 10 minutes per sample.[1] | Moderate, typically 10-30 minutes per sample. | Very rapid, a few seconds per sample after calibration. |
| Instrumentation Cost | Moderate to High. | Moderate to High. | Low to Moderate. |
| Primary Advantages | Excellent separation of volatile isomers, high sensitivity. | Versatility for a wide range of compounds, robust. | Simplicity, speed, and low cost. |
| Primary Limitations | Requires volatile and thermally stable analytes. | Higher solvent consumption, potential for peak co-elution. | Prone to interference, less specific than chromatographic methods. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography (GC) Method
This method is adapted from a validated procedure for the rapid quantitative analysis of chloro-fluorobenzene isomers.[1][2]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: 10 ft, 1/8 in. o.d., stainless steel, packed with 8% Bentone-34 and 10% DC-200 silicone fluid on 80/100 mesh Chromosorb W.[1]
-
Data acquisition and integration system.
Chromatographic Conditions:
-
Column Temperature: 140°C (isothermal).[1]
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Carrier Gas: Helium at a flow rate of 27 mL/min.[1]
-
Injection Volume: 0.5 µL.[1]
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or hexane).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Prepare unknown samples by dissolving a known weight or volume of the sample in the same solvent used for the calibration standards.
Quantitative Analysis:
-
Inject the calibration standards and the unknown samples into the GC.
-
Record the peak area for this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method (Proposed)
This proposed method is based on established HPLC procedures for the analysis of similar aromatic compounds, such as dichlorobenzenes.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and integration system.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Quantitative Analysis:
-
Inject the calibration standards and filtered unknown samples.
-
Measure the peak area of this compound.
-
Generate a calibration curve by plotting peak area against concentration.
-
Calculate the concentration of this compound in the unknown samples using the calibration curve.
UV-Vis Spectroscopy Method (General Procedure)
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Method Development:
-
Solvent Selection: Choose a solvent that dissolves this compound and does not absorb in the analytical wavelength range (e.g., hexane or methanol).
-
Wavelength Selection: Record the UV spectrum of a dilute solution of this compound to determine the wavelength of maximum absorbance (λmax). Based on available spectral data, a suitable wavelength would likely be in the UV region.
-
Calibration:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of calibration standards by serial dilution.
-
Measure the absorbance of each standard at the determined λmax using the solvent as a blank.
-
Construct a calibration curve by plotting absorbance versus concentration. The curve should be linear in the desired concentration range.
-
Sample Analysis:
-
Dissolve the unknown sample in the same solvent used for calibration.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualized Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical method.
References
A Comparative Guide to the Cost-Effectiveness of 1-Chloro-3-fluorobenzene Syntheses
For Researchers, Scientists, and Drug Development Professionals
1-Chloro-3-fluorobenzene is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure allows for diverse chemical modifications, making it a valuable building block in the development of complex organic compounds.[1][2] The selection of a synthetic route for this compound on an industrial or laboratory scale is critically dependent on factors such as starting material cost, process efficiency, scalability, and environmental impact. This guide provides an objective comparison of viable synthetic pathways to this compound, supported by available experimental data and cost analysis.
Comparison of Primary Synthetic Routes
The synthesis of this compound is predominantly achieved via two primary pathways: the Sandmeyer reaction starting from 3-fluoroaniline, and a Balz-Schiemann type reaction commencing with 3-chloroaniline. A third potential route, the halogen exchange (Halex) reaction from 1,3-dichlorobenzene, is also considered, although it presents significant challenges.
| Route | Starting Material | Key Reaction | Key Reagents | Theoretical Yield | Advantages | Disadvantages |
| 1 | 3-Fluoroaniline | Sandmeyer Reaction | NaNO₂, HCl, CuCl | Good to High | Well-established; reliable; proceeds under relatively mild conditions. | Higher cost of starting material. |
| 2 | 3-Chloroaniline | Balz-Schiemann Reaction | NaNO₂, HBF₄ (or HF) | Moderate to Good | Lower cost of starting material. | Use of hazardous hydrofluoric acid or its salts; potential for lower yields; thermal decomposition of diazonium salt can be hazardous on a large scale.[3] |
| 3 | 1,3-Dichlorobenzene | Halogen Exchange (Halex) | KF, Phase-Transfer Catalyst | Moderate | Very low cost of starting material. | Requires harsh reaction conditions (high temperatures); difficult for non-activated aryl chlorides, often resulting in low yields; requires specialized catalysts.[4][5] |
Experimental Protocols
Route 1: Sandmeyer Reaction from 3-Fluoroaniline
This method is the most direct and well-documented approach for the synthesis of this compound.[2] It involves two main steps: the diazotization of 3-fluoroaniline, followed by a copper(I) chloride-catalyzed displacement of the diazonium group.
Experimental Protocol:
-
Diazotization:
-
A solution of 3-fluoroaniline (1.0 eq) is prepared in aqueous hydrochloric acid (approx. 3.0 eq).
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite (1.05 eq) is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 15-30 minutes at this temperature to ensure complete formation of the 3-fluorobenzenediazonium chloride solution. The completion of diazotization can be checked with starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid is prepared and cooled.
-
The cold diazonium salt solution is added portion-wise to the cuprous chloride solution. Vigorous nitrogen evolution is observed.
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours and then gently warmed (e.g., to 50-60 °C) to ensure the reaction goes to completion.
-
The product, this compound, is then isolated by steam distillation from the reaction mixture.
-
The collected organic layer is separated, washed with dilute sodium hydroxide solution, then with water, dried over a suitable drying agent (e.g., anhydrous MgSO₄), and purified by fractional distillation.
-
Route 2: Balz-Schiemann Reaction from 3-Chloroaniline
This route offers a cost advantage due to the lower price of 3-chloroaniline. However, it involves the use of fluoroboric acid or hydrogen fluoride, which are hazardous and require special handling precautions.
Experimental Protocol:
-
Diazotization and Precipitation:
-
3-Chloroaniline (1.0 eq) is dissolved in aqueous fluoroboric acid (HBF₄).
-
The solution is cooled to 0-5 °C.
-
An aqueous solution of sodium nitrite (1.05 eq) is added slowly, keeping the temperature below 10 °C.
-
The corresponding diazonium tetrafluoroborate salt precipitates from the solution.
-
The precipitate is collected by filtration, washed with cold water, cold ethanol, and then ether.
-
-
Thermal Decomposition:
-
The dried diazonium tetrafluoroborate salt is heated gently (pyrolysis). The decomposition should be controlled carefully, as it can be vigorous.
-
The crude this compound is distilled directly from the reaction flask.
-
The collected product is then purified by washing and fractional distillation as described in Route 1.
-
An alternative, in-situ method involves diazotization with sodium nitrite in anhydrous hydrogen fluoride, followed by thermal decomposition, which avoids the isolation of the potentially explosive diazonium salt.[6]
Route 3: Halogen Exchange (Halex) from 1,3-Dichlorobenzene
Industrially, the Halex process is used for producing aryl fluorides, but it is most effective on substrates activated by electron-withdrawing groups (e.g., nitro groups).[5] The direct fluorination of non-activated 1,3-dichlorobenzene is challenging and typically results in low yields.
Experimental Protocol (General Procedure):
-
Reaction Setup:
-
Anhydrous potassium fluoride (or cesium fluoride for higher reactivity), a high-boiling point polar aprotic solvent (e.g., sulfolane, DMF, or DMSO), and a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) are charged into a reactor equipped for high-temperature reactions.[7][8]
-
1,3-Dichlorobenzene is added to the mixture.
-
-
Reaction:
-
The mixture is heated to a high temperature (typically 150-250 °C) and stirred vigorously for several hours.
-
The progress of the reaction is monitored by gas chromatography (GC).
-
-
Workup and Purification:
-
After cooling, the reaction mixture is filtered to remove inorganic salts.
-
The product is isolated from the solvent by distillation, potentially under reduced pressure.
-
Further purification is achieved by fractional distillation.
-
Cost-Effectiveness Analysis
To provide a simplified cost comparison, the approximate bulk prices of the starting materials are considered. Reagent and solvent costs, as well as process complexity (which influences energy and labor costs), are discussed qualitatively.
| Component | Route 1 | Route 2 | Route 3 |
| Starting Material | 3-Fluoroaniline | 3-Chloroaniline | 1,3-Dichlorobenzene |
| Approx. Relative Cost | High | Medium | Low |
| Process Complexity | Moderate | Moderate to High (due to hazardous reagents) | High (due to harsh conditions) |
| Waste Products | Copper salts, NaCl | Boron trifluoride, NaF | KCl |
| Overall Cost-Effectiveness | Moderate | Good (if yield is high and safety is managed) | Potentially high for bulk production, but challenged by low yield and high energy input. |
Discussion:
-
Route 1 (Sandmeyer): This is the most reliable and predictable route for laboratory-scale synthesis. While the starting material, 3-fluoroaniline, is more expensive, the high and dependable yields can offset this cost, especially when high purity is required without extensive optimization.
-
Route 2 (Balz-Schiemann): The lower cost of 3-chloroaniline makes this route attractive from a raw materials perspective. However, the use of HBF₄ or HF, and the safety considerations associated with the thermal decomposition of the diazonium salt, add significant process costs and complexity. Recent developments in continuous flow reactors may mitigate some of these safety concerns and improve yields, potentially making this route more viable on a larger scale.[9]
-
Route 3 (Halex): With the cheapest starting material, this route is theoretically the most cost-effective for large-scale industrial production. However, the low reactivity of 1,3-dichlorobenzene towards nucleophilic aromatic substitution makes this a significant challenge. The required high temperatures and the need for effective (and potentially expensive) phase-transfer catalysts, coupled with likely moderate yields, may negate the initial cost advantage of the starting material.
Visualizing the Synthesis Selection Process
The choice of a synthetic route is a multi-faceted decision. The following diagram illustrates the logical workflow for selecting the most appropriate synthesis method based on key project requirements.
Caption: Decision workflow for selecting a this compound synthesis route.
Conclusion
For researchers requiring high purity and reliable synthesis on a laboratory scale, the Sandmeyer reaction of 3-fluoroaniline (Route 1) remains the recommended method. Its well-understood mechanism and predictable outcomes justify the higher starting material cost.
For larger-scale industrial production where raw material costs are a primary driver, the Balz-Schiemann reaction of 3-chloroaniline (Route 2) presents a more cost-effective alternative, provided that the associated safety and handling challenges of hazardous reagents are adequately addressed, potentially through modern technologies like continuous flow chemistry.
The Halogen Exchange (Halex) reaction (Route 3) , while appearing most economical on paper due to the low cost of 1,3-dichlorobenzene, is currently the least practical option due to the low reactivity of the substrate and the lack of established, high-yield protocols. Significant process development and catalyst screening would be required to make this route competitive.
References
- 1. innospk.com [innospk.com]
- 2. This compound | Properties, Uses, Safety & Suppliers China | High Purity Chemical Manufacturer [chlorobenzene.ltd]
- 3. byjus.com [byjus.com]
- 4. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]
- 5. Halex process - Wikipedia [en.wikipedia.org]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 1-Chloro-3-fluorobenzene in Drug Discovery: A Comparative Review
In the landscape of modern drug discovery, the strategic incorporation of halogenated phenyl moieties is a well-established approach to fine-tune the pharmacological properties of lead compounds. Among these, the 1-chloro-3-fluorobenzene scaffold has emerged as a valuable building block, offering a unique combination of electronic and lipophilic characteristics that can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of drug candidates incorporating the this compound motif, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in harnessing its potential.
Enhancing Potency in Anti-Infective Agents: The Case of Triazolopyridazines against Cryptosporidium
Cryptosporidium, a protozoan parasite, is a significant cause of diarrheal disease, particularly in immunocompromised individuals. Recent research has identified a series of aryl acetamide triazolopyridazines with potent activity against this parasite. A key example highlighting the beneficial role of the this compound group is compound 42 .
Comparative Biological Activity
The structure-activity relationship (SAR) studies within this series reveal the critical contribution of the substitution pattern on the phenyl ring to the overall efficacy of the compounds. The data presented in Table 1 clearly demonstrates that the 4-chloro-3-fluoro substitution in compound 42 results in potent anti-cryptosporidial activity.
| Compound | R1 | R2 | EC50 (µM) |
| 42 | Cl | F | 1.1 |
| Analog A | H | H | >25 |
| Analog B | Cl | H | 1.5 |
| Analog C | F | H | 2.3 |
| Analog D | Br | H | 1.3 |
Table 1. Comparison of the in vitro anti-cryptosporidial activity (EC50) of compound 42 and its analogs with varying substitutions on the phenyl ring.
The unsubstituted analog (Analog A) is inactive, underscoring the necessity of halogenation. While single chloro (Analog B), fluoro (Analog C), and bromo (Analog D) substitutions at the 4-position confer some activity, the combination of a chloro group at the 4-position and a fluoro group at the 3-position in compound 42 provides a distinct advantage. This suggests that the electronic and steric properties of the 1-chloro-3-fluorophenyl moiety are optimal for interaction with the biological target in Cryptosporidium.
Experimental Protocols
Synthesis of 2-(4-chloro-3-fluorophenyl)-1-(4-{[1][2][3]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one (42)
A solution of 4-chloro-3-fluorophenylacetic acid (1.0 equivalent) in a suitable solvent such as dichloromethane is treated with an activating agent like oxalyl chloride or thionyl chloride to form the corresponding acid chloride. The resulting acid chloride is then added to a solution of 6-(piperazin-1-yl)-[1][2][3]triazolo[4,3-b]pyridazine (1.1 equivalents) and a base such as triethylamine or diisopropylethylamine in dichloromethane at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography or LC-MS. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product 42 .
In vitro Anti-cryptosporidial Growth Inhibition Assay
Cryptosporidium parvum oocysts are used to infect a monolayer of human ileocecal adenocarcinoma (HCT-8) cells in a 96-well plate format. The infected cells are then treated with serial dilutions of the test compounds. The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere. After the incubation period, the viability of the parasites or the extent of their growth is assessed. This can be achieved through various methods, including quantitative polymerase chain reaction (qPCR) to measure parasite-specific DNA or RNA, or high-content imaging to visualize and quantify the number of parasites. The half-maximal effective concentration (EC50) is then calculated from the dose-response curve.
Structure-Activity Relationship Workflow
The following diagram illustrates the logical workflow of the structure-activity relationship study that led to the identification of the optimal substitution pattern.
Caption: Workflow of the SAR study on triazolopyridazines.
Targeting Cancer Proliferation: Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. A novel class of pyrimidine-based Aurora A kinase inhibitors has been developed, where the 1-chloro-3-fluorophenyl moiety plays a key role in achieving potent and selective inhibition.
Comparative Biological Activity
In this series, compound 10 , which incorporates a 4-chloro-3-fluorophenyl group, demonstrated significant inhibitory activity against Aurora A kinase. The SAR data in Table 2 highlights the importance of this specific substitution pattern for enzymatic potency.
| Compound | Phenyl Substitution | Aurora A IC50 (nM) |
| 10 | 4-Chloro-3-fluoro | 52.2 ± 8.1 |
| Analog E | 4-Chloro | 75.6 ± 9.3 |
| Analog F | 3-Fluoro | 98.1 ± 11.5 |
| Analog G | Unsubstituted | > 500 |
Table 2. Comparison of the in vitro Aurora A kinase inhibitory activity (IC50) of compound 10 and its analogs.
The data indicates that while single chloro (Analog E) and fluoro (Analog F) substitutions provide some level of activity, the combination in compound 10 leads to a more potent inhibitor. The unsubstituted analog (Analog G) is significantly less active, reinforcing the importance of the halogenated phenyl ring for binding to the kinase.
Experimental Protocols
General Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors
The synthesis typically begins with a di-substituted pyrimidine core, such as 2,4-dichloropyrimidine. Sequential nucleophilic aromatic substitution reactions are employed to introduce the desired side chains. For the synthesis of compound 10 , 2,4-dichloro-6-methylpyrimidine is first reacted with 3-amino-5-methylpyrazole in the presence of a base like triethylamine in a solvent such as tetrahydrofuran. The resulting intermediate is then reacted with a chiral aminopyrrolidine derivative that is acylated with a 4-chloro-3-fluorophenyl group. This final coupling is typically carried out at elevated temperatures in a high-boiling solvent like 1-pentanol. Purification by chromatography yields the final inhibitor.
Aurora A Kinase Inhibition Assay
The inhibitory activity of the compounds against Aurora A kinase is determined using a biochemical assay. Recombinant human Aurora A kinase is incubated with a specific peptide substrate and ATP in a buffered solution. The reaction is initiated by the addition of the enzyme and allowed to proceed for a set period at room temperature. The amount of phosphorylated substrate is then quantified. This is often done using a fluorescence-based method, where a phosphorylating event leads to a change in the fluorescence signal. The half-maximal inhibitory concentration (IC50) is determined by measuring the enzyme activity at various concentrations of the inhibitor and fitting the data to a dose-response curve.
Signaling Pathway Context
The following diagram illustrates the central role of Aurora A kinase in cell cycle progression and how its inhibition can lead to an anti-proliferative effect.
Caption: Role of Aurora A Kinase in Mitosis and its Inhibition.
Conclusion
The strategic use of the this compound moiety has proven to be a successful strategy in the development of potent drug candidates across different therapeutic areas. The examples of an anti-cryptosporidial agent and an Aurora kinase inhibitor demonstrate that this particular substitution pattern can significantly enhance biological activity compared to unsubstituted or mono-substituted analogs. The unique electronic properties conferred by the combination of chlorine and fluorine atoms likely contribute to improved target engagement through favorable electrostatic and hydrophobic interactions. The detailed experimental protocols provided herein offer a practical guide for researchers looking to incorporate this versatile building block into their drug discovery programs. Future exploration of the this compound scaffold in other target classes is warranted and holds the promise of delivering novel and effective therapeutics.
References
- 1. In Vitro Susceptibility of Cryptosporidium parvum to Plant Antiparasitic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Quantitative RT-PCR assay for high-throughput screening (HTS) of drugs against the growth of Cryptosporidium parvum in vitro [frontiersin.org]
- 3. Development of a Novel, Rapid Integrated Cryptosporidium parvum Detection Assay - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Impurities in 1-Chloro-3-fluorobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1-Chloro-3-fluorobenzene is a key building block in the synthesis of pharmaceuticals and agrochemicals. The purity of this reagent is critical, as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic byproducts in the final product. This guide provides a comparative overview of the common impurities found in this compound, methods for their characterization, and a comparison of analytical techniques for their detection and quantification.
Common Impurities and Their Origins
The most prevalent method for synthesizing this compound is the Sandmeyer reaction of 3-fluoroaniline. This process can introduce several types of impurities:
-
Isomeric Impurities: The most common impurities are the ortho and para isomers, 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene. These can arise from impurities in the 3-fluoroaniline starting material or from minor side reactions during the diazotization and chlorination steps.
-
Process-Related Impurities: Residual starting materials, such as 3-fluoroaniline, and reagents from the Sandmeyer reaction may be present in the final product.
-
Byproducts: Dichlorofluorobenzene isomers can be formed as byproducts during the chlorination step.
Alternative synthetic routes, such as gas-phase fluorination of chlorobenzene, may lead to a different impurity profile, potentially including other isomers or degradation products. A thorough characterization of the impurity profile is therefore essential for quality control.
Analytical Techniques for Impurity Profiling
Several analytical techniques are employed for the identification and quantification of impurities in this compound. The choice of method depends on the nature of the impurities and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities. The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry makes it ideal for resolving isomeric impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of a wide range of compounds. For halogenated aromatics, reversed-phase HPLC is commonly used. Specialized columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can offer enhanced selectivity for separating positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of impurities. ¹H, ¹³C, and ¹⁹F NMR can provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous identification of isomers and other structurally related impurities.
Comparison of Analytical Methods
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| GC-MS | Separation based on volatility and polarity, followed by mass-based detection. | High separation efficiency for volatile isomers, definitive identification. | Not suitable for non-volatile or thermally labile impurities. | Routine quality control, identification and quantification of isomeric and process-related volatile impurities. |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including less volatile impurities. | May require specialized columns for optimal isomer separation. | Analysis of a broad range of impurities, including starting materials and byproducts. |
| NMR | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation of unknown impurities. | Lower sensitivity compared to chromatographic methods. | Structural confirmation of identified impurities and characterization of novel byproducts. |
Experimental Protocols
GC-MS Method for Isomer Separation
-
Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.
HPLC Method for Isomer Separation
-
Column: Phenyl-Hexyl column, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
Start with 50% B, hold for 2 minutes.
-
Linear gradient to 90% B over 10 minutes.
-
Hold at 90% B for 3 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
NMR Spectroscopy
-
Solvent: Chloroform-d (CDCl₃).
-
Spectrometer: 400 MHz or higher.
-
Experiments: ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra should be acquired.
Visualization of Workflows
Safety Operating Guide
Safe Disposal of 1-Chloro-3-fluorobenzene: A Procedural Guide
The proper management and disposal of 1-Chloro-3-fluorobenzene are critical for ensuring laboratory safety and environmental protection. As a flammable and hazardous chemical, it necessitates strict adherence to established protocols. This guide provides detailed, step-by-step procedures for its handling and disposal, designed for researchers, scientists, and drug development professionals. Following these guidelines will help mitigate risks and ensure compliance with regulatory standards.
Essential Safety and Chemical Data
Before handling this compound, it is crucial to be aware of its physical properties and associated hazards. This substance must be treated as a regulated hazardous waste from the moment it is generated.[1][2]
| Property | Data | Reference |
| CAS Number | 625-98-9 | [3][4] |
| Molecular Formula | C₆H₄ClF | [5][6] |
| Molecular Weight | 130.55 g/mol | [5][6] |
| Appearance | Colorless to light yellow clear liquid | [6] |
| Boiling Point | 126–128 °C | [3] |
| Flash Point | 18 °C | [3] |
| Density | 1.219 g/cm³ (at 20 °C) | [3] |
| GHS Hazard Statements | H225: Highly flammable liquid and vapour.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation. | [3][5] |
Standard Operating Procedure for Disposal
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Always handle this compound inside a chemical fume hood. Ensure that a safety shower and eyewash station are readily accessible.[7]
-
Eye and Face Protection : Wear chemical splash goggles and/or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection : Wear protective gloves (double nitrile or Viton are recommended) and a fully-buttoned lab coat.[3][8] Immediately remove and launder any contaminated clothing before reuse.[7]
-
Respiratory Protection : Use only in a well-ventilated area, such as a fume hood.[4][7] Avoid breathing vapors, mist, or gas.[3][4]
Waste Characterization and Segregation
Proper segregation is the first step in the disposal process.
-
Identify as Halogenated Waste : this compound is a halogenated organic compound.[9][10] It must be collected in a waste stream designated for halogenated solvents.[9][11]
-
Maintain Segregation : Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[10]
-
Check for Incompatibilities : Store this waste separately from incompatible materials such as strong oxidizing agents, acids, and bases to prevent hazardous reactions.[8][12][13]
Container Selection and Labeling
The choice of container and proper labeling are mandated by regulations.
-
Select an Appropriate Container : Collect waste in a container specifically designated for hazardous chemical waste. Polyethylene carboys are often used for liquid halogenated waste.[8][11] Ensure the container is in good condition, free from leaks or cracks, and has a tightly sealing cap.[8][14]
-
Label Immediately : Affix a "Hazardous Waste" tag or label to the container before adding any waste.[10][13]
-
Complete the Label : Clearly write the full chemical name ("this compound") and list all other components and their approximate concentrations.[9] Keep the label visible and legible.[10]
Waste Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup.
-
Use a Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of generation.[1][2][12]
-
Keep Container Closed : The waste container must remain closed at all times, except when you are actively adding waste.[2][10][14]
-
Provide Secondary Containment : Place the container in a larger, chemically resistant tub or tray to contain any potential leaks or spills.[14][15]
-
Adhere to Storage Limits : Do not exceed the maximum allowable volume for an SAA (typically 55 gallons).[1][15] Be aware of accumulation time limits, which can range from 9 to 12 months.[2][14]
Arranging for Final Disposal
Laboratory personnel should not transport hazardous waste.
-
Request a Pickup : Once the container is full or approaches its accumulation time limit, submit a chemical waste collection request to your institution's Environmental Health & Safety (EH&S) department.[1][15]
-
Final Disposal Method : this compound waste is typically sent to a licensed hazardous waste disposal facility for high-temperature incineration.[9] Never attempt to dispose of this chemical by evaporation or by pouring it down the drain.[7][8][15]
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct responses to minimize harm.
-
Spill Response :
-
Small Spills : If the spill is small and can be cleaned up in under 15 minutes by trained personnel, ensure the area is well-ventilated and remove all ignition sources.[4][14] Use non-sparking tools.[7] Absorb the spill with an inert material like sand, diatomaceous earth, or vermiculite.[3][4]
-
Cleanup : Collect the absorbent material and any contaminated debris, place it in a sealable, properly labeled container, and manage it as hazardous waste.[4][10][15]
-
Large Spills : For large spills, evacuate the area immediately. Isolate the spill, prevent entry, and contact your institution's emergency response or EH&S department for cleanup assistance.[14][15]
-
-
First Aid Measures :
-
Inhalation : If inhaled, move the person to fresh air. If they feel unwell, call a poison center or doctor.[7]
-
Skin Contact : Immediately take off all contaminated clothing.[3] Rinse the affected skin with plenty of water for at least 15 minutes.[7][14] Seek medical attention if irritation occurs or persists.[7]
-
Eye Contact : Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[7] Continue rinsing and seek immediate medical attention.[7]
-
Caption: Disposal decision workflow for this compound.
References
- 1. odu.edu [odu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | C6H4ClF | CID 223087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. ethz.ch [ethz.ch]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. This compound | Properties, Uses, Safety & Suppliers China | High Purity Chemical Manufacturer [chlorobenzene.ltd]
- 14. ehs.stanford.edu [ehs.stanford.edu]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Operational Guide for 1-Chloro-3-fluorobenzene
This guide provides immediate, essential safety and logistical information for handling 1-Chloro-3-fluorobenzene (CAS No: 625-98-9). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.
Chemical Properties and Safety Data
This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle this chemical with appropriate safety measures in a well-ventilated area.[4][5]
| Property | Value |
| Molecular Formula | C₆H₄ClF |
| Molecular Weight | 130.55 g/mol [1] |
| Appearance | Colorless to light-yellow liquid[6][7] |
| Boiling Point | 126-138 °C[1][6] |
| Melting Point | -46 °C to -48 °C[6] |
| Density | 1.219 - 1.258 g/mL at 25 °C[1][6] |
| Flash Point | 18 °C - 20 °C (closed cup)[1][8][9] |
| Vapor Pressure | 1.5 - 13.5 mmHg at 25 °C[6][8] |
| Solubility in Water | Insoluble[6] |
Operational Plan for Safe Handling
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][10]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2][10]
-
All metal parts of the equipment must be grounded to prevent static electricity discharge.[2]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2][5][10] A face shield is required when handling larger quantities or when there is a splash hazard.[8][11][12]
-
Skin Protection: Wear chemically impermeable gloves.[4] Appropriate protective clothing should also be worn to prevent skin exposure.[5] A flame-resistant lab coat is recommended.[12]
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH or European Standard EN 149 approved respirator with an appropriate filter cartridge (e.g., type ABEK).[5][8][11] A full-face respirator may be necessary in certain situations.[8]
3. Handling Procedures:
-
Keep the container tightly closed when not in use.[2][5][13]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[2][5][9] Use only non-sparking tools.[2][4]
4. Storage:
-
Store in a cool, dry, and well-ventilated area designated for flammable liquids.[5][6][10]
-
Store away from incompatible substances such as strong oxidizing agents, strong acids, and bases.[2][6][10]
-
Protect from direct sunlight.[10]
Emergency First Aid Protocols
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[4][5][10] Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[2][4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
Disposal Plan
1. Waste Characterization and Segregation:
-
Waste containing this compound must be treated as hazardous waste.
-
Do not mix it with other waste streams unless compatibility is confirmed.[14]
-
Keep in suitable, closed, and properly labeled containers for disposal.[2][10][14]
2. Spill Cleanup:
-
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[4]
-
Absorb the spill with an inert, non-combustible material such as dry sand, earth, or silica gel.[2][5][10]
-
Use spark-proof tools to collect the absorbed material and place it into a chemical waste container for disposal.[2][5][10]
-
Do not allow the spill to enter drains or water systems.[2][9]
3. Disposal Procedure:
-
Dispose of the chemical waste through an approved and licensed waste disposal contractor.[2][10]
-
Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9][10]
-
Ensure empty containers are "RCRA empty" by removing all possible material. Deface the original label and dispose of the container according to your institution's policies, which may include regular trash or recycling after proper cleaning.[14]
Caption: Workflow for the safe handling and emergency response for this compound.
References
- 1. 1-氯-3-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C6H4ClF | CID 223087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. This compound | Properties, Uses, Safety & Suppliers China | High Purity Chemical Manufacturer [chlorobenzene.ltd]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | CAS#:625-98-9 | Chemsrc [chemsrc.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. fishersci.com [fishersci.com]
- 11. 1-クロロ-3-フルオロベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. This compound | 625-98-9 | TCI Deutschland GmbH [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
